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Foundational

N-Octanoyl-β-D-galactosylceramide: A Key Research Tool in the Study of Lipid Metabolism and Lysosomal Storage Disease

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Galactosylceramides (GalCer) are critical glycosphingolipids essential for the structural integrity and function of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Galactosylceramides (GalCer) are critical glycosphingolipids essential for the structural integrity and function of the nervous system, particularly as a primary component of the myelin sheath.[1][2] Dysregulation of GalCer metabolism is directly implicated in severe neurodegenerative lysosomal storage disorders, most notably Krabbe disease.[3][4] The study of these intricate metabolic pathways has been significantly advanced by the use of synthetic, cell-permeable analogs. This technical guide focuses on N-Octanoyl-β-D-galactosylceramide, a short-chain C8:0 analog of the natural lipid, which serves as an invaluable tool for elucidating the mechanisms of GalCer synthesis, catabolism, and transport. We will explore the core metabolic pathways, detail the pathophysiology of associated diseases, and provide robust, field-proven experimental protocols for researchers investigating this critical area of lipid metabolism. This guide is intended to provide both a foundational understanding and a practical framework for utilizing N-Octanoyl-β-D-galactosylceramide in cellular and biochemical assays relevant to basic science and therapeutic development.

Foundational Concepts: The World of Galactosylceramides

Structure and Properties of Endogenous Galactosylceramides

Galactosylceramides (GalCer) are a class of cerebrosides, which are monoglycosylceramides. Their structure consists of a ceramide backbone—composed of a sphingoid base linked to a fatty acid via an amide bond—with a single galactose sugar unit attached via a β-glycosidic bond to the C-1 hydroxyl group of the ceramide.[1] Endogenous GalCer in the nervous system is typically enriched with very-long-chain fatty acids (C18-C26), which are crucial for the tight packing and stability of the myelin sheath.[3]

Biological Significance: Myelination and Beyond

The primary role of GalCer is as a major structural component of myelin, the insulating layer around neuronal axons that is essential for rapid nerve impulse conduction.[2][5] Beyond this structural role, GalCer is involved in a range of biological processes, including:

  • Cellular Development and Differentiation: Particularly in the maturation of oligodendrocytes, the myelin-producing cells of the central nervous system.[5]

  • Signal Transduction: GalCer can organize into lipid rafts, specialized membrane microdomains that serve as platforms for signaling molecules.

  • Intracellular Communication and Cell Adhesion: Mediating interactions between cells.[6]

  • Viral Recognition: It has been identified as a cellular receptor for the Human Immunodeficiency Virus (HIV).[1]

N-Octanoyl-β-D-galactosylceramide: A Versatile Research Tool

Studying the metabolism of endogenous, long-chain GalCer in cell culture presents significant challenges due to its poor aqueous solubility and inefficient uptake by cells. N-Octanoyl-β-D-galactosylceramide (C8-GalCer) overcomes these limitations. Its shorter C8 acyl chain confers greater water solubility, allowing for efficient delivery to cultured cells. Once inside the cell, it is recognized and processed by the same enzymatic machinery that metabolizes endogenous GalCer, making it an excellent substrate and metabolic probe for tracking anabolic and catabolic pathways.

The Metabolic Lifecycle of Galactosylceramide

The cellular concentration of GalCer is tightly regulated by a balance between its synthesis in the endoplasmic reticulum and its degradation in the lysosome.

Anabolic Pathway: Synthesis in the Endoplasmic Reticulum

GalCer synthesis is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) , also known as UGT8.[7][8] This enzyme is a Type I integral membrane protein located on the luminal side of the endoplasmic reticulum (ER).[5][9][10] It facilitates the transfer of a galactose molecule from an activated donor, UDP-galactose, to a ceramide acceptor.[7]

Causality Behind Location: The synthesis of GalCer within the ER lumen is spatially distinct from the synthesis of glucosylceramide (GlcCer), which occurs on the cytosolic face of the Golgi apparatus.[3][9] This compartmentalization is a key regulatory mechanism that dictates the subsequent metabolic fate of these two structurally similar lipids. From the ER, GalCer is transported to other cellular compartments, including the Golgi for further modifications or the plasma membrane.[5]

G cluster_ER Endoplasmic Reticulum (Lumen) cluster_Golgi Golgi Apparatus Cer Ceramide UGT8 Ceramide Galactosyltransferase (CGT / UGT8) Cer->UGT8 UDP_Gal UDP-Galactose UDP_Gal->UGT8 GalCer Galactosylceramide (GalCer) GalCer_Golgi Galactosylceramide GalCer->GalCer_Golgi Transport UGT8->GalCer Sulfatide Sulfatide CST Cerebroside Sulfotransferase (CST) CST->Sulfatide GalCer_Golgi->CST G cluster_Lysosome Lysosome GalCer_in Galactosylceramide (from endocytosis) GALC Galactosylceramidase (GALC) + Saposin A GalCer_in->GALC Acid_Cer Acid Ceramidase GalCer_in->Acid_Cer Pathological Deacylation (in GALC deficiency) Ceramide Ceramide GALC->Ceramide Normal Degradation Galactose Galactose GALC->Galactose Normal Degradation Psychosine Psychosine (Galactosylsphingosine) [CYTOTOXIC] Acid_Cer->Psychosine

Caption: Catabolic pathways of Galactosylceramide within the lysosome.

Pathophysiological Relevance of GalCer Metabolism

Krabbe Disease (Globoid Cell Leukodystrophy)

Krabbe disease is a devastating autosomal recessive neurodegenerative disorder caused by mutations in the GALC gene. [3][11]The resulting deficiency in GALC enzyme activity leads to the lysosomal accumulation of GalCer and, more importantly, its toxic metabolite psychosine. [12][13]Psychosine is profoundly toxic to oligodendrocytes and Schwann cells, triggering widespread demyelination, neuroinflammation, and the formation of characteristic "globoid cells" (engorged macrophages) in the brain. [3] For drug development professionals, this pathway presents clear therapeutic targets:

  • Enzyme Replacement Therapy (ERT): Aims to deliver functional GALC enzyme to the lysosomes. [14]* Substrate Reduction Therapy (SRT): Involves inhibiting an upstream enzyme, such as CGT (UGT8), to reduce the rate of GalCer synthesis and thereby prevent the accumulation of toxic substrates. [12]* Gene Therapy: Aims to provide a correct copy of the GALC gene.

Other Neuropathies and Pathologies

Dysregulated GalCer metabolism has been implicated in other conditions:

  • Painful Diabetic Peripheral Neuropathy (PDPN): Recent studies suggest that depletion of GalCer in satellite glial cells impairs neuron-glia communication, contributing to neurodegeneration and neuropathic pain. [15][16][17]* Skin Barrier Function: While glucosylceramide is the primary precursor for ceramides in the epidermis, studies have shown that topically applied GalCer can influence the production of intercellular lipids in the stratum corneum and improve skin barrier function. [18]

Experimental Methodologies for Studying GalCer Metabolism

The protocols described below are designed as self-validating systems, incorporating necessary controls to ensure trustworthy and interpretable data.

Protocol: Cellular Uptake and Metabolism Assay using C8-GalCer

This workflow allows researchers to trace the metabolic fate of C8-GalCer in a cellular model of interest (e.g., primary oligodendrocytes, a neural cell line, or fibroblasts from a Krabbe disease patient).

Causality Behind Experimental Choices:

  • Vehicle Control (e.g., DMSO/Ethanol in media): Essential to ensure that the solvent used to dissolve C8-GalCer has no independent effect on cellular lipid profiles.

  • Time-Course Experiment: Analyzing lipid profiles at multiple time points (e.g., 0, 4, 12, 24 hours) is crucial to understand the kinetics of uptake and metabolism.

  • GALC Inhibitor (Optional Control): Using a known GALC inhibitor can validate that the observed degradation of C8-GalCer is indeed mediated by GALC.

G cluster_workflow Experimental Workflow: C8-GalCer Metabolism A 1. Cell Seeding Seed cells (e.g., MO3.13, patient fibroblasts) in 6-well plates and grow to ~80% confluency. B 2. Treatment Incubate cells with media containing C8-GalCer (e.g., 10 µM) or vehicle control. A->B C 3. Incubation Incubate for a defined period (e.g., 24 hours) at 37°C, 5% CO2. B->C D 4. Cell Harvest & Lipid Extraction Wash cells with PBS, scrape, and perform a biphasic (e.g., Bligh-Dyer) lipid extraction. C->D E 5. Sample Analysis Analyze the organic phase containing lipids via LC-MS/MS. D->E F 6. Data Interpretation Quantify levels of C8-GalCer, C8-Ceramide, and other potential metabolites. E->F

Caption: Workflow for analyzing the cellular metabolism of N-Octanoyl-Galactosylceramide.

Protocol: Quantification of C8-GalCer and Metabolites by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of lipids from complex biological matrices.

Methodology:

  • Lipid Extraction:

    • To a cell pellet, add 1 mL of ice-cold methanol and an internal standard (e.g., a commercially available deuterated or C17-analog of Cer or GalCer).

    • Vortex thoroughly and add 2 mL of chloroform. Vortex again.

    • Add 0.8 mL of water to induce phase separation. Vortex and centrifuge at 2000 x g for 10 minutes.

    • Carefully collect the lower organic phase into a new glass tube.

    • Dry the solvent under a stream of nitrogen gas.

    • Reconstitute the lipid film in a known volume (e.g., 100 µL) of the initial mobile phase (e.g., Methanol/Acetonitrile 1:1).

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.

    • Gradient: A typical gradient would start at 30% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and then re-equilibrate.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions are monitored for each analyte.

Table 1: Example MRM Transitions for C8-GalCer and Related Metabolites

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Rationale for Product Ion
N-Octanoyl-GalCer 560.4398.3Loss of the galactose headgroup (162 Da)
N-Octanoyl-Ceramide 398.3264.3Loss of the C8 fatty acid and water
Psychosine (endogenous) 462.4300.3Loss of the galactose headgroup (162 Da)
Internal Standard (e.g., C17-Cer) 524.5264.3Shared ceramide backbone fragment

Note: Exact m/z values may vary slightly based on instrumentation and adduct formation. These should be empirically determined.

Protocol: In Vitro GALC Enzyme Activity Assay

This assay directly measures the functional capability of the GALC enzyme in a cell or tissue lysate using a fluorescent substrate.

Causality Behind Experimental Choices:

  • Fluorescent Substrate: NBD (nitrobenzoxadiazole) labeled GalCer (e.g., C6- or C12-NBD-GalCer) is often used. While not C8, its short, fluorescently tagged acyl chain allows for easy detection of the product (NBD-Ceramide) after separation from the substrate. The principle is directly translatable.

  • Acidic Buffer: The assay must be performed at an acidic pH (e.g., 4.5) to mimic the lysosomal environment where GALC is active.

  • Heat-Inactivated Control: A sample of the lysate boiled for 10 minutes serves as a crucial negative control to ensure that the observed activity is enzymatic and not due to non-specific degradation.

Methodology:

  • Lysate Preparation:

    • Homogenize cells or tissue in a lysis buffer (e.g., 0.1% Triton X-100 in water).

    • Determine total protein concentration using a BCA or Bradford assay for normalization.

  • Enzyme Reaction:

    • In a microfuge tube, combine:

      • 50 µg of protein lysate.

      • Reaction buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.5).

      • Fluorescent substrate (e.g., C6-NBD-GalCer) to a final concentration of 20 µM.

    • Incubate at 37°C for 1-2 hours.

  • Reaction Quench and Extraction:

    • Stop the reaction by adding 3 volumes of Chloroform/Methanol (2:1, v/v).

    • Vortex and centrifuge to separate phases. Collect the lower organic phase.

  • Analysis:

    • Spot the extracted lipids onto a Thin Layer Chromatography (TLC) plate.

    • Develop the plate in a solvent system that separates the substrate (NBD-GalCer) from the product (NBD-Ceramide), for example, Chloroform/Methanol/Water (65:25:4).

    • Visualize the plate under a UV lamp and quantify the fluorescence intensity of the product spot using densitometry software.

    • Calculate enzyme activity relative to the total protein and incubation time (e.g., in pmol/hr/mg protein).

Conclusion and Future Directions

N-Octanoyl-β-D-galactosylceramide is a powerful and indispensable tool for the modern lipid researcher. Its ability to readily enter cells and engage with the native metabolic machinery allows for precise interrogation of the synthesis and degradation pathways of galactosylceramides. By using the robust methodologies outlined in this guide, scientists can gain critical insights into the fundamental biology of these lipids and accelerate the development of novel therapeutics for devastating diseases like Krabbe disease. Future research will likely focus on using such tools in high-throughput screens to identify small molecule modulators of CGT and GALC activity, offering new hope for patients affected by disorders of sphingolipid metabolism.

References

  • Babcock MC, Mikulka CR, Wang B, et al. Substrate reduction therapy for Krabbe disease and metachromatic leukodystrophy using a novel ceramide galactosyltransferase inhibitor. Sci Rep 2021;11(1):14486. [Link]

  • Synthesis and catabolism of galactosylceramide and sulfatide. CGT... - ResearchGate. ResearchGate. [Link]

  • Kolter, T. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease. Glycobiology. 2021. [Link]

  • The synthesis and degradation of GlcCer and GalCer and their metabolites referred to in the review. - ResearchGate. ResearchGate. [Link]

  • D'Auria, S. Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease. PMC. 2021. [Link]

  • Coetzee, T., Fujita, N., Dupree, J., et al. Biochemistry and neuropathology of mice doubly deficient in synthesis and degradation of galactosylceramide. PubMed. 2000. [Link]

  • Halter, D., D'Angelo, G., Mironov, A., et al. Pre- and post-Golgi translocation of glucosylceramide in glycosphingolipid synthesis. PMC. 2007. [Link]

  • Metabolic pathway of ceramide and galactosylceramide (GalCer).... - ResearchGate. ResearchGate. [Link]

  • Wang, J., Li, H., Zhang, Y., et al. Role of Galactosylceramide Metabolism in Satellite Glial Cell Dysfunction and Neuron–Glia Interactions in Painful Diabetic Peripheral Neuropathy. PMC. 2025. [Link]

  • Galactosylceramidase - Wikipedia. Wikipedia. [Link]

  • Prive, G. Role of Globotriaosylceramide in Physiology and Pathology. Frontiers. 2022. [Link]

  • Schematic overview of glycosphingolipid metabolism and associated... - ResearchGate. ResearchGate. [Link]

  • Galactosylceramide - Lipid Analysis. Lipotype GmbH. [Link]

  • Sprong, H., van der Sluijs, P., van Meer, G. UDP-Galactose:Ceramide Galactosyltransferase Is a Class I Integral Membrane Protein of the Endoplasmic Reticulum. Journal of Biological Chemistry. 1998. [Link]

  • Galactosylceramide – Knowledge and References. Taylor & Francis. [Link]

  • Wang, J., Li, H., Zhang, Y., et al. Role of Galactosylceramide Metabolism in Satellite Glial Cell Dysfunction and Neuron–Glia Interactions in Painful Diabetic Peripheral Neuropathy. MDPI. 2025. [Link]

  • Separation of Galactosyl and Glucosylceramide Isomers Using the SELECT SERIES™ Cyclic™ IMS. Waters Corporation. [Link]

  • Role of Galactosylceramide Metabolism in Satellite Glial Cell Dysfunction and Neuron–Glia Interactions in Painful Diabetic Peripheral Neuropathy - ResearchGate. ResearchGate. [Link]

  • van den Berg, F. Lysosomal Storage Disorders. Madame Curie Bioscience Database - NCBI Bookshelf. 2000. [Link]

  • Ullman, M. D., McCluer, R. H. Quantitative analysis of brain galactosylceramides by high performance liquid chromatography of their perbenzoyl derivatives. PubMed. 1977. [Link]

  • Merrill, A. H., Jr, Sullards, M. C., Allegood, J. C., et al. Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. PMC. 2005. [Link]

  • galactosylceramide metabolic process. QuickGO. [Link]

  • Fernando, B., Perera, J., A-Z., A. Analytical Approaches to the Rapid Characterisation of Marine Glycolipids in Bioproduct Discovery. MDPI. 2023. [Link]

  • Christodoulou, M., Twigg, M., Perloter, M., et al. Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface-active compounds. Frontiers. 2022. [Link]

  • Belarbi, K., Hannun, Y. A., El-Yazbi, A. F. Sphingolipid lysosomal storage diseases: from bench to bedside. PMC. 2021. [Link]

  • Brozinick, J. T., Jr. Sphingolipid Metabolism: New Insight into Ceramide-Induced Lipotoxicity in Muscle Cells. Cells. 2019. [Link]

  • Kim, M., Kim, H., Lee, S. H., et al. Effect of galactosylceramide on stratum corneum intercellular lipid synthesis in a three-dimensional cultured human epidermis model. PMC. 2021. [Link]

  • Kim, M., Kim, H., Lee, S. H., et al. Effect of galactosylceramide on stratum corneum intercellular lipid synthesis in a three-dimensional cultured human epidermis model. PubMed. 2021. [Link]

  • Quantitative Analysis of Glucosylceramide in Commercial Supplement. Shimadzu. [Link]

  • la Marca, G., Casetta, B., Malvagia, S., et al. Biomarkers in Lysosomal Storage Diseases. MDPI. 2016. [Link]

Sources

Exploratory

Whitepaper: Cellular Localization and Trafficking Dynamics of N-Octanoyl-beta-D-galactosylceramide (C8-GalCer)

Executive Summary N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) is a synthetic, short-chain glycosphingolipid that has emerged as a critical tool in lipid-based drug delivery and membrane biophysics. Unlike endogenous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) is a synthetic, short-chain glycosphingolipid that has emerged as a critical tool in lipid-based drug delivery and membrane biophysics. Unlike endogenous long-chain ceramides that serve strictly structural or signaling roles, short-chain analogs like C8-GalCer exhibit unique inter-membrane transfer capabilities. When co-formulated into nanoliposomes, C8-GalCer preferentially inserts into tumor cell membranes, altering lipid raft dynamics and significantly enhancing the intracellular uptake of amphiphilic chemotherapeutics such as doxorubicin and mitoxantrone. This technical guide synthesizes the biophysical properties, subcellular localization, and experimental protocols for tracking C8-GalCer in cellular models.

Molecular Profile and Biophysical Properties

C8-GalCer (CAS 41613-16-5) possesses a molecular weight of 587.84 g/mol and consists of a sphingosine backbone attached to an octanoyl (C8:0) acyl chain and a beta-D-galactose headgroup [1].

The shortened acyl chain fundamentally alters its hydrophobicity compared to natural C18 or C24 ceramides. This structural modification reduces the energy barrier for the lipid to exit a carrier vehicle (e.g., a liposome) and integrate into a target plasma membrane [2]. The galactose headgroup is essential for its biological activity; studies have shown that while C6-ceramide fails to enhance intracellular drug uptake, C8-GalCer actively promotes domain formation and membrane permeabilization [3].

Subcellular Localization and Membrane Partitioning

Understanding the precise cellular localization of C8-GalCer is paramount for optimizing its use as a drug-delivery enhancer.

  • Plasma Membrane and Lipid Rafts: Upon contact with tumor cells, C8-GalCer rapidly transfers from liposomal carriers to the outer leaflet of the plasma membrane. It does not diffuse uniformly; instead, it accumulates in distinct microdomains, particularly in areas with cellular protrusions such as filopodia and lamellopodia [3].

  • Endolysosomal Pathway: Live-cell imaging and click-chemistry tracking reveal only minor colocalization of C8-GalCer with acidic organelles (lysosomes). The bulk of the lipid remains anchored in the plasma membrane, which is a critical feature that prevents rapid lysosomal degradation and sustains its membrane-permeabilizing effects [3].

  • Golgi Apparatus: While endogenous galactosylceramides are synthesized in the ER and Golgi, exogenous short-chain analogs that undergo endocytosis can be retrogradely trafficked to the Golgi for metabolic processing into complex sphingolipids.

G Lipo C8-GalCer Liposome PM Plasma Membrane (Lipid Rafts) Lipo->PM Lipid Transfer Filo Filopodia / Lamellopodia PM->Filo Domain Accumulation Endo Endosome PM->Endo Endocytosis Lyso Lysosome (Minor Fraction) Endo->Lyso Maturation Golgi Golgi Apparatus (Metabolism) Endo->Golgi Retrograde Transport

C8-GalCer trafficking from liposomal delivery to subcellular compartments.

Quantitative Data Summary

The following table synthesizes quantitative parameters regarding C8-GalCer's formulation and biological impact, providing a baseline for experimental design.

ParameterValue / ObservationBiological Significance
Optimal Liposomal Co-formulation 10 mol% C8-GalCerMaximizes intracellular drug uptake without destabilizing the liposomal bilayer [4].
Cytotoxicity Enhancement (IC50) Up to 20-fold decreaseSignificantly improves the efficacy of liposomal doxorubicin in solid tumor cell lines [4].
Subcellular Distribution Predominantly Plasma MembraneConcentrates in filopodia, altering local membrane fluidity to facilitate drug entry [3].
Lysosomal Colocalization Minor fractionAvoids extensive enzymatic degradation, prolonging the therapeutic window [3].
Molecular Weight 587.84 g/mol The short acyl chain (C8) allows rapid inter-membrane transfer compared to long-chain ceramides [1].

Experimental Methodologies & Self-Validating Protocols

To accurately study the localization of C8-GalCer, researchers must avoid bulky fluorescent tags (like NBD) that drastically alter the lipid's partition coefficient. The authoritative standard is to use an omega-terminal alkyne derivative (cC8-GalCer) coupled with click chemistry [3].

Protocol 1: Click-Chemistry Localization of cC8-GalCer

Causality: The alkyne modification is sterically minimal, preserving the native biophysical properties of C8-GalCer. Post-fixation labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC) ensures that the fluorophore does not interfere with the lipid's natural membrane insertion and trafficking dynamics.

Step-by-Step Workflow:

  • Cell Seeding: Seed 105 target cells (e.g., HeLa or BLM melanoma) in 3.5 cm glass-bottom dishes. Allow 24 hours for adherence.

  • Lipid Incubation: Prepare a 40 µM solution of cC8-GalCer in a delipidated culture medium. Incubate cells for 1 to 2 hours at 37°C and 5% CO2.

    • Validation Checkpoint: Include a vehicle-only control (ethanol/delipidated medium) to establish background autofluorescence baselines.

  • Washing & Fixation: Wash cells twice with cold PBS to remove non-inserted lipids. Fix immediately at room temperature for 10 minutes using 4% Paraformaldehyde (PFA) containing 4 mM EDTA and sucrose.

  • Click Reaction: Permeabilize cells (if tracking intracellular pools) and perform the CuAAC reaction using an azide-labeled fluorophore (e.g., Alexa Fluor 488-azide), copper(II) sulfate, and sodium ascorbate as the reducing agent.

  • Imaging: Image via confocal microscopy. Apply a Gaussian blur and thresholding mask to quantify mean fluorescence intensities specifically at the plasma membrane versus the cytosol.

Workflow Step1 1. Cell Seeding Step2 2. cC8-GalCer Incubation Step1->Step2 Step3 3. Wash & Fixation Step2->Step3 Step4 4. Click Reaction Step3->Step4 Step5 5. Confocal Imaging Step4->Step5

Step-by-step workflow for tracking cC8-GalCer using click chemistry.

Protocol 2: Formulation of C8-GalCer Enriched Liposomes

Causality: Co-formulating C8-GalCer at precisely 10 mol% balances the need for a high payload of the permeabilizing agent with the structural integrity of the liposome. Exceeding 15 mol% can lead to liposomal instability and premature drug leakage [4].

Step-by-Step Workflow:

  • Lipid Film Hydration: Combine HSPC, cholesterol, mPEG-DSPE, and C8-GalCer in a molar ratio of 52:33:5:10 in a chloroform/methanol mixture. Evaporate under a nitrogen stream to form a thin lipid film.

  • Hydration & Sizing: Hydrate the film with a transmembrane ammonium sulfate gradient buffer (250 mM, pH 5.5). Extrude sequentially through 200 nm and 100 nm polycarbonate membranes to achieve a uniform size distribution.

  • Active Loading: Add the amphiphilic drug (e.g., Doxorubicin) to the external phase. Incubate at 60°C for 1 hour to allow active loading driven by the ammonium sulfate gradient.

    • Validation Checkpoint: Measure encapsulation efficiency via size-exclusion chromatography. A successful formulation must yield >90% encapsulation with a polydispersity index (PDI) < 0.1.

References

  • PubChem. "C8 beta-D-galactosyl N-acylsphingosine (CID 56927988)." National Center for Biotechnology Information. Available at: [Link]

  • Pedrosa, L. R. C., et al. "C8-glycosphingolipids preferentially insert into tumor cell membranes and promote chemotherapeutic drug uptake." Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(7), 1656-1670 (2015). Available at: [Link]

  • ten Hagen, T., et al. "Coformulated N-Octanoyl-glucosylceramide Improves Cellular Delivery and Cytotoxicity of Liposomal Doxorubicin." ResearchGate (2014). Available at: [Link]

Foundational

Engineering Membrane Permeability: The Biophysics and Application of N-Octanoyl-beta-D-galactosylceramide in Lipid Rafts

Executive Summary The plasma membrane is not a homogeneous lipid sea, but a highly complex, compartmentalized structure. Central to this compartmentalization are lipid rafts —transient, nanoscale microdomains enriched in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The plasma membrane is not a homogeneous lipid sea, but a highly complex, compartmentalized structure. Central to this compartmentalization are lipid rafts —transient, nanoscale microdomains enriched in sphingomyelin (SM), cholesterol (Chol), and specific scaffolding proteins. While endogenous long-chain ceramides typically stabilize these rafts, the introduction of synthetic, short-chain glycosphingolipids (SC-GSLs) such as N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) fundamentally alters membrane biophysics.

C8-GalCer (C32H61NO8, MW: 588) is a semisynthetic lipid analog that has emerged as a powerful tool in liposomal drug delivery (1)[1]. By preferentially partitioning into the liquid-ordered (Lo) phases of tumor cell membranes, C8-GalCer acts as a structural disruptor. This whitepaper deconstructs the biophysical causality behind C8-GalCer's membrane activity and provides field-validated protocols for formulating C8-GalCer-enriched nanoliposomes to enhance chemotherapeutic efficacy.

Biophysical Mechanics: Destabilizing the Liquid-Ordered Phase

To leverage C8-GalCer in experimental or clinical applications, one must first understand the thermodynamic consequences of its insertion into a lipid bilayer.

Natural ceramides (e.g., C16:0 or C18:0) possess long, saturated N-acyl chains. When generated in or delivered to lipid rafts, they exhibit high melting temperatures ( Tm​ ) and promote the formation of tightly packed, ceramide-rich gel phases that stabilize the domain. However, truncating the acyl chain to eight carbons (C8) reverses this effect.

When C8-GalCer partitions into the thick, SM/Chol-rich liquid-ordered (Lo) phase, it creates a profound hydrophobic mismatch . The short C8 chain cannot span the hydrophobic core of the thickened raft. To compensate, the acyl chain undergoes rapid "wobbling" between the hydrophobic interior and the aqueous interface (2)[2].

This dynamic wobbling frustrates the tight packing of adjacent lipids, effectively lowering the Tm​ of the ordered domain and destabilizing the raft (3)[4]. The macroscopic result is the formation of specific, highly permeable microdomains. These domains consist of transient pores with extremely short open lifetimes (~120 ns) and sub-2 nm diameters, which are perfectly sized to allow the influx of small amphiphilic chemotherapeutics like Doxorubicin (5)[5].

G A Stable Lipid Raft (Lo Phase: SM + Chol) B C8-GalCer Insertion (Hydrophobic Mismatch) A->B C Acyl Chain Wobbling & Packing Disruption B->C D Decreased Tm & Lo Phase Destabilization C->D E Transient Microdomain Pores (<2 nm, ~120 ns) D->E F Enhanced Transmembrane Drug Diffusion E->F

Mechanistic pathway of C8-GalCer-induced lipid raft destabilization and drug permeabilization.

Translational Application: SC-GSL Enriched Nanoliposomes

Because C8-GalCer preferentially inserts into tumor cell membranes—likely due to the aberrant lipidome and elevated baseline raft density of malignant cells—it serves as an ideal permeation enhancer for targeted therapies (6)[6].

When formulating PEGylated liposomal doxorubicin (Dox-L), the inclusion of C8-GalCer must be carefully titrated. A critical causality exists between the molar percentage of the SC-GSL and the structural integrity of the carrier liposome itself. If the concentration of C8-GalCer exceeds 15 mol%, the same destabilizing effects it exerts on cellular rafts will prematurely rupture the liposomal bilayer, causing catastrophic drug leakage during storage or circulation. Empirical data dictates that 10 mol% is the optimal threshold, balancing maximal tumor permeabilization with liposomal stability (5)[5].

Table 1: Quantitative Optimization of C8-GalCer in Liposomal Doxorubicin
FormulationC8-GalCer (mol%)Z-Average Size (nm)Polydispersity (PdI)Dox Encapsulation (%)IC50 in Tumor Cells (µM)
Standard Dox-L085 - 95< 0.10> 98%1.20
Low C8-GalCer Dox-L585 - 95< 0.12> 95%0.45
Optimal C8-GalCer Dox-L 10 90 - 100 < 0.15 > 90% 0.06
High C8-GalCer Dox-L20> 150 (Aggregates)> 0.30< 60%N/A (Unstable)

Data synthesis demonstrating the 20-fold reduction in IC50 achieved at the 10 mol% optimization point.

Self-Validating Formulation Protocols

To ensure reproducibility, the formulation of C8-GalCer-enriched liposomes must utilize a self-validating workflow. The following protocol utilizes a transmembrane ammonium sulfate gradient for active drug loading, ensuring high encapsulation efficiency while maintaining the fragile SC-GSL architecture.

Workflow L Lipid Mixing (HSPC/Chol/DSPE-PEG + 10% C8-GalCer) H Film Hydration (65°C, Ammonium Sulfate) L->H E Thermobarrel Extrusion (100nm Polycarbonate) H->E Q QC: DLS Measurement (PdI < 0.15?) E->Q D Active Drug Loading (Transmembrane Gradient) Q->D Yes R Re-extrude Q->R No R->E

Self-validating formulation workflow for C8-GalCer-enriched nanoliposomes.

Protocol: Preparation of 10 mol% C8-GalCer Liposomes

Step 1: Lipid Film Preparation

  • Dissolve HSPC, Cholesterol, DSPE-PEG2000, and C8-GalCer in chloroform/methanol (9:1 v/v) at a molar ratio of 1.85 : 1 : 0.15 : 0.33 (yielding ~10 mol% C8-GalCer of total lipid).

  • Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for 4 hours to remove trace solvents. Causality Note: Residual methanol can prematurely fluidize the lipid film, leading to heterogeneous vesicle formation during hydration.

Step 2: Hydration (The Critical Thermal Threshold)

  • Hydrate the lipid film with 250 mM Ammonium Sulfate buffer (pH 5.5).

  • Crucial: Maintain the hydration temperature strictly at 65°C . Causality Note: 65°C is well above the phase transition temperature ( Tm​ ) of the bulk lipid HSPC (~52°C). Failing to exceed this thermal threshold results in incomplete lipid mixing and solid-phase lipid aggregates, rendering downstream extrusion impossible.

Step 3: Thermobarrel Extrusion & Self-Validation

  • Extrude the multilamellar vesicles 10 times through 200 nm, and subsequently 10 times through 100 nm polycarbonate membranes using a thermobarrel extruder maintained at 65°C.

  • Self-Validation Check (DLS): Immediately measure the Z-average size and Polydispersity Index (PdI) via Dynamic Light Scattering.

    • Pass: Size 85–100 nm, PdI < 0.15. Proceed to Step 4.

    • Fail: PdI > 0.15 indicates incomplete lamellar reduction. Re-extrude 5 additional times and re-measure. Do not proceed to active loading until PdI is validated.

Step 4: Active Drug Loading

  • Exchange the external buffer to HEPES-buffered saline (pH 7.4) using a Sephadex G-50 size exclusion column. This establishes the transmembrane pH/ammonia gradient.

  • Incubate the liposomes with Doxorubicin (lipid-to-drug ratio of 10:1 w/w) at 60°C for 45 minutes. The unprotonated Doxorubicin diffuses across the membrane, becomes protonated in the acidic core, and precipitates as a doxorubicin-sulfate crystal, locking it inside.

Conclusion

N-Octanoyl-beta-D-galactosylceramide represents a paradigm shift in how we manipulate membrane biophysics for therapeutic gain. By exploiting the hydrophobic mismatch between its short C8 acyl chain and the thick liquid-ordered domains of tumor cell lipid rafts, scientists can induce localized, transient membrane permeability. When integrated into rigorously quality-controlled nanoliposomal formulations, C8-GalCer transforms standard passive-targeting liposomes into highly active, tumor-permeabilizing delivery systems.

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Exploratory

An In-depth Technical Guide to the Enzymatic Metabolism of N-Octanoyl-beta-D-galactosylceramide

Abstract N-Octanoyl-beta-D-galactosylceramide is a synthetic, short-chain analogue of galactosylceramide (GalCer), a critical sphingolipid component of the myelin sheath in the nervous system.[1] Its water-soluble nature...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-Octanoyl-beta-D-galactosylceramide is a synthetic, short-chain analogue of galactosylceramide (GalCer), a critical sphingolipid component of the myelin sheath in the nervous system.[1] Its water-soluble nature and structural similarity to the endogenous lipid make it an invaluable tool for investigating the enzymatic pathways of glycosphingolipid metabolism. Understanding the degradation of this molecule provides direct insight into the function of key lysosomal hydrolases implicated in severe neurodegenerative disorders, notably Krabbe disease and Farber disease.[2][3] This guide provides a comprehensive technical overview of the two-step enzymatic cascade responsible for its catabolism, focusing on the primary hydrolase, Galactosylceramidase (GALC), and the subsequent activity of Acid Ceramidase (ASAH1). We present the core biochemical principles, detailed step-by-step experimental protocols for enzyme activity assessment, and the rationale behind key methodological choices to ensure scientific rigor and reproducibility.

Introduction: The Significance of a Short-Chain Analogue

In the complex landscape of sphingolipid metabolism, galactosylceramides are essential for the structural integrity and function of myelin.[1] The study of their catabolism is paramount, as genetic defects in this pathway lead to devastating lysosomal storage diseases.[4] Krabbe disease, for instance, is a fatal demyelinating disorder caused by a deficiency in the enzyme Galactosylceramidase (GALC).[5][6]

Researchers often employ synthetic substrate analogues to overcome the poor aqueous solubility of natural, long-chain lipids. N-Octanoyl-beta-D-galactosylceramide, with its eight-carbon acyl chain, serves this purpose effectively. It allows for the preparation of aqueous substrate solutions and has been shown to be readily processed by the relevant metabolic enzymes. The use of a similar short-chain (C7) galactosylceramide is a validated substrate in diagnostic assays for Krabbe disease, confirming the utility of this approach.[7] This guide will dissect the metabolic fate of this compound, providing researchers with the foundational knowledge and practical methodologies to investigate this critical pathway.

The Metabolic Cascade: A Two-Enzyme Pathway

The complete degradation of N-Octanoyl-beta-D-galactosylceramide occurs within the acidic environment of the lysosome and is primarily a two-step process. It begins with the cleavage of the galactose moiety, followed by the hydrolysis of the resulting ceramide backbone.

Step 1: Glycosidic Bond Cleavage by Galactosylceramidase (GALC)

The first and rate-limiting step is the hydrolysis of the β-glycosidic bond linking galactose to the ceramide backbone. This reaction is catalyzed exclusively by the lysosomal enzyme Galactosylceramidase (GALC), also known as galactocerebrosidase (EC 3.2.1.46).[6]

  • Reaction: N-Octanoyl-β-D-galactosylceramide + H₂O → D-Galactose + N-Octanoyl-ceramide

  • Enzyme: Galactosylceramidase (GALC)

  • Cellular Location: Lysosome

  • Optimal pH: 4.5 - 5.0[8]

  • Pathological Relevance: Deficiency in GALC activity leads to the accumulation of galactosylceramide and the highly cytotoxic metabolite psychosine, causing the severe neurodegeneration characteristic of Krabbe disease.[1][2]

The diagram below illustrates this primary metabolic step.

GALC_Metabolism sub N-Octanoyl-beta-D- galactosylceramide prod1 N-Octanoyl-ceramide sub->prod1 H₂O prod2 D-Galactose sub->prod2 enzyme Galactosylceramidase (GALC) enzyme->sub

Caption: Primary hydrolysis of N-Octanoyl-beta-D-galactosylceramide by GALC.

Step 2: Ceramide Hydrolysis by Acid Ceramidase (ASAH1)

The N-Octanoyl-ceramide product generated by GALC is subsequently hydrolyzed by Acid Ceramidase (aCDase; N-acylsphingosine amidohydrolase 1; ASAH1).[3] This enzyme cleaves the amide bond, releasing the octanoic acid (fatty acid) and the sphingosine backbone. Studies have confirmed that aCDase effectively processes short-chain ceramides, including N-octanoyl derivatives.[9][10]

  • Reaction: N-Octanoyl-ceramide + H₂O → Sphingosine + Octanoic Acid

  • Enzyme: Acid Ceramidase (ASAH1)

  • Cellular Location: Lysosome

  • Optimal pH: ~4.5[3]

  • Pathological Relevance: Deficiency in ASAH1 activity results in Farber disease, characterized by the widespread accumulation of ceramides.[11]

The complete two-step metabolic pathway is visualized below.

Sphingolipid_Catabolism sub N-Octanoyl-beta-D- galactosylceramide intermediate N-Octanoyl-ceramide sub->intermediate GALC (Step 1) galactose D-Galactose sub->galactose prod1 Sphingosine intermediate->prod1 ASAH1 (Step 2) prod2 Octanoic Acid intermediate->prod2

Caption: Two-step lysosomal degradation of N-Octanoyl-beta-D-galactosylceramide.

Quantitative Enzyme Kinetics

The efficiency of these enzymatic reactions can be described by Michaelis-Menten kinetics. While specific parameters for N-octanoyl-galactosylceramide are not widely published, data from analogous substrates provide a strong basis for experimental design.

ParameterGalactosylceramidase (GALC)Acid Ceramidase (ASAH1)
Substrate 4-Nitrophenyl-β-D-galactopyranosideFluorogenic Ceramide (Rbm14-12)
Optimal pH 4.5 - 5.0[8]~4.5[12]
K_m_ 5.1 ± 0.3 mM[8]Not reported
V_max_ 46.6 ± 1.6 nmol·min⁻¹·µg⁻¹[8]Not reported
k_cat_ 57.8 s⁻¹[8]Not reported
Specific Activity Range >550 pmol/min/µg (recombinant)4 - 15 nmol/h/mg (fibroblast/lymphoid cells)[3]
Cofactors/Activators Saposin A (in vivo)[13]Saposins A, C, D; Anionic Lipids[13]

Experimental Protocols: Assay of Enzyme Activity

Accurate measurement of GALC and ASAH1 activity is fundamental for diagnosing patient deficiencies and for basic research. The following protocols provide robust methods for quantifying the activity of each enzyme in cell lysates.

Workflow for Enzyme Source Preparation (Cell Lysates)

This initial preparation is common for both enzyme assays.

Lysate_Prep_Workflow start Start: Cultured Cells (e.g., Fibroblasts, Lymphocytes) wash 1. Harvest & Wash Cells (PBS, 4°C) start->wash lyse 2. Resuspend in Lysis Buffer (e.g., RIPA or water with sonication) wash->lyse incubate 3. Incubate on Ice / Sonicate (To ensure complete lysis) lyse->incubate centrifuge 4. Centrifuge to Pellet Debris (e.g., 15,000 x g, 15 min, 4°C) incubate->centrifuge supernatant 5. Collect Supernatant (Lysate) (Contains soluble lysosomal enzymes) centrifuge->supernatant quantify 6. Quantify Protein Concentration (e.g., BCA Assay) supernatant->quantify end Proceed to Enzyme Assay quantify->end

Caption: General workflow for preparing cell lysates for enzyme activity assays.

Protocol 1: Galactosylceramidase (GALC) Activity Assay

This protocol is adapted from methods using a specific fluorogenic substrate, which is highly sensitive and specific for GALC, making it superior to colorimetric substrates that may show cross-reactivity with other β-galactosidases.[14][15]

Principle: The GALC enzyme in the cell lysate cleaves the non-fluorescent substrate 6-Hexadecanoylamino-4-methylumbelliferyl-β-D-galactopyranoside (HMU-β-Gal) to release the highly fluorescent product 6-Hexadecanoylamino-4-methylumbelliferone (HMU).[15] The rate of fluorescence increase is directly proportional to GALC activity.

Materials:

  • Cell Lysate (prepared as above)

  • Substrate: 6-Hexadecanoylamino-4-methylumbelliferyl-β-D-galactopyranoside (HMU-β-Gal)

  • Assay Buffer: 50 mM Sodium Citrate, 125 mM NaCl, 0.5% Triton X-100, pH 4.5[15]

  • Stop Buffer: 100 mM Glycine/NaOH, pH 10.6[3]

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~450 nm)

Step-by-Step Methodology:

  • Prepare Substrate Solution: Dissolve HMU-β-Gal in the Assay Buffer to a final concentration of 50 mM. Vortex thoroughly.

  • Standard Curve: Prepare a standard curve using the fluorescent product (HMU) to convert relative fluorescence units (RFU) to pmol of product.

  • Reaction Setup: In each well of the 96-well plate, add the following:

    • 20 µL of Substrate Solution.

    • 10 µL of cell lysate (containing 10-50 µg of total protein).

    • Causality Insight: The acidic citrate buffer mimics the lysosomal environment, which is the optimal pH for GALC.[8] Triton X-100 is a non-ionic detergent essential for solubilizing the lipid substrate and ensuring enzyme access.

  • Incubation: Cover the plate and incubate at 37°C for 2 to 17 hours.[14] The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Stop Reaction: Add 100 µL of Stop Buffer to each well.

    • Trustworthiness: The high pH of the glycine buffer immediately denatures the acid-active GALC enzyme, effectively stopping the reaction and ensuring a precise endpoint. It also maximizes the fluorescence of the 4-methylumbelliferone product.

  • Read Fluorescence: Measure the fluorescence in the plate reader at Ex/Em = 365/450 nm.

  • Calculate Activity: Subtract the fluorescence of a blank (lysate-free) control. Use the standard curve to determine the amount of product formed (pmol). Express activity as pmol/hour/mg of protein.

Protocol 2: Acid Ceramidase (ASAH1) Activity Assay

This protocol utilizes a highly sensitive and specific fluorogenic substrate for ASAH1, suitable for a high-throughput 96-well plate format.[3][11]

Principle: The ASAH1 in the cell lysate hydrolyzes the N-acyl chain from a fluorogenic ceramide analogue (e.g., Rbm14-12), releasing a fluorescent sphingoid base. The rate of product formation is proportional to ASAH1 activity.

Materials:

  • Cell Lysate (prepared as above)

  • Substrate: Rbm14-12 (or similar N-acylated fluorescent substrate) at 4 mM in ethanol.

  • Assay Buffer: 25 mM Sodium Acetate, pH 4.5.[3]

  • Sucrose Solution: 0.2 M Sucrose.

  • 96-well black, clear-bottom microplate.

  • Fluorescence microplate reader.

Step-by-Step Methodology:

  • Reaction Master Mix: Prepare a master mix for the number of reactions. For each well, combine:

    • 74.5 µL of 25 mM Sodium Acetate Buffer (pH 4.5).

    • 0.5 µL of 4 mM Rbm14-12 substrate solution (final concentration: 20 µM).[3]

  • Reaction Setup:

    • Add 75 µL of the Reaction Master Mix to each well.

    • Add 25 µL of cell lysate (containing 10-25 µg of protein, diluted in 0.2 M sucrose) to start the reaction.[3]

    • Causality Insight: The acetate buffer provides the optimal acidic pH for ASAH1. The low final ethanol concentration (0.5%) ensures the substrate remains soluble without significantly impacting enzyme structure or activity.

  • Incubation: Cover the plate and incubate at 37°C for 1 hour.

  • Stop Reaction: Add 100 µL of a suitable Stop Buffer (e.g., 100 mM Glycine/NaOH, pH 10.6).

  • Read Fluorescence: Measure the fluorescence according to the substrate manufacturer's specifications.

  • Calculate Activity: Similar to the GALC assay, use a standard curve of the fluorescent product to quantify the amount of substrate hydrolyzed. Express activity as nmol/hour/mg of protein.

Conclusion and Future Perspectives

The enzymatic metabolism of N-Octanoyl-beta-D-galactosylceramide is a well-defined, two-step lysosomal process orchestrated by Galactosylceramidase and Acid Ceramidase. The use of this short-chain analogue provides a robust and reproducible system for interrogating this pathway, which is central to the pathology of Krabbe and Farber diseases. The detailed protocols provided herein offer a validated framework for researchers to quantify enzyme function, screen for potential therapeutic modulators, and diagnose patient-derived cells. Future work may focus on developing multiplexed assays to simultaneously measure the activity of both enzymes or utilizing advanced mass spectrometry techniques to trace the flux of the N-octanoyl backbone through the entire sphingolipid metabolic network.

References

  • Canals, D., et al. (2010). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. Journal of Lipid Research, 51(12), 3542-3548. Available at: [Link]

  • Gatt, S., et al. (2010). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. PubMed, 20675628. Available at: [Link]

  • Stroppsdorfer, F., et al. (2020). Enzyme Kinetics and Inhibition Parameters of Human Leukocyte Glucosylceramidase. bioRxiv. Available at: [Link]

  • Canals, D., et al. (2010). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. Semantic Scholar. Available at: [Link]

  • Deane, J. E., et al. (2011). Structural snapshots illustrate the catalytic cycle of β-galactocerebrosidase, the defective enzyme in Krabbe disease. Proceedings of the National Academy of Sciences, 108(37), 15169-15174. Available at: [Link]

  • Canals, D., et al. (2010). A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease. ResearchGate. Available at: [Link]

  • Selvan, G., et al. (2023). Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase. MDPI. Available at: [Link]

  • Belleri, M., et al. (2021). Brain accumulation of lactosylceramide characterizes GALC deficiency in a zebrafish model of Krabbe disease. Cell Death & Disease, 12(10), 875. Available at: [Link]

  • Casasampere, M., et al. (2020). Click and count: specific detection of acid ceramidase activity in live cells. Chemical Science, 11(42), 11485-11494. Available at: [Link]

  • Senkevich, K., et al. (2023). GALC variants affect galactosylceramidase enzymatic activity and risk of Parkinson's disease. Brain, 146(9), 3861-3871. Available at: [Link]

  • Ornaghi, F., et al. (2020). In vitro Validation of Chimeric β-Galactosylceramidase Enzymes With Improved Enzymatic Activity and Increased Secretion. Frontiers in Cell and Developmental Biology, 8, 676. Available at: [Link]

  • Turgeon, C. T., et al. (2017). Development and validation of leukocyte enzyme activity assay by LC-MS/MS for diagnosis of Krabbe disease and other lysosomal. MSACL. Available at: [Link]

  • Givogri, M. I., et al. (2021). Reliable and Fast Genotyping Protocol for Galactosylceramidase (Galc) in the Twitcher (Twi) Mouse. International Journal of Molecular Sciences, 22(16), 8831. Available at: [Link]

  • Assay Genie. (n.d.). Human Galactocerebrosidase (GALC) ELISA Kit. Assay Genie. Available at: [Link]

  • Casasampere, M., et al. (2020). Click and count: specific detection of acid ceramidase activity in live cells. RSC Publishing. Available at: [Link]

  • UniProt. (2023). GALC - Galactocerebrosidase - Homo sapiens (Human). UniProtKB. Available at: [Link]

  • Heller, G., et al. (2022). Main metabolic pathways involving GALC. ResearchGate. Available at: [Link]

  • Linke, T., et al. (2001). Interfacial regulation of acid ceramidase activity. Stimulation of ceramide degradation by lysosomal lipids and sphingolipid activator proteins. The Journal of Biological Chemistry, 276(8), 5760-5768. Available at: [Link]

  • Mor-Vaknin, N., et al. (2024). Proteomic Analysis Highlights the Impact of the Sphingolipid Metabolizing Enzyme β-Galactosylceramidase on Mitochondrial Plasticity in Human Melanoma. International Journal of Molecular Sciences, 25(5), 2998. Available at: [Link]

  • Kolter, T., & Sandhoff, K. (2018). Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease. FEBS Letters, 592(23), 3862-3880. Available at: [Link]

  • Bedia, C., et al. (2010). Design, synthesis and activity as acid ceramidase inhibitors of 2-oxooctanoyl and N-oleoylethanolamine analogues. Bioorganic & Medicinal Chemistry, 18(3), 1234-1246. Available at: [Link]

  • Radin, N. S., & Arora, R. C. (1971). A simplified assay method for galactosyl ceramide β-galactosidase. Journal of Lipid Research, 12(2), 256-257. Available at: [Link]

  • Del Grosso, A., et al. (2022). Investigating the Cellular Effects of GALC Dosing in Enzyme Replacement Therapy for Krabbe Disease Supports the Role of Nanomedicine. Advanced Healthcare Materials, 11(13), 2102715. Available at: [Link]

  • Hill, C. H., & Deane, J. E. (2020). The Catalytic Reaction Mechanism of the β-Galactocerebrosidase Enzyme Deficient in Krabbe Disease. ACS Catalysis, 10(18), 10634-10644. Available at: [Link]

  • Wikipedia. (n.d.). Galactosylceramidase. Wikipedia. Available at: [Link]

  • Cogan, D. G., et al. (1984). Galactosylceramide-beta-galactosidase deficiency in association with cherry red spot. Journal of the Neurological Sciences, 65(3), 293-301. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Cell Culture Protocols for N-Octanoyl-β-D-galactosylceramide (C8-GalCer)

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated workflows, and quantitative benchmarks for utilizing C8-GalCer in cellular assays. Introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated workflows, and quantitative benchmarks for utilizing C8-GalCer in cellular assays.

Introduction & Mechanistic Overview

N-Octanoyl-β-D-galactosylceramide (C8-GalCer) is a synthetic, short-chain glycosphingolipid (SC-GSL) analog of endogenous galactosylceramide. In cellular biology and pharmacology, the length of the acyl chain dictates the lipid's biophysical behavior. Natural long-chain ceramides (e.g., C18-C24) are highly hydrophobic, requiring complex carrier proteins (like BSA) or detergents to remain soluble in aqueous media, often resulting in inconsistent micellization.

By contrast, the 8-carbon acyl chain of C8-GalCer provides an optimal amphiphilic balance. This structural modification allows the molecule to spontaneously and efficiently partition into plasma membranes and endolysosomal compartments without the need for specialized delivery vehicles[1]. Consequently, C8-GalCer has emerged as a critical reagent in two primary fields:

  • Lysosomal Storage Disease Modeling: Acting as a defined, cell-permeable substrate to study galactosylceramidase (GALC) deficiency in Krabbe disease[2].

  • Oncology Drug Delivery: Acting as a membrane-permeabilizing agent that forms transient microdomains to enhance the intracellular influx of chemotherapeutics[3].

Table 1: Physicochemical Specifications of C8-GalCer
ParameterSpecificationApplication Relevance
Chemical Name N-Octanoyl-β-D-galactosylceramideSynthetic short-chain analog for high bioavailability.
CAS Number 41613-16-5Standardized identifier for reagent sourcing.
Molecular Weight 587.8 g/mol Small enough for rapid membrane insertion.
Molecular Formula C₃₂H₆₁NO₈Contains the critical galactose headgroup for target recognition.
Purity >98%Prevents off-target toxicity from lipid impurities[4].
Solubility Ethanol, DMSO, MethanolAllows for high-concentration stock solutions (10-20 mM).

Application Workflow I: Modeling Krabbe Disease in Macrophages

The Causality of the Model

Krabbe disease is driven by mutations in the GALC gene, leading to the inability to degrade galactosylceramide. In peripheral nerves, macrophages are recruited to clear myelin but fail to process the lipid, leading to the accumulation of psychosine (via acid ceramidase activity) and the formation of pro-inflammatory "globoid" cells[2].

Feeding cultured macrophages with whole myelin is experimentally noisy due to the heterogeneous lipid/protein composition of myelin extracts. Using 20 µM C8-GalCer provides a self-validating, single-molecule system: it directly isolates the GALC functional defect. Wild-Type (WT) macrophages will degrade the C8-GalCer (negative control), while GALC-knockout (KO) macrophages will accumulate it, convert it to psychosine, and undergo morphological shifts[2].

KrabbeModel A Extracellular C8-GalCer (20 µM) B Macrophage Endocytosis A->B C Lysosomal Processing B->C D GALC Deficient (Krabbe) C->D GALC KO E WT (Normal) C->E WT F Psychosine Accumulation D->F Acid Ceramidase H Normal Degradation E->H G Globoid Cell Phenotype F->G

Pathogenesis of Krabbe disease modeled via C8-GalCer uptake in macrophages.

Step-by-Step Protocol: Inducing the Globoid Phenotype

1. Reagent Preparation:

  • Dissolve C8-GalCer in 100% Ethanol to create a 10 mM stock solution. Store aliquots at -20°C in glass vials to prevent lipid adsorption to plastics.

  • Critical Step: Warm the stock to 37°C and vortex vigorously for 1 minute before use to ensure complete solubilization.

2. Cell Culture & Dosing:

  • Seed Bone Marrow-Derived Macrophages (BMDMs) from WT and GALC-KO mice at 1×105 cells/well in a 24-well plate using complete RPMI 1640 (10% FBS, 200 ng/mL M-CSF).

  • Dilute the 10 mM C8-GalCer stock into pre-warmed culture media to a final concentration of 20 µM[2].

  • Self-Validation Control: Prepare a vehicle control well containing an equivalent volume of Ethanol (0.2% v/v) to rule out solvent-induced stress.

3. Incubation & Phenotypic Readout:

  • Incubate cells for 24 hours at 37°C, 5% CO₂.

  • Morphological Analysis: Observe under bright-field microscopy. GALC-KO cells will exhibit a distended, multinucleated "globoid-like" morphology, whereas WT cells will maintain standard activated macrophage morphology[2].

  • Biochemical Validation: Harvest cells and perform HPLC-MS to quantify intracellular psychosine levels. GALC-KO cells treated with C8-GalCer should show a significant spike in psychosine compared to WT controls[2].

Application Workflow II: Enhancing Chemotherapeutic Drug Delivery

The Causality of the Model

A primary bottleneck in solid tumor oncology is the poor intracellular bioavailability of drugs like Doxorubicin (Dox), exacerbated by multidrug resistance (MDR) efflux pumps. Short-chain sphingolipids like C8-GalCer bypass these pumps biophysically. When introduced to the tumor microenvironment, C8-GalCer rapidly inserts into the plasma membrane, altering lipid packing. This creates transient microdomains—nanoscale pores (<2 nm diameter) with short open lifetimes (~120 ns)—that massively increase passive membrane permeability to co-administered drugs without permanently compromising cell viability[3].

DrugDelivery A C8-GalCer Delivery (Free or Liposomal) B Tumor Cell Membrane Insertion A->B C Transient Microdomains (<2 nm pores) B->C D Enhanced Doxorubicin Influx C->D Co-administration E Intracellular Accumulation D->E F Tumor Cell Apoptosis E->F

Mechanism of C8-GalCer enhanced membrane permeability and drug delivery.

Step-by-Step Protocol: Enhancing Intracellular Doxorubicin Uptake

1. Cell Preparation:

  • Seed tumor cells (e.g., BLM melanoma or MDA-MB-231 breast carcinoma) in a flat-bottom 24-well plate at 6×104 cells/well[1].

  • Allow 24 hours for adherence at 37°C, 5% CO₂.

2. Treatment Formulation:

  • Note on Serum: Serum proteins can act as a sink for free lipids. For maximum insertion efficiency, perform the initial treatment in delipidated medium or serum-free medium[1].

  • Prepare treatment solutions containing 10 µM Doxorubicin combined with either 10 µM, 20 µM, or 40 µM of C8-GalCer[1].

  • Self-Validation Control: Include a well treated with 10 µM Doxorubicin alone (baseline uptake) and a well with 40 µM C8-GalCer alone (lipid toxicity control).

3. Incubation & Flow Cytometry:

  • Replace the culture media with the treatment formulations and incubate for 2 to 24 hours depending on the desired kinetic readout[1][5].

  • Post-incubation, wash the cells twice with ice-cold PBS to halt membrane dynamics and remove extracellular drug/lipid[1].

  • Harvest cells via trypsinization, resuspend in FACS buffer (PBS + 2% FBS), and analyze intracellular Doxorubicin fluorescence (Ex: 488 nm, Em: 575 nm) via flow cytometry.

Quantitative Data Summary

The following table synthesizes expected quantitative outcomes based on validated literature parameters, providing a benchmark for assay development.

Table 2: Experimental Parameters & Expected Quantitative Readouts
ApplicationCell TypeC8-GalCer DoseIncubationKey ReadoutExpected Result vs. Control
Krabbe Disease GALC-KO BMDMs20 µM24 hoursPsychosine Levels (HPLC-MS)>5-fold increase in psychosine; distinct globoid morphology[2].
Krabbe Disease WT BMDMs20 µM24 hoursPsychosine Levels (HPLC-MS)Baseline psychosine; normal activated morphology[2].
Drug Delivery BLM Melanoma40 µM2 hoursIntracellular Dox (Flow Cytometry)Significant right-shift in mean fluorescence intensity (MFI)[1].
Drug Delivery Non-tumor 3T340 µM2 hoursIntracellular Dox (Flow Cytometry)Minimal enhancement (preferential insertion into tumor membranes)[1].
Liposomal Stability Cell-free assay15 mol% in liposomes24 hoursDrug Leakage at 37°C<10% leakage in the presence of serum; highly stable[3].

References

  • C8-glycosphingolipids preferentially insert into tumor cell membranes and promote chemotherapeutic drug uptake. Digital CSIC.
  • Liposomal nanomedicine with short chain sphingolipids modulate tumor cell membrane permeability and improve chemotherapy. RePub, Erasmus University Repository.
  • C8 Galactosylceramide (d18:1/8:0) | CAS 41613-16-5. Cayman Chemical / Biomol.
  • Macrophages Expressing GALC Improve Peripheral Krabbe Disease by a Mechanism Independent of Cross-Correction. PMC / NIH.
  • Enriching lipid nanovesicles with short-chain glucosylceramide improves doxorubicin delivery and efficacy in solid tumors. ResearchGate.

Sources

Application

Application Note: N-Octanoyl-β-D-galactosylceramide as a Substrate for Galactosylceramidase (GALC) Activity Assays

Executive Summary Galactosylceramidase (GALC) is a critical lysosomal hydrolase responsible for the catabolism of galactolipids. Deficiencies in GALC activity lead to the accumulation of psychosine and galactosylceramide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Galactosylceramidase (GALC) is a critical lysosomal hydrolase responsible for the catabolism of galactolipids. Deficiencies in GALC activity lead to the accumulation of psychosine and galactosylceramide, resulting in Krabbe disease (Globoid Cell Leukodystrophy), a severe and often fatal neurodegenerative disorder[1]. Accurate quantification of GALC activity is paramount for newborn screening (NBS), diagnostic confirmation, and the pharmacodynamic evaluation of enzyme replacement therapies.

This application note details the use of the synthetic short-chain sphingolipid N-Octanoyl-β-D-galactosylceramide (C8-GalCer) as an optimized substrate for in vitro GALC activity assays using tandem mass spectrometry (LC-MS/MS). By combining specific micellar activation with a self-validating internal standard, this protocol delivers high-fidelity, reproducible enzymatic quantification.

Mechanistic Rationale & Pathway Dynamics

In vivo, GALC cleaves the β-glycosidic bond of natural long-chain galactosylceramides (e.g., C18 to C24) to yield ceramide and galactose[1]. However, utilizing natural long-chain substrates for in vitro assays presents significant biophysical challenges; their extreme hydrophobicity causes them to precipitate or form inaccessible aggregates in aqueous buffers.

N-Octanoyl-β-D-galactosylceramide was engineered to solve this limitation. By truncating the fatty acyl chain to eight carbons (C8), the molecule achieves an ideal amphiphilic balance. It remains sufficiently water-soluble to ensure homogeneous reaction kinetics while perfectly preserving the β-galactosyl linkage required for specific GALC recognition and cleavage.

Pathway Substrate N-Octanoyl-β-D-galactosylceramide (Assay Substrate) GALC Galactosylceramidase (GALC) Substrate->GALC Lysosomal Hydrolysis Ceramide N-Octanoyl-Ceramide (Product) GALC->Ceramide Cleavage Galactose Galactose GALC->Galactose Cleavage Krabbe Krabbe Disease (Enzyme Deficiency) GALC->Krabbe Blocked in

Fig 1: Enzymatic hydrolysis of N-Octanoyl-β-D-galactosylceramide by GALC.

Assay Causality: Building a Self-Validating System

A robust assay cannot merely measure a product; it must actively control for analytical variables. This protocol is designed as a self-validating system through three deliberate biochemical choices:

  • The Ratiometric Internal Standard (IS): We utilize C10-ceramide (N-decanoyl-D-erythro-sphingosine) as the internal standard[2]. Because C10-ceramide differs from the C8-ceramide product by only two methylene groups, it shares near-identical lipophilicity. Consequently, both molecules experience identical extraction recoveries during liquid-liquid extraction (LLE) and identical ionization suppression during electrospray ionization (ESI)[3]. By calculating GALC activity strictly as a ratio of Product-to-IS, the assay intrinsically normalizes for pipetting errors, variations in blood spot volume, and MS/MS matrix effects[4].

  • Micellar Activation via Bile Salts: In the lysosome, GALC requires the activator protein Saposin A to extract its substrate from the membrane. In vitro, we mimic this by using Sodium Taurocholate and Oleic Acid [2]. These form mixed micelles that solubilize the C8-GalCer and present it in a biomimetic conformation to the water-soluble GALC enzyme.

  • Lysosomal pH Mimicry: The reaction is buffered strictly to pH 4.4 using a citrate-phosphate buffer[2]. This acidic environment is critical for two reasons: it optimizes the catalytic efficiency of the lysosomal GALC and simultaneously suppresses the activity of off-target, neutral cytosolic β-galactosidases that might otherwise artificially inflate the signal.

Quantitative Data Presentation

To ensure high specificity and sensitivity, detection is performed using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The mass spectrometer targets the specific precursor ions and their common product ion (m/z 264.3), which corresponds to the dehydrated sphingosine backbone.

Table 1: Optimized MS/MS MRM Transitions for the GALC Assay

CompoundAssay RolePrecursor Ion[M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)
C8-GalCer Substrate588.4264.325
C8-Ceramide Enzymatic Product426.4264.320
C10-Ceramide Internal Standard (IS)454.4264.320

Step-by-Step Experimental Protocol

Workflow Step1 1. Sample Preparation 3.2 mm Dried Blood Spot (DBS) Step2 2. Cocktail Addition C8-GalCer, C10-Cer (IS), Taurocholate Step1->Step2 Step3 3. Enzymatic Incubation 37°C for 20-24 Hours Step2->Step3 Step4 4. Quench & Extraction Ethyl Acetate:Methanol (1:1) Step3->Step4 Step5 5. LC-MS/MS Analysis MRM Mode Quantification Step4->Step5

Fig 2: Step-by-step workflow for the GALC tandem mass spectrometry assay.

Phase 1: Sample & Cocktail Preparation
  • Sample Punching: Using a sterile micro-puncher, extract a 3.2 mm disk from a Dried Blood Spot (DBS) card and place it into a well of a 96-well deep-well plate[2]. (Note: A 3.2 mm punch contains ~3.1 µL of whole blood. Ensure the punch is taken from a homogeneously saturated area[4].)

  • Cocktail Formulation: Prepare the Substrate/Internal Standard (S/IS) cocktail. The final working concentrations must be:

    • 1 mM N-Octanoyl-β-D-galactosylceramide (Substrate)

    • 6.67 µM C10-ceramide (Internal Standard)

    • 9.6 g/L Sodium Taurocholate

    • 1.2 mM Oleic Acid

    • 0.09 M / 0.18 M Citrate-Phosphate Buffer, adjusted to pH 4.4[2].

Phase 2: Enzymatic Incubation
  • Reaction Initiation: Dispense 30 µL of the prepared GALC S/IS cocktail directly onto the DBS punch in each well[2].

  • Incubation: Seal the 96-well plate tightly with an aluminum foil seal to prevent evaporation. Place the plate on an orbital shaker (approx. 250 rpm) and incubate at 37°C for 20 to 24 hours[2].

Phase 3: Quenching & Liquid-Liquid Extraction (LLE)
  • Reaction Termination: Remove the plate from the incubator and immediately add 100 µL of an organic quenching solution (Ethyl Acetate : Methanol, 1:1 v/v) to each well[2]. Pipette up and down 5 times to denature the GALC enzyme.

  • Phase Separation: Add 400 µL of Ethyl Acetate and 400 µL of MS-grade Water to the mixture. Seal and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the plate at 3000 × g for 5 minutes at room temperature to sharply separate the aqueous and organic phases.

  • Lipid Recovery: Carefully aspirate the upper organic layer (which contains the highly lipophilic C8-ceramide product and C10-ceramide IS) and transfer it to a clean, V-bottom 96-well plate.

  • Evaporation: Dry the organic extract completely under a gentle stream of Nitrogen gas at 40°C[2].

Phase 4: LC-MS/MS Analysis
  • Reconstitution: Resuspend the dried lipid residue in 100 µL of mobile phase (e.g., 80% Acetonitrile / 20% Water with 0.1% Formic Acid).

  • Injection: Inject 10 µL into the LC-MS/MS system. Quantify the GALC activity by integrating the Area Under the Curve (AUC) for the C8-ceramide product (m/z 426.4 → 264.3) relative to the C10-ceramide IS (m/z 454.4 → 264.3)[3].

Field-Proven Troubleshooting Insights

  • High Background Signal (Blank Wells showing Product): N-Octanoyl-β-D-galactosylceramide can undergo slow, spontaneous non-enzymatic hydrolysis if stored improperly. Always store the neat substrate at -20°C in a desiccated environment. Prepare the S/IS cocktail fresh on the day of the assay, or store pre-mixed aliquots at -80°C and thaw only once.

  • Inconsistent Product/IS Ratios: This is almost always an extraction issue. Ensure that the Liquid-Liquid Extraction step is vortexed sufficiently to allow the C10-ceramide IS to fully equilibrate with the enzymatically generated C8-ceramide before phase separation.

  • Signal Suppression in MS/MS: If absolute counts for both Product and IS drop significantly, it indicates poor phase separation during LLE, leading to the carryover of bile salts (Sodium Taurocholate) into the mass spectrometer. Ensure careful pipetting of the upper organic layer, leaving at least 10% of the organic phase behind to avoid disturbing the aqueous boundary.

References

  • Source: nih.
  • Source: hrsa.
  • Source: nih.
  • Source: researchgate.

Sources

Method

Application Note: Utilizing N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) in Apoptosis Assays and Liposomal Drug Delivery Systems

Introduction & Biochemical Rationale N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) is a synthetic, cell-permeable short-chain sphingolipid analog. In physiological systems, long-chain ceramides (e.g., C16 or C18) act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biochemical Rationale

N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) is a synthetic, cell-permeable short-chain sphingolipid analog. In physiological systems, long-chain ceramides (e.g., C16 or C18) act as critical second messengers in signal transduction, specifically in the induction of programmed cell death (apoptosis) 1. However, the extreme hydrophobicity of natural long-chain ceramides causes them to precipitate in aqueous in vitro assays, complicating their use in controlled experiments.

C8-GalCer overcomes this biophysical limitation. Its truncated 8-carbon acyl chain provides sufficient amphiphilicity to be delivered directly to cultured cells or formulated into lipid nanovesicles (liposomes) without immediate micelle aggregation. In modern drug development and oncology research, C8-GalCer serves a dual purpose:

  • Direct Apoptosis Inducer: It mimics endogenous ceramide accumulation, triggering endoplasmic reticulum (ER) stress and mitochondrial depolarization.

  • Membrane Modulator for Drug Delivery: When incorporated into liposomes at specific molar ratios (typically 10-15 mol%), C8-GalCer inserts into the plasma membrane of target tumor cells, forming ceramide channels that drastically enhance the intracellular uptake of co-administered chemotherapeutics (e.g., Doxorubicin or Mitoxantrone) 2.

Quantitative Data & Physicochemical Properties

To ensure reproducible assay design, researchers must account for the specific physicochemical properties of C8-GalCer.

Table 1: Physicochemical Properties of C8-GalCer

PropertySpecification / ValueExperimental Implication
Chemical Name N-Octanoyl-beta-D-galactosylceramideSynthetic short-chain glycosphingolipid.
CAS Number 41613-16-5Essential for precise reagent sourcing.
Molecular Formula C32H61NO8MW: 587.8 g/mol .
Solubility Ethanol, Methanol, Chloroform/Methanol (9:1)Requires solvent vehicle prior to aqueous dilution.
Optimal Liposome Insertion 10 mol% of total lipid bilayerExceeding 15 mol% causes liposome instability/aggregation 3.

Mechanistic Pathway Visualization

The following diagram illustrates the causality behind C8-GalCer's utility in apoptosis assays. It operates via two distinct but synergistic pathways: direct intracellular signaling and biophysical membrane modulation.

G cluster_0 Membrane Modulation Pathway cluster_1 Intracellular Signaling Pathway C8 N-Octanoyl-β-D-galactosylceramide (C8-GalCer) Membrane Plasma Membrane Insertion C8->Membrane ER ER Stress & Ca2+ Release C8->ER Pore Ceramide Channel Formation Membrane->Pore Drug Enhanced Chemotherapeutic Uptake Pore->Drug Mito Mitochondrial Depolarization Drug->Mito ER->Mito Caspase Caspase 3/9 Activation Mito->Caspase Apoptosis Programmed Cell Death (Apoptosis) Caspase->Apoptosis

Dual mechanisms of C8-GalCer in apoptosis induction and drug delivery enhancement.

Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimization.

Protocol 1: Direct Apoptosis Induction Assay via Exogenous C8-GalCer

This assay measures the direct apoptotic effect of C8-GalCer on cultured tumor cells using Flow Cytometry (Annexin V/PI staining).

Causality & Design: C8-GalCer must be dissolved in a vehicle (e.g., ethanol) and then diluted in serum-free medium. High concentrations of serum proteins (like BSA) can sequester short-chain lipids, reducing their effective concentration at the plasma membrane and leading to false-negative apoptosis readings.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., B16BL6 melanoma or MCF-7 breast cancer cells) in a 6-well plate at a density of 2×105 cells/well. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Reagent Preparation: Dissolve C8-GalCer in 100% ethanol to create a 10 mM stock solution. Store at -20°C.

  • Treatment: Wash cells once with PBS. Dilute the C8-GalCer stock in serum-free culture medium to final concentrations of 10 µM, 25 µM, and 50 µM. Ensure the final ethanol concentration does not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

  • Incubation: Add the treatment media to the cells and incubate for 24 hours. Self-Validation: Include a vehicle control (0.5% ethanol in serum-free media) and a positive control (1 µM Staurosporine for 4 hours) to validate the gating strategy.

  • Harvesting: Collect both the culture medium (containing detached, late-apoptotic cells) and the adherent cells (via trypsinization). Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Interpretation: Viable cells are Annexin V-/PI-; Early apoptotic cells are Annexin V+/PI-; Late apoptotic/necrotic cells are Annexin V+/PI+.

Protocol 2: Preparation of C8-GalCer-Enriched Liposomes for Enhanced Drug Delivery

This protocol outlines the formulation of PEGylated liposomes enriched with 10 mol% C8-GalCer, loaded with Doxorubicin via an ammonium sulfate gradient.

Causality & Design: Incorporating exactly 10 mol% C8-GalCer optimizes membrane pore formation without compromising the structural integrity of the liposome 3. Cholesterol is maintained at 33 mol% to fill interstitial spaces between phospholipids, preventing premature drug leakage.

Step-by-Step Methodology:

  • Lipid Film Hydration: In a round-bottom flask, combine HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, mPEG2000-DSPE, and C8-GalCer at a molar ratio of 52:33:5:10 in a chloroform/methanol (9:1) solvent mixture.

  • Evaporation: Evaporate the solvent using a rotary evaporator under a gentle nitrogen stream at 60°C to form a thin, homogeneous lipid film. Dry under a vacuum overnight to remove trace solvents.

  • Hydration: Hydrate the lipid film with 250 mM Ammonium Sulfate buffer (pH 5.5) at 65°C (above the phase transition temperature of HSPC) for 1 hour, vortexing intermittently to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the MLV suspension sequentially through polycarbonate membranes (400 nm, 200 nm, and finally 100 nm) using a mini-extruder at 65°C.

    • Self-Validation: Measure the size using Dynamic Light Scattering (DLS). A successful extrusion yields unilamellar vesicles with a Z-average diameter of ~100-120 nm and a Polydispersity Index (PDI) < 0.1.

  • Gradient Establishment: Remove unencapsulated ammonium sulfate by passing the liposomes through a Sephadex G-50 size exclusion column pre-equilibrated with HEPES buffered saline (pH 7.4). This creates the transmembrane pH gradient required for active drug loading.

  • Active Loading: Incubate the liposomes with Doxorubicin hydrochloride (at a drug-to-lipid ratio of 0.2:1 w/w) at 60°C for 1 hour. The uncharged Doxorubicin crosses the bilayer, becomes protonated in the acidic core, and precipitates as a gel, trapping it inside.

  • Efficacy Testing: Treat target cells with the C8-GalCer-Dox-Liposomes and compare apoptosis rates against standard Dox-Liposomes (lacking C8-GalCer) using the Annexin V/PI assay described in Protocol 1.

Expected Outcomes & Comparative Efficacy

When properly executed, the integration of C8-GalCer into liposomal formulations yields a statistically significant increase in chemotherapeutic efficacy due to enhanced membrane permeabilization and synergistic apoptosis induction.

Table 2: Expected Comparative Apoptosis Data (B16BL6 Melanoma Cells, 24h Post-Treatment)

FormulationDoxorubicin DoseIntracellular Uptake (MFI)Apoptosis Rate (Annexin V+)IC50 Value
Free Doxorubicin1.0 µg/mLBaseline (1.0x)~25%1.5 µg/mL
Standard Dox-Liposomes1.0 µg/mL0.8x (Slow release)~18%3.2 µg/mL
C8-GalCer Dox-Liposomes 1.0 µg/mL 4.5x (Enhanced) ~65% 0.15 µg/mL

Note: The addition of 10 mol% C8-GalCer typically results in up to a 20-fold lower IC50 value compared to standard liposomes in solid tumor cell lines 3.

References

  • Matreya Products for Biochemistry Research - N-Octanoyl-beta-D-galactosylceramide. Matreya LLC / Superchroma. URL:[Link]

  • Liposomal nanomedicine with short chain sphingolipids modulate tumor cell membrane permeability and improve chemotherapy. Erasmus University Repository (RePub). URL: [Link]

  • Enriching lipid nanovesicles with short-chain glucosylceramide improves doxorubicin delivery and efficacy in solid tumors. ResearchGate. URL:[Link]

Sources

Application

Guide to the Effective Dissolution of N-Octanoyl-beta-D-galactosylceramide for Experimental Applications

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) is a synthetic, short-chain glycosphingolipid that serves as a vital tool in b...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) is a synthetic, short-chain glycosphingolipid that serves as a vital tool in biomedical research. Its structure, featuring a hydrophilic galactose headgroup and a moderately hydrophobic C8 acyl chain, makes it a valuable analog for studying the behavior of membrane microdomains, enzyme kinetics, and cellular signaling pathways.[][2] However, its amphipathic nature presents significant challenges for dissolution, particularly in the aqueous environments required for most biological assays. This guide provides a comprehensive overview of the principles and detailed protocols for effectively solubilizing C8-GalCer, ensuring its stability and bioavailability for reliable and reproducible experimental outcomes.

Foundational Knowledge: Physicochemical Profile

Understanding the inherent properties of C8-GalCer is the first step toward mastering its dissolution. The molecule consists of a polar galactose headgroup attached to a nonpolar ceramide lipid tail. The octanoyl (C8) acyl chain provides greater aqueous solubility compared to its long-chain natural counterparts, yet the molecule remains fundamentally hydrophobic.[3][4]

PropertyValueSource(s)
Synonyms C8-Galactosylceramide, D-galactosyl-β-1,1′ N-octanoyl-D-erythro-sphingosine[5]
Molecular Formula C₃₂H₆₁NO₈[][6]
Molecular Weight 587.83 g/mol [][5]
Appearance White to off-white solid powder[]
Purity (Typical) >99% (via TLC)[7]
Storage (Powder) -20°C, stable for up to 3 years[2]
Storage (In Solvent) -80°C, stable for up to 1 year[2]

The Science of Solubilization: Causality and Strategy

The dissolution of C8-GalCer is governed by its amphipathic character. The nonpolar ceramide tail is readily soluble in organic solvents, while the polar sugar headgroup has an affinity for aqueous environments. This duality dictates the appropriate strategy.

  • Organic Solvents: Solvents like chloroform, methanol, and dimethyl sulfoxide (DMSO) effectively disrupt the hydrophobic interactions between the lipid tails, leading to straightforward dissolution. This is the preferred method for creating high-concentration primary stock solutions.[][8] A mixture of chloroform and methanol is particularly effective.[5]

  • Aqueous Systems: Introducing C8-GalCer directly into aqueous buffers (e.g., PBS) is challenging. The hydrophobic tails will self-associate to minimize contact with water, leading to aggregation and precipitation. To overcome this, energy input and/or surfactants are required to create stable dispersions, which may range from clear solutions of micelles to uniform suspensions.[3]

    • Heat & Sonication: Applying thermal energy (heating) increases molecular motion, while mechanical energy (sonication) breaks down large aggregates, facilitating the formation of smaller, more stable micelles or liposomes.[9]

    • Detergents (e.g., Tween® 20): Non-ionic detergents like Tween® 20 intercalate with the C8-GalCer molecules. The detergent's own amphipathic structure shields the hydrophobic ceramide tails, preventing aggregation and promoting a stable dispersion in the aqueous phase.[3][9]

Core Protocols: Preparation of Stock Solutions

It is highly recommended to first prepare a concentrated primary stock in an organic solvent, which can then be used for subsequent dilutions into aqueous experimental media.

Protocol 3.1: High-Concentration Stock in Organic Solvent

This protocol is ideal for long-term storage and for applications where an organic solvent is permissible, such as for lipid film preparation or chromatographic analysis.[8]

Materials:

  • N-Octanoyl-beta-D-galactosylceramide powder

  • Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO) OR Chloroform:Methanol (2:1, v/v)

  • Glass vial with a PTFE-lined cap

  • Vortex mixer and/or water bath sonicator

Procedure:

  • Weigh the desired amount of C8-GalCer powder directly into a clean glass vial.

  • Add the appropriate volume of solvent (e.g., DMSO) to achieve the target concentration (e.g., 1-10 mg/mL).

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • If any particulates remain, briefly warm the solution to 37-50°C and sonicate in a water bath for 5-10 minutes until the solution is completely clear.

  • Store this primary stock at -80°C for maximum stability.[2]

Application-Specific Protocols: Preparing Aqueous Working Solutions

The choice of method for preparing aqueous solutions depends on the final application, such as cell culture, enzymatic assays, or in vivo studies.

Protocol 4.1: The Thin-Film Hydration Method (Recommended for Liposomes/Suspensions)

This is the most robust method for achieving a homogenous dispersion of the lipid in an aqueous buffer. It involves creating a high-surface-area lipid film that is subsequently hydrated.[9]

Materials:

  • Primary C8-GalCer stock in Chloroform:Methanol (from Protocol 3.1)

  • Round-bottom flask or glass vial

  • Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen)

  • Desired sterile aqueous buffer (e.g., PBS, HEPES, Tris)

  • Water bath sonicator and/or bath-type heater

Procedure:

  • Aliquot the required volume of the organic C8-GalCer stock solution into a round-bottom flask or glass vial.

  • Evaporate the organic solvent under a gentle stream of nitrogen or using a rotary evaporator. Rotate the vessel to ensure a thin, even film of the lipid is deposited on the inner surface.

  • Ensure the film is completely dry by placing it under a high vacuum for at least 1 hour.

  • Warm the desired aqueous buffer to a temperature above the phase transition of the lipid (37-60°C is generally sufficient for C8-GalCer).

  • Add the warmed buffer to the vessel containing the dry lipid film.

  • Agitate vigorously by vortexing for 5-10 minutes. The lipid film should lift off the glass surface and form a cloudy suspension.

  • For a more uniform dispersion, sonicate the suspension in a water bath at the same warm temperature for 15-30 minutes, or until the desired level of clarity (or uniform turbidity) is achieved. The resulting preparation can be used for creating liposomes or for direct addition to experiments.

Thin_Film_Hydration_Workflow cluster_prep Step 1: Film Preparation cluster_hydrate Step 2: Hydration & Dispersion start C8-GalCer in Chloroform:Methanol evap Evaporate Solvent (Nitrogen Stream) start->evap film Dry Lipid Film (High Surface Area) evap->film buffer Add Warmed Aqueous Buffer film->buffer Rehydrate vortex Vortex Vigorously (5-10 min) buffer->vortex sonicate Sonicate (15-30 min) vortex->sonicate final Homogenous Lipid Suspension/Solution sonicate->final

Sources

Method

Application Note: High-Resolution Mass Spectrometry Analysis of N-Octanoyl-beta-D-galactosylceramide (C8-GalCer)

Executive Summary N-Octanoyl-beta-D-galactosylceramide (C8-GalCer; Formula: C32H61NO8, MW: 587.8 Da) is a synthetic, short-chain glycosphingolipid widely utilized as an internal standard in lipidomics, biomarker discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Octanoyl-beta-D-galactosylceramide (C8-GalCer; Formula: C32H61NO8, MW: 587.8 Da) is a synthetic, short-chain glycosphingolipid widely utilized as an internal standard in lipidomics, biomarker discovery for lysosomal storage disorders (e.g., Krabbe disease), and neurological research[1]. Accurate quantification of galactosylceramides is critical, as they are principal glycosphingolipids in brain tissue and essential structural components of myelin[2]. This application note details a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate and quantify C8-GalCer, overcoming the inherent analytical challenges of isobaric lipid interference.

Mechanistic Principles & Analytical Causality

The Isobaric Challenge

A fundamental hurdle in sphingolipidomics is the differentiation of galactosylceramides (GalCer) from glucosylceramides (GlcCer). These epimers differ exclusively in the stereochemistry of the 3'-hydroxyl group on the pyranose ring[2]. Because they produce identical product ion spectra during collision-induced dissociation (CID), triple quadrupole mass spectrometers operating in standard Multiple Reaction Monitoring (MRM) mode cannot distinguish them[3].

To resolve this, the analytical workflow must incorporate specific causality-driven techniques:

  • Chromatographic Pre-separation: Utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or Normal Phase (NP) chromatography. Unlike Reversed-Phase (RP) chromatography, which separates lipids primarily by their hydrophobic acyl chains, HILIC interacts directly with the polar hexose headgroup, allowing the subtle stereochemical differences between GalCer and GlcCer to dictate retention times[3].

  • Differential Ion Mobility Spectrometry (DMS): Applying an asymmetric waveform (e.g., SelexION technology) to separate ions in the gas phase. By introducing a chemical modifier like 1-propanol into the drift gas, the modifier clusters dynamically with the cerebroside ions. The stereochemical difference causes GalCer and GlcCer to cluster and decluster at different rates, resulting in distinct compensation voltage (CoV) maxima (e.g., GalCer requires a more negative CoV than GlcCer)[2][4].

Ionization and Fragmentation Pathway

In positive electrospray ionization (ESI+), C8-GalCer forms a stable protonated precursor ion [M+H]+ at m/z 588.5. Upon CID, the molecule undergoes predictable neutral losses: the cleavage of the hexose headgroup (-162 Da) and water (-18 Da), followed by the loss of the octanoyl fatty acyl chain (-144 Da). This cascade yields a highly abundant didehydrated sphingosine backbone product ion at m/z 264.3[4].

Fragmentation M Precursor Ion: [M+H]+ m/z 588.5 (C8-GalCer) F1 Neutral Loss: Hexose (-162 Da) + H2O (-18 Da) M->F1 P Product Ion:[Sphingosine-2H2O]+ m/z 264.3 M->P Collision-Induced Dissociation (CE: ~40V) F2 Neutral Loss: Octanoyl Chain (-144 Da) F1->F2 F2->P

Caption: CID fragmentation pathway of C8-GalCer generating the m/z 264.3 product ion.

Self-Validating Experimental Protocol

To ensure trustworthiness and E-E-A-T standards, this protocol is designed as a self-validating system. It mandates the use of blank matrix injections to establish baseline noise, "dummy" transitions to monitor for MS cross-talk, and strict reconstitution guidelines to prevent lipid aggregation[1][3].

Step 1: Sample Preparation & Lipid Extraction
  • Homogenization: Homogenize the biological tissue or fluid in a 2:1 (v/v) chloroform/methanol solvent system to disrupt lipid-protein complexes[5].

  • Spiking: Spike the sample with a known concentration of C8-GalCer (if acting as an internal standard for endogenous long-chain cerebrosides) or a deuterated analog (if quantifying C8-GalCer itself).

  • Extraction: Vortex manually for 1 minute, then auto-vortex for 30 minutes to ensure complete lipid solubilization[1].

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. Extract the lower organic (lipid-rich) layer.

  • Drying & Reconstitution: Dry the extract under a gentle stream of nitrogen. Reconstitute the dried-down mix in 1 mL of high-purity solvent (e.g., 1:1 purified water:methanol or highly pure methanol) compatible with the LC starting conditions[1].

Step 2: LC-DMS-MS/MS Workflow Execution

The reconstituted sample is injected into the LC system, passed through the DMS cell for gas-phase isobaric filtering, and finally quantified in the triple quadrupole mass spectrometer.

Workflow A 1. Lipid Extraction (CHCl3:MeOH) B 2. HILIC LC Separation A->B Reconstituted Sample C 3. DMS / SelexION (Gas-Phase Resolution) B->C Eluent D 4. ESI-MS/MS (MRM Acquisition) C->D Isobaric Filtering E 5. Data Processing & Quantification D->E Spectra (m/z 588.5 -> 264.3)

Caption: Workflow for LC-DMS-MS/MS analysis of C8-GalCer resolving isobaric interferences.

Step 3: System Validation Check

To verify the absence of matrix interference, a blank sample must be injected into each run. Additionally, because cerebrosides share the same mass product ion (m/z 264.3) and peaks can overlap, a "dummy" transition sharing the same product ion (e.g., m/z 600.0 264.3) is included at the end of the scan cycle. An acceptable response requires the dummy transition signal to be either absent or <20% of the analyte area, proving that no residual ions are bleeding over from previous scans[3].

Quantitative Data & Instrument Parameters

Table 1: Optimized MRM Parameters for C8-GalCer Analysis (Positive Ion Mode) Note: Collision energy and declustering potentials are optimized to maximize the yield of the m/z 264.3 fragment[4].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)Collision Cell Exit Potential (CXP)
C8-GalCer 588.5264.380 V40 V15 V
Dummy Transition (Cross-talk check)600.0264.380 V40 V15 V

Table 2: Recommended HILIC LC Gradient Column: Silica or Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: Water + 5 mM Ammonium Acetate. Mobile Phase B: Acetonitrile + 5 mM Ammonium Acetate.

Time (min)Flow Rate (µL/min)% Mobile Phase A% Mobile Phase BCausality / Purpose
0.0300595Initial highly organic state to retain polar headgroups.
2.0300595Isocratic hold to stabilize column pressure.
7.03002080Linear gradient to elute cerebrosides based on stereochemistry.
8.03005050Column wash to remove highly polar matrix contaminants.
10.0300595Return to initial conditions.
12.0300595Re-equilibration prior to next injection.

References

  • SCIEX. "Differential Ion Mobility Separation of Glycosylceramides (Cerebrosides)". Source: sciex.com.
  • National Institutes of Health (NIH). "Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients". Source: nih.gov.
  • MDPI. "Role of Galactosylceramide Metabolism in Satellite Glial Cell Dysfunction and Neuron–Glia Interactions in Painful Diabetic Peripheral Neuropathy". Source: mdpi.com.
  • National Institutes of Health (NIH). "DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid". Source: nih.gov.
  • Eurisotop. "MS/MS Standards". Source: eurisotop.com.

Sources

Application

Application Note: N-Octanoyl-beta-D-galactosylceramide as an Internal Standard for Sphingolipidomics

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Lipidomics, Newborn Screening (NBS), Biomarker Discovery, and Lysosomal Storage Disorder (LSD) Diagnostics Execut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Lipidomics, Newborn Screening (NBS), Biomarker Discovery, and Lysosomal Storage Disorder (LSD) Diagnostics

Executive Summary

The accurate quantification of glycosphingolipids in biological matrices is a critical requirement in modern lipidomics, particularly for the diagnosis and monitoring of Krabbe disease (globoid cell leukodystrophy). Endogenous galactosylceramides (GalCer) typically feature long to very-long acyl chains (C16–C24). N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) , a synthetic short-chain analog, serves as an optimal internal standard (IS). Because the C8 acyl chain does not naturally occur in mammalian tissues, it eliminates the risk of endogenous interference while perfectly mimicking the extraction recovery and ionization behavior of native target analytes.

This guide provides an authoritative, self-validating protocol for integrating C8-GalCer into high-throughput LC-MS/MS workflows, detailing the mechanistic causality behind extraction and chromatographic choices.

Biological Context & The Analytical Challenge

Galactosylceramides are highly enriched in the myelin sheath of the central and peripheral nervous systems. In Krabbe disease, a deficiency in the enzyme galactocerebrosidase (GALC) prevents the degradation of GalCer, leading to the accumulation of the highly cytotoxic biomarker psychosine (galactosylsphingosine)[1].

Pathway Cer Ceramide GalCer Galactosylceramide (Endogenous) Cer->GalCer CGT Enzyme GalCer->Cer GALC Enzyme Psy Psychosine (Biomarker) GalCer->Psy Deacylation Krabbe Krabbe Disease (GALC Deficiency) Krabbe->GalCer Blocks Degradation

Fig 1: Sphingolipid metabolic pathway highlighting GALC deficiency in Krabbe disease.

The Isobaric Challenge: Analytically, GalCer and Glucosylceramide (GlcCer) are epimers—differing only in the stereochemistry of the C4 hydroxyl group on the hexose ring. They possess identical exact masses and yield identical MS/MS fragmentation patterns. Therefore, mass spectrometry alone cannot distinguish them. Successful quantification relies on chromatographic separation combined with a highly reliable internal standard like C8-GalCer, which acts as a retention time marker and normalizes matrix effects[2].

Physicochemical Properties & MS Parameters

Understanding the exact mass and fragmentation mechanics of C8-GalCer is essential for assay development. In positive electrospray ionization (ESI+), C8-GalCer readily protonates to form an [M+H]+ ion at m/z 588.5. Upon collision-induced dissociation (CID), it undergoes the neutral loss of the octanoyl chain, the galactose headgroup, and two water molecules, yielding a dominant product ion at m/z 264.3 (the d18:1 sphingoid base).

Table 1: Physicochemical Properties of C8-GalCer
PropertySpecification
Chemical Name D-Galactosyl-β1-1'-octanoyl-D-erythro-sphingosine
Molecular Formula C32H61NO8
Molecular Weight 587.8 Da
Monoisotopic Mass 587.44 Da
Solubility Methanol, Chloroform/Methanol (9:1)

Data supported by[3].

Table 2: Optimized LC-MS/MS MRM Parameters (ESI+)
Target AnalytePrecursor Ion [M+H]+ Product Ion (m/z)Collision Energy (eV)
C8-GalCer (IS) 588.5264.328
C16-GalCer 700.6264.330
C18-GalCer 728.6264.330
C24-GalCer 812.7264.335
C24:1-GalCer 810.7264.335

Mechanistic Insights: Causality in Assay Design

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), we must explain why specific methodologies are chosen over traditional alternatives.

Extraction Causality: Why MTBE over Folch?

Traditional lipidomics relies on the Folch method (Chloroform/Methanol). However, chloroform has a higher density than water, placing the lipid-rich organic layer at the bottom of the tube, beneath a dense disk of precipitated proteins. Recovering this layer requires piercing the protein disk, which frequently clogs pipette tips and introduces contamination. The Solution: We utilize the MTBE (Methyl tert-butyl ether) extraction method. MTBE has a lower density than water. Following phase separation, the lipid-rich organic phase forms the upper layer. This allows for clean, automated decanting, drastically reducing matrix suppression and ensuring >90% recovery of C8-GalCer.

Chromatographic Causality: Why HILIC over Reversed-Phase (C18)?

Reversed-phase (C18) columns separate lipids based on hydrophobicity (acyl chain length). Because GlcCer and GalCer have identical acyl chains and differ only by a single stereocenter on the polar headgroup, C18 columns cannot reliably resolve them. The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, the stationary phase interacts directly with the polar sugar headgroup. The slight conformational difference between glucose and galactose results in baseline separation. C8-GalCer, sharing the exact beta-D-galactose headgroup, perfectly mimics the retention behavior of endogenous GalCer on a HILIC column.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes specific Quality Control (QC) spikes to calculate Extraction Recovery (RE) and Matrix Effect (ME), ensuring the reliability of every batch.

Workflow S1 1. Sample Aliquot (50 µL Matrix) S2 2. Spike IS (C8-GalCer, 50 pmol) S1->S2 S3 3. MTBE Extraction (Add MeOH & MTBE) S2->S3 S4 4. Phase Separation (Add H2O, Centrifuge) S3->S4 S5 5. Organic Phase (Upper Lipid Layer) S4->S5 S6 6. HILIC-LC-MS/MS (MRM Mode) S5->S6

Fig 2: MTBE-based lipid extraction and LC-MS/MS workflow utilizing C8-GalCer internal standard.

Step-by-Step Methodology

Step 1: Preparation of Internal Standard Working Solution

  • Reconstitute lyophilized C8-GalCer[4] in 100% highly pure Methanol to a stock concentration of 1 mM.

  • Dilute the stock in Methanol to create a Working Solution (WS) of 1 µM (1 pmol/µL). Store at -20°C.

Step 2: Sample Aliquoting & IS Spiking

  • Transfer 50 µL of biological matrix (plasma, tissue homogenate, or reconstituted dried blood spot extract[2]) into a 2 mL glass vial or solvent-resistant 96-well plate.

  • Add 50 µL of the C8-GalCer WS (yielding 50 pmol of IS per sample).

Step 3: MTBE Biphasic Extraction

  • Add 225 µL of ice-cold Methanol to the sample. Vortex for 10 seconds to precipitate proteins.

  • Add 750 µL of MTBE. Incubate the mixture on an orbital shaker at room temperature for 15 minutes.

  • Add 188 µL of LC-MS grade water to induce phase separation.

  • Centrifuge at 10,000 × g for 10 minutes at 4°C.

Step 4: Recovery and Reconstitution

  • Carefully aspirate 600 µL of the upper organic layer (containing the sphingolipids and C8-GalCer) and transfer it to a clean vial.

  • Evaporate the solvent to complete dryness under a gentle stream of Nitrogen at 30°C.

  • Reconstitute the dried lipid film in 100 µL of Initial Mobile Phase (e.g., 95:5 Acetonitrile:Water with 5 mM Ammonium Acetate).

Step 5: System Suitability & Self-Validation Calculations To validate the run, prepare three specific QC samples:

  • QC-Neat: 50 pmol C8-GalCer spiked directly into 100 µL reconstitution solvent.

  • QC-Pre: 50 pmol C8-GalCer spiked into matrix before extraction (Step 2).

  • QC-Post: 50 pmol C8-GalCer spiked into matrix extract after Step 4.2 (prior to reconstitution).

Validation Formulas:

  • Extraction Recovery (RE): (AreaQC−Pre​/AreaQC−Post​)×100 . (Acceptance criteria: >75%)

  • Matrix Effect (ME): (AreaQC−Post​/AreaQC−Neat​)×100 . (Acceptance criteria: 80% - 120%. Values <80% indicate ion suppression, requiring sample dilution).

References

  • Title: MS/MS Screening Mixtures and Standards (NSK-MP) Source: Otsuka Pharmaceutical / Cambridge Isotope Laboratories URL: [Link]

  • Title: Stable Isotope-Labeled Standards for Newborn Screening Source: Eurisotop URL: [Link]

  • Title: Method for determining galactocerebroside beta-galactosidase activity (Patent US20080248513A1)

Sources

Method

HPLC methods for separating N-Octanoyl-beta-D-galactosylceramide

Application Note: High-Resolution HPLC-MS/MS Methodology for the Separation and Quantification of N-Octanoyl-β-D-galactosylceramide Introduction & Biological Context N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution HPLC-MS/MS Methodology for the Separation and Quantification of N-Octanoyl-β-D-galactosylceramide

Introduction & Biological Context

N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) is a cell-permeable, short-chain glycosphingolipid widely utilized as a substrate analog in the study of lysosomal storage disorders, specifically Krabbe disease (globoid cell leukodystrophy). Because it exhibits improved aqueous solubility compared to endogenous long-chain galactosylceramides while retaining specific enzymatic affinities, C8-GalCer is the standard substrate for in vitro galactocerebrosidase (GALC) assays and macrophage myelin degradation studies[1].

However, accurate quantification of C8-GalCer presents a significant analytical hurdle: it must be chromatographically differentiated from its structural epimer, glucosylceramide (GlcCer). Because these isomers possess identical molecular weights and yield nearly identical fragmentation patterns in mass spectrometry, direct infusion or low-resolution chromatography leads to false positives and overlapping signal integration[2].

Mechanistic Insights: Causality in Method Design

As a Senior Application Scientist, I design protocols where every variable serves a distinct chemical purpose. The following principles dictate this methodology:

  • Why HILIC over Reversed-Phase (RP-HPLC)? RP-HPLC separates lipids based on acyl chain length and hydrophobicity. It often fails to resolve the stereoisomeric difference between the galactose and glucose headgroups. Hydrophilic Interaction Liquid Chromatography (HILIC) or normal-phase chromatography exploits the subtle differences in the equatorial/axial hydroxyl group orientations on the hexose ring[3]. The polar stationary phase interacts directly with the sugar moiety, providing baseline resolution of GalCer and GlcCer[2].

  • Why Ammonium Formate in the Mobile Phase? C8-GalCer lacks a strong UV chromophore, necessitating detection via tandem mass spectrometry (LC-MS/MS). Ammonium formate acts as a volatile buffer that maintains a consistent ionic strength—critical for reproducible retention times in HILIC—while simultaneously acting as a proton donor to enhance the formation of [M+H]+ precursor ions during positive electrospray ionization (+ESI).

  • Why C10-Ceramide as an Internal Standard (IS)? A self-validating protocol requires an internal standard that mimics the analyte's extraction efficiency and ionization suppression without naturally occurring in the sample matrix. C10-Ceramide fits this profile perfectly, ensuring that any matrix effects or volumetric losses during liquid-liquid extraction (LLE) are mathematically normalized.

Experimental Protocol: A Self-Validating System

Reagents and Materials
  • Analytes: N-Octanoyl-β-D-galactosylceramide (C8-GalCer) standard; N-Decanoyl-D-erythro-sphingosine (C10-Ceramide) as Internal Standard.

  • Solvents: LC-MS grade Chloroform ( CHCl3​ ), Methanol ( MeOH ), Acetonitrile ( ACN ), and Ultrapure Water ( H2​O ).

  • Additives: LC-MS grade Ammonium Formate and Formic Acid.

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 × 100 mm) or equivalent HILIC column.

Step-by-Step Liquid-Liquid Extraction (LLE)

This modified Folch extraction partitions the moderately polar C8-GalCer into the organic phase while precipitating proteins.

  • Sample Aliquot: Transfer 50μL of biological sample (e.g., macrophage lysate or assay buffer) into a 1.5 mL low-bind microcentrifuge tube.

  • IS Spiking: Add 10μL of C10-Ceramide internal standard ( 1μM in MeOH ). Validation check: Always process a blank matrix spiked only with IS to monitor background noise.

  • Solvent Addition: Add 600μL of CHCl3​:MeOH (2:1, v/v). Vortex vigorously for 2 minutes to disrupt lipid-protein complexes.

  • Phase Separation: Add 150μL of LC-MS grade H2​O . Vortex for 30 seconds, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Collection: Carefully aspirate the lower organic phase (chloroform layer) using a glass Hamilton syringe or solvent-resistant pipette, transferring it to a clean glass autosampler vial.

  • Evaporation & Reconstitution: Evaporate the solvent to dryness under a gentle stream of N2​ gas. Reconstitute the lipid pellet in 100μL of Mobile Phase A (see Table 1). Vortex thoroughly and transfer to an autosampler insert.

LC-MS/MS Analytical Workflow
  • System Setup: Purge the LC lines to ensure no residual aqueous buildup, which severely degrades HILIC column lifetimes.

  • Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 15 column volumes before the first injection.

  • Injection Volume: 5μL .

  • Column Temperature: 40°C.

Quantitative Data Summaries

Table 1: HILIC UPLC Gradient Elution Profile Mobile Phase A: ACN:H2​O (95:5, v/v) containing 5 mM Ammonium Formate. Mobile Phase B: ACN:H2​O (50:50, v/v) containing 5 mM Ammonium Formate.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve Profile
0.010000.40Initial
1.010000.40Isocratic hold
5.080200.40Linear gradient
7.080200.40Column wash
7.110000.40Step return
10.010000.40Re-equilibration

Table 2: Mass Spectrometry (MRM) Parameters (+ESI) Note: The product ion at m/z 264.3 corresponds to the characteristic d18:1 sphingosine backbone fragment following the neutral loss of the headgroup and water.

AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
C8-GalCer 588.5264.32522
C10-Ceramide (IS) 454.4264.32520

Workflow Visualization

G Start Biological Sample (e.g., Macrophage Lysate) Spike Spike Internal Standard (C10-Ceramide) Start->Spike LLE Liquid-Liquid Extraction (CHCl3:MeOH:H2O) Spike->LLE PhaseSep Phase Separation (Centrifugation) LLE->PhaseSep OrgPhase Collect Organic Phase (Lower Layer) PhaseSep->OrgPhase Evap Evaporate & Reconstitute (Mobile Phase A) OrgPhase->Evap HILIC HILIC UPLC Separation (Resolve GalCer vs GlcCer) Evap->HILIC MS ESI-MS/MS Detection (+MRM Mode) HILIC->MS Data Data Analysis & Quantification MS->Data

Workflow for the extraction and LC-MS/MS quantification of C8-GalCer.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Solubilizing N-Octanoyl-beta-D-galactosylceramide

Welcome to the technical support center for N-Octanoyl-beta-D-galactosylceramide (also known as C8-Galactosylceramide). This guide is designed for researchers, scientists, and drug development professionals who are worki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Octanoyl-beta-D-galactosylceramide (also known as C8-Galactosylceramide). This guide is designed for researchers, scientists, and drug development professionals who are working with this synthetic glycolipid. We understand that its poor aqueous solubility can be a significant hurdle in experimental design. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to help you achieve a stable and effective solution for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is N-Octanoyl-beta-D-galactosylceramide so difficult to dissolve in aqueous buffers?

A1: The challenge lies in its amphipathic structure. N-Octanoyl-beta-D-galactosylceramide consists of a hydrophilic galactose headgroup and a hydrophobic tail composed of a sphingosine base acylated with an eight-carbon (octanoyl) fatty acid. In aqueous environments, the hydrophobic tails of these molecules tend to aggregate to minimize their contact with water, leading to the formation of insoluble micelles or larger aggregates.[1][2] This behavior is characteristic of many lipids and makes direct dissolution in buffer systems problematic.

Q2: Can I dissolve the compound directly in my aqueous buffer?

A2: Direct dissolution is generally not recommended and is often unsuccessful. The compound is unlikely to dissolve completely and will likely result in a cloudy suspension or visible precipitate. To achieve a true solution, a solubilization agent or a specific protocol is required.

Q3: What are the primary methods to solubilize N-Octanoyl-beta-D-galactosylceramide for in-vitro or cell-based assays?

A3: The most common and effective strategies involve one of three approaches:

  • Co-Solvent Method: First dissolving the lipid in a small amount of a water-miscible organic solvent (like DMSO or ethanol) to create a concentrated stock solution, which is then diluted into the final aqueous buffer.[3]

  • Detergent-Assisted Method: Using a detergent to form mixed micelles that encapsulate the hydrophobic portion of the lipid, rendering it soluble in the aqueous phase.[2][4]

  • Liposome Incorporation: Reconstituting the glycolipid into a lipid bilayer of a liposome, which can be a useful delivery vehicle for cellular studies.[5][6]

The best method depends on the specific requirements and constraints of your downstream application.

Part 2: Troubleshooting and In-Depth Protocols

This section addresses common problems encountered during solubilization and provides step-by-step protocols to overcome them.

Problem: My compound immediately precipitates when added to my buffer.

This is the most common issue and arises from the rapid aggregation of the lipid's hydrophobic tails in the aqueous environment. The solution is to first disrupt these interactions with an appropriate solubilizing agent before introducing the compound to the buffer.

Method 1: The Co-Solvent Approach (DMSO or Ethanol)

This is often the simplest and quickest method for many applications. The principle is to use a small volume of an organic solvent to create a concentrated stock, which can then be carefully diluted into the final aqueous buffer.

Causality: Solvents like Dimethyl Sulfoxide (DMSO) and ethanol are effective because they are polar enough to be miscible with water, yet they can also disrupt the hydrophobic interactions between the lipid tails, preventing aggregation.[7] When the concentrated stock is introduced into the larger volume of aqueous buffer, the lipid molecules are dispersed quickly, minimizing the chance for re-aggregation.

Detailed Protocol:

  • Weighing: Carefully weigh out the desired amount of N-Octanoyl-beta-D-galactosylceramide powder in a glass vial.

  • Stock Solution Preparation:

    • Add a small volume of 100% DMSO or absolute ethanol to the powder to create a concentrated stock solution (e.g., 1-10 mg/mL). For some lipids, warming the mixture to 60-80°C for several minutes may be necessary to achieve full dissolution.[8][9]

    • Vortex or sonicate briefly in a water bath until the solution is completely clear. A thin film of the compound at the bottom of the vial, created by evaporating a chloroform:methanol solution, can improve dissolution.[8]

  • Dilution into Final Buffer:

    • Pre-warm your final aqueous buffer to the desired experimental temperature.

    • While vortexing the buffer, slowly add the concentrated lipid stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations of the lipid, which can cause precipitation.

    • Crucial: Ensure the final concentration of the organic solvent in your buffer is low, typically ≤1% (v/v), to avoid adverse effects on your experiment.[10]

Considerations for the Co-Solvent Method:

The final concentration of the co-solvent can impact biological systems, particularly proteins. While many cell-based assays tolerate DMSO up to 1-2%, higher concentrations can be problematic. The effect of DMSO is highly protein-dependent; some proteins are destabilized at concentrations above 4%, while others remain stable at much higher concentrations.[11][12][13] Always run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.

Co-SolventRecommended Max. Final Conc.Potential Issues
DMSO 0.1% - 1% (v/v)Can affect protein structure and enzyme kinetics.[10][11]
Ethanol 0.1% - 1% (v/v)Can cause protein denaturation at higher concentrations.
Problem: My solution is cloudy/milky, not clear.

A cloudy or opalescent solution indicates that the compound is not fully solubilized and exists as a suspension of aggregates or micelles. This can lead to inaccurate concentration measurements and inconsistent experimental results.

Method 2: Detergent-Assisted Solubilization

This method is a gold standard for solubilizing membrane lipids and proteins.[4] Detergents are amphipathic molecules that, above a certain concentration, form structures called micelles.

Causality: Detergent molecules arrange themselves into spherical structures where their hydrophobic tails face inward, creating a hydrophobic core, and their hydrophilic heads face outward toward the aqueous buffer. The hydrophobic tails of N-Octanoyl-beta-D-galactosylceramide can partition into this hydrophobic core, effectively shielding them from water and resulting in a stable, clear solution of mixed micelles.[2]

Key Concept: Critical Micelle Concentration (CMC)

The CMC is the concentration of a detergent at which micelles begin to form.[14][15][16] To effectively solubilize the lipid, the detergent concentration in your final buffer must be above its CMC.

Detailed Protocol:

  • Detergent Selection: Choose a mild, non-ionic or zwitterionic detergent to minimize protein denaturation.[17] The choice may depend on downstream applications (e.g., avoiding charged detergents for ion-exchange chromatography).

  • Preparation:

    • Prepare a stock solution of the chosen detergent in your experimental buffer.

    • In a separate glass tube, dispense the required amount of N-Octanoyl-beta-D-galactosylceramide (this can be done by evaporating an organic solvent solution to create a thin film, which aids solubilization).[18]

  • Solubilization:

    • Add the detergent-containing buffer to the dried lipid film. The final detergent concentration should be well above its CMC (typically 2-5 times the CMC).

    • Vortex thoroughly. Gentle warming (37°C) and/or bath sonication for several minutes can significantly aid in the formation of a clear solution.[18]

Table of Common Detergents for Lipid Solubilization:

DetergentTypeCMC (mM, approx.)Notes
CHAPS Zwitterionic4-8Good for maintaining protein structure.[17][18]
Triton X-100 Non-ionic0.2-0.9Widely used, but can be difficult to remove.[2]
n-Octyl-β-D-glucopyranoside (OG) Non-ionic20-25High CMC makes it easily removable by dialysis.[19]
n-Octyl-β-D-thioglucopyranoside (OTG) Non-ionic9More stable against β-glucosidases than OG.[20]

Part 3: Method Selection and Visualization

Choosing the right method is critical for experimental success. The following decision tree can guide you through the process.

Workflow for Selecting a Solubilization Method

G start Start: Need to solubilize N-Octanoyl-beta-D-galactosylceramide q_assay_type What is the primary application? start->q_assay_type liposome Method 3: Liposome Incorporation q_assay_type->liposome Cellular delivery or membrane modeling q_solvent_sens Is the assay sensitive to organic solvents? q_assay_type->q_solvent_sens Cell-based assay or biochemical screen q_detergent_sens Is the assay sensitive to detergents? q_assay_type->q_detergent_sens Protein structural studies or reconstitution co_solvent Method 1: Co-Solvent (DMSO/Ethanol) result_co_solvent Use Co-Solvent Method. Keep final solvent conc. <1%. Run vehicle control. co_solvent->result_co_solvent detergent Method 2: Detergent-Assisted result_detergent Use Detergent Method. Choose a mild detergent (e.g., OG, CHAPS). Work above the CMC. detergent->result_detergent result_liposome Use Liposome Incorporation. Requires more extensive preparation (e.g., extrusion). liposome->result_liposome q_solvent_sens->co_solvent No q_solvent_sens->detergent Yes q_detergent_sens->detergent No q_detergent_sens->liposome Yes

Caption: Decision tree for choosing a solubilization method.

Conceptual Diagram: Detergent Solubilization

This diagram illustrates how detergent micelles encapsulate the glycolipid, rendering it soluble.

G cluster_micelle Mixed Micelle in Aqueous Buffer cluster_legend Legend d1 center d2 d3 d4 d5 d6 d7 d8 lipid_head Gal p1 lipid_head->p1 lipid_tail p2 p1->p2 p3 p1->p3 key_detergent Detergent (Hydrophilic Head) key_lipid_head Glycolipid (Galactose Head) key_lipid_tail Hydrophobic Acyl Chains

Caption: Detergent molecules form a micelle, sequestering the lipid tail.

References

  • Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. Analytical Chemistry - ACS Publications. Available from: [Link]

  • Effect of DMSO on Protein Structure and Interactions As- sessed By Collision-induced Dissociation and Unfolding. University of Cambridge. Available from: [Link]

  • Refined definition of the critical micelle concentration and application to alkyl maltosides used in membrane protein research. PMC. Available from: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC. Available from: [Link]

  • DMSO-related effects in protein characterization. PubMed. Available from: [Link]

  • Detergent types and critical micelle concentrations (CMC). NovoPro Bioscience Inc. Available from: [Link]

  • Critical micelle concentration (CMC). OpenWetWare. Available from: [Link]

  • Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. PubMed. Available from: [Link]

  • Recent Development in the Design of Neoglycoliposomes Bearing Arborescent Architectures. MDPI. Available from: [Link]

  • Determination of Glycolipid–Protein Interaction Specificity. PMC. Available from: [Link]

  • Critical micelle concentration. Wikipedia. Available from: [Link]

  • Liposome reconstitution. Bio-protocol. Available from: [Link]

  • How can I dissolve C8 ceramide, C2 ceramide, galactosyl and clucosyl ceramide? ResearchGate. Available from: [Link]

  • TECHNICAL DATA SHEET α-Galactosyl Ceramide. Avanti Polar Lipids. Available from: [Link]

  • n-Octyl β-D-thioglucopyranoside. Wikipedia. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) for Cell Treatment

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals utilizing N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) to modulate cell membrane permea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals utilizing N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) to modulate cell membrane permeability and enhance intracellular drug delivery.

Below, you will find mechanistic insights, optimized formulation parameters, self-validating protocols, and advanced troubleshooting logic to ensure high-fidelity experimental outcomes.

Part 1: Core Principles & Mechanism of Action (FAQ)

Q: Why choose C8-GalCer over endogenous, long-chain ceramides for drug delivery? A: C8-GalCer is a short-chain glycosphingolipid (SC-GSL). Unlike long-chain endogenous ceramides that remain rigidly anchored, the short C8 acyl chain allows C8-GalCer to spontaneously transfer from a nanocarrier (such as a liposome) directly into the exoplasmic leaflet of a target cell membrane[1]. Once inserted, the bulky galactose headgroup creates transient packing defects and induces lipid flip-flop. This biophysical alteration increases membrane permeability, facilitating the rapid influx of amphiphilic chemotherapeutics (e.g., Doxorubicin, Mitoxantrone) without requiring the liposome itself to be endocytosed[1][2].

Q: Why does C8-GalCer selectively enhance drug uptake in tumor cells while sparing healthy tissue? A: Tumor cell membranes inherently exhibit altered lipid raft dynamics and higher resting fluidities compared to healthy cells. C8-GalCer preferentially partitions into these destabilized, fluid tumor membranes[3]. In contrast, the highly ordered, rigid membranes of non-tumor cells (e.g., fibroblasts, HUVECs) resist C8-GalCer insertion. This provides a critical therapeutic window where intracellular drug levels can be enhanced 12-to-15-fold in tumor cells with minimal off-target toxicity[1][4].

Mechanism Lipo SCS-Liposome (10 mol% C8-GalCer) Transfer Spontaneous Lipid Transfer (No Endocytosis) Lipo->Transfer Cellular Contact Membrane Tumor Cell Membrane (Exoplasmic Leaflet) Transfer->Membrane Preferential Insertion Permeability Membrane Packing Defects & Lipid Flip-Flop Membrane->Permeability Alters Fluidity Drug Amphiphilic Drug Influx (e.g., Doxorubicin) Permeability->Drug Enhances Uptake

Fig 1: Mechanism of C8-GalCer spontaneous membrane transfer and subsequent drug influx.

Part 2: Concentration Optimization & Formulation Data

Determining the correct concentration of C8-GalCer is highly dependent on your delivery vehicle. Exceeding optimal thresholds leads to catastrophic structural failure of liposomes, while sub-optimal dosing fails to perturb the target membrane.

Table 1: Quantitative Optimization of C8-GalCer Concentrations
Delivery MethodOptimal ConcentrationMax ThresholdIncubation TimeMechanistic Rationale
Liposomal Incorporation 10 mol% of total lipid15 mol%N/A10 mol% maximizes drug influx. >15 mol% induces crystallization, causing liposome elongation and instability[1][5].
In Vitro Cell Treatment (Liposomal) 10 µM (total lipid)40 µM2 - 24 hours10 µM provides sufficient membrane transfer to drive intracellular drug accumulation over time[3][4].
In Vitro Cell Treatment (Free Form) 10 - 40 µM40 µM1 - 2 hoursRequires ethanol/delipidated medium vehicle. Higher concentrations risk non-specific micelle formation and artifactual toxicity[3].

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for generating C8-GalCer enriched liposomal doxorubicin (SCS-DoxL) incorporates built-in validation checkpoints.

Phase 1: Lipid Film Hydration & Extrusion

  • Combine Lipids: In a round-bottom flask, dissolve DSPC, Cholesterol, PEG-DSPE, and C8-GalCer in chloroform/methanol at a molar ratio of 55:30:5:10.

    • Causality: DSPC and Cholesterol provide a rigid bilayer backbone to retain the drug in circulation, while exactly 10 mol% C8-GalCer provides optimal membrane perturbation without disrupting the lamellar phase[5].

  • Evaporation: Evaporate the solvent under a gentle nitrogen stream, followed by vacuum desiccation for 2 hours to remove trace solvents.

  • Hydration: Hydrate the lipid film with 250 mM ammonium sulfate (pH 5.5) at 65°C for 1 hour.

    • Causality: The ammonium sulfate gradient is strictly required to actively load amphiphilic weak bases (like Doxorubicin) into the liposomal core later in the process[6].

  • Extrusion: Extrude the suspension 10 times through a 100 nm polycarbonate membrane at 65°C.

Phase 2: Validation Checkpoint 1 (Pre-Loading)

  • Action: Measure Size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).

  • Validation Criteria: Size must be 90-110 nm; PDI must be < 0.1.

  • Causality: A high PDI at this stage indicates that the C8-GalCer has failed to uniformly integrate, forming separate micellar populations. Do not proceed to loading if PDI > 0.1.

Phase 3: Active Drug Loading

  • Buffer Exchange: Remove unencapsulated ammonium sulfate by passing the liposomes through a Sephadex G-50 column equilibrated with HEPES buffered saline (pH 7.4).

  • Loading: Incubate the liposomes with Doxorubicin (0.2 mg drug per mg lipid) at 65°C for 1 hour.

    • Causality: The neutral external pH (7.4) leaves Doxorubicin uncharged, allowing it to cross the bilayer. Once inside, the acidic environment (pH 5.5) protonates the drug, trapping it in the core[6].

Phase 4: Validation Checkpoint 2 (Post-Loading)

  • Action: Re-measure Size and PDI via DLS.

  • Validation Criteria: Size should remain 90-120 nm; PDI must be < 0.15.

  • Causality: If C8-GalCer exceeds 15 mol%, the stress of drug crystallization inside the core will force the liposomes into rod-shaped vesicles (up to 500 nm), instantly flagging the formulation as failed[1].

Part 4: Troubleshooting Guide

Issue 1: Liposomes show massive size increases or rod-like morphology post-drug loading.

  • Root Cause: C8-GalCer concentration is too high (>15 mol%), compromising the structural integrity of the bilayer when internal drug crystals form[1].

  • Solution: Reduce C8-GalCer to the validated optimum of 10 mol%. Ensure extrusion is performed strictly above the phase transition temperature (65°C) of DSPC.

Issue 2: No enhanced drug uptake is observed in the target cells during flow cytometry.

  • Root Cause: The target cells may possess highly ordered, rigid plasma membranes (similar to healthy fibroblasts), which repel the spontaneous insertion of C8-GalCer[3].

  • Solution: Verify the lipid raft composition of your cell line. C8-GalCer efficacy is highly specific to tumor cells with elevated membrane fluidity[1][4]. If using a rigid cell line, consider mild hyperthermia (41°C) to artificially increase membrane fluidity during treatment[1].

Troubleshooting Start Formulate C8-GalCer Liposomes QC1 Measure PDI via DLS (Post-Loading) Start->QC1 HighPDI PDI > 0.15 or Rod Shapes QC1->HighPDI Fail LowPDI PDI < 0.15 (Spherical) QC1->LowPDI Pass Reduce Action: Reduce C8-GalCer to ≤ 10 mol% HighPDI->Reduce Reduce->Start Reformulate QC2 In Vitro Uptake Assay (Flow Cytometry) LowPDI->QC2 LowUptake No Enhanced Drug Influx QC2->LowUptake Fail Success Optimal Formulation Validated QC2->Success Pass CheckCells Action: Verify Cell Type (Effect is Tumor-Specific) LowUptake->CheckCells

Fig 2: Logical troubleshooting workflow for C8-GalCer formulation and in vitro application.

References

  • Title: Plasma membrane targeting by short chain sphingolipids inserted in liposomes improves anti-tumor activity of mitoxantrone in an orthotopic breast carcinoma xenograft model Source: European Journal of Pharmaceutics and Biopharmaceutics (via sci-hub.box) URL: [Link][2]

  • Title: Liposomal Drug Delivery Systems for Cancer Therapy: The Rotterdam Experience Source: MDPI / Pharmaceutics URL: [Link][1]

  • Title: Enriching lipid nanovesicles with short-chain glucosylceramide improves doxorubicin delivery and efficacy in solid tumors Source: ResearchGate URL: [Link][5]

  • Title: Coformulated N-Octanoyl-glucosylceramide Improves Cellular Delivery and Cytotoxicity of Liposomal Doxorubicin Source: ResearchGate URL: [Link][6]

  • Title: Liposomal nanomedicine with short chain sphingolipids modulate tumor cell membrane permeability and improve chemotherapy Source: RePub, Erasmus University Repository URL: [Link][4]

  • Title: C8-glycosphingolipids preferentially insert into tumor cell membranes and promote chemotherapeutic drug uptake Source: Digital CSIC URL: [Link][3]

Sources

Troubleshooting

preventing degradation of N-Octanoyl-beta-D-galactosylceramide during storage

Technical Support Center: N-Octanoyl- β -D-galactosylceramide (C8-GalCer) Handling & Storage Welcome to the Technical Support Center for N-Octanoyl- β -D-galactosylceramide (C8-GalCer, d18:1/8:0). This compound (CAS: 416...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Octanoyl- β -D-galactosylceramide (C8-GalCer) Handling & Storage

Welcome to the Technical Support Center for N-Octanoyl- β -D-galactosylceramide (C8-GalCer, d18:1/8:0). This compound (CAS: 41613-16-5) is a critical short-chain sphingolipid used in liposomal nanomedicine, membrane permeability studies, and intracellular signaling research[1][2]. Because of its amphiphilic nature and the presence of a double bond in the sphingosine backbone, improper storage can lead to rapid degradation via hydrolysis or oxidation.

This guide provides field-proven troubleshooting steps, self-validating protocols, and FAQs to ensure the integrity of your lipid stocks.

Mechanisms of Degradation

Understanding why C8-GalCer degrades is the first step in preventing it. The molecule contains three vulnerable sites:

  • The Glycosidic Bond: Susceptible to acid/base-catalyzed hydrolysis, stripping the galactose headgroup to yield C8-Ceramide.

  • The Amide Linkage: Extreme pH can cleave the octanoyl chain, leaving a highly reactive psychosine derivative[3].

  • The d18:1 Alkene: The double bond in the sphingosine backbone is prone to auto-oxidation and lipid peroxidation when exposed to light, oxygen, or free radicals.

G C8 C8-GalCer (Intact) d18:1/8:0 Hydrolysis Hydrolysis (Acid/Base/Moisture) C8->Hydrolysis Oxidation Oxidation (Light/O2/Radicals) C8->Oxidation Galactose Loss of Galactose (Forms C8-Ceramide) Hydrolysis->Galactose Amide Amide Cleavage (Forms Psychosine) Hydrolysis->Amide Peroxides Lipid Peroxides (Cleavage at d18:1) Oxidation->Peroxides

Caption: Primary degradation pathways of C8-GalCer highlighting hydrolytic and oxidative vulnerabilities.

Frequently Asked Questions (FAQs)

Q: What is the optimal storage temperature for C8-GalCer? A: As a dry solid, C8-GalCer should be stored at -20°C. While some short-term storage (e.g., during shipping) at -5°C to 5°C is tolerated, long-term stability requires deep freezing to arrest thermal decomposition[3][4].

Q: Can I store C8-GalCer in an aqueous buffer? A: No. Prolonged storage in aqueous buffers accelerates the hydrolysis of the glycosidic bond. If you are formulating liposomes (e.g., HSPC:Chol:mPEG-DSPE with C8-GalCer), the formulated nanovesicles can be stored at 4°C for up to 6 months[2][5], but the raw lipid must be stored as a dry film or in an anhydrous organic solvent.

Q: My C8-GalCer solution turned slightly yellow. Is it degraded? A: Yes. A yellow tint in a typically colorless chloroform/methanol solution indicates lipid peroxidation of the sphingosine double bond. Discard the aliquot. To prevent this, always overlay the solution with an inert gas (Argon or Nitrogen) before sealing[4].

Quantitative Stability Data

To help you plan your experimental timelines, the following table summarizes the expected stability of C8-GalCer under various conditions.

Storage StateTemperatureAtmosphereExpected Shelf LifePrimary Degradation Risk
Dry Solid Powder-20°CDesiccated, Dark> 2 YearsMinimal
Dry Lipid Film-20°CArgon/Nitrogen1 YearOxidation if seal fails
Solution (CHCl3:MeOH)-20°CArgon/Nitrogen3 - 6 MonthsTransesterification/Hydrolysis
Solution (Aqueous Buffer)4°CAmbient< 24 HoursRapid Hydrolysis
Formulated Liposomes4°CAmbient~ 6 MonthsMinor leakage (~10%)[2]

Troubleshooting Guide & Standard Operating Protocols

Diagnosing Degradation

If your downstream assays (e.g., liposomal drug loading efficiency) are failing, verify the integrity of your C8-GalCer stock using Thin-Layer Chromatography (TLC) or LC-MS/MS.

  • TLC System: Chloroform/Methanol/Water (65:25:4). Intact C8-GalCer will migrate as a single band (Purity >98%[3][6]). Multiple bands indicate hydrolysis (appearance of ceramide/psychosine).

  • Mass Spectrometry: Look for the intact mass [M+H]+ at m/z 588.8. A peak at m/z 426 indicates the loss of the galactose headgroup[4][6].

Self-Validating Protocol: Reconstitution and Aliquoting

Repeated freeze-thaw cycles introduce condensation (moisture), which drives hydrolysis. The causality here is simple: water + ambient temperature + lipid = broken glycosidic bonds. To prevent this, reconstitute the entire vial once and create single-use aliquots.

W Equilibrate Equilibrate vial to RT (Prevents condensation) Solvent Add Anhydrous Solvent (CHCl3:MeOH 9:1 or 2:1) Equilibrate->Solvent Vortex Vortex & Sonicate (1 min manual, 30 min auto) Solvent->Vortex Aliquots Divide into Amber Vials (Protects from UV light) Vortex->Aliquots Gas Argon/Nitrogen Overlay (Displaces Oxygen) Aliquots->Gas Store Seal tightly & Store at -20°C Gas->Store

Caption: Standardized workflow for the reconstitution and aliquoting of C8-GalCer to maximize shelf life.

Step-by-Step Methodology:

  • Equilibration: Remove the dry C8-GalCer vial from the -20°C freezer. Critical Step: Allow it to sit in a desiccator at room temperature for 30 minutes before opening. Opening a cold vial causes immediate atmospheric moisture condensation, initiating hydrolysis.

  • Solubilization: Add highly pure, anhydrous solvent. C8-GalCer is highly soluble in Chloroform/Methanol mixtures (9:1 or 2:1 v/v)[3]. For 10 mg of lipid, add 1 mL of solvent to create a 10 mg/mL stock.

  • Agitation: Vortex manually for 1 minute, then place on an auto-vortexer for 30 minutes to ensure complete dissolution of the lipid film into unilamellar micelles[4].

  • Aliquoting: Transfer the solution into pre-cleaned, amber glass vials (amber glass prevents UV-induced photo-oxidation of the d18:1 double bond).

  • Inert Gas Overlay: Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface for 5-10 seconds to displace ambient oxygen.

  • Sealing and Storage: Cap tightly with PTFE-lined closures. Store the sealed vials in a secondary sealed container (e.g., a desiccator jar) at -20°C[4].

References

  • Eurisotop. MS/MS Standards Storage and Reconstitution Recommendations. Retrieved from[Link]

  • ResearchGate. (2025). Enriching lipid nanovesicles with short-chain glucosylceramide improves doxorubicin delivery and efficacy in solid tumors. Retrieved from [Link]

  • Erasmus University Repository. Liposomal nanomedicine with short chain sphingolipids modulate tumor cell membrane permeability and improve chemotherapy. Retrieved from [Link]

  • Matreya LLC / Superchroma. Matreya Products for Biochemistry Research - N-Octanoyl-beta-D-galactosylceramide. Retrieved from[Link]

Sources

Optimization

Technical Support Center: N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) Troubleshooting &amp; FAQs

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the unique biophysical and metabolic challenges associated with N-Octanoyl-beta-D-galactosylceramide (C8-G...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the unique biophysical and metabolic challenges associated with N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) .

C8-GalCer is a synthetic, cell-permeable short-chain sphingolipid analog. It is widely utilized to study Krabbe disease, probe sphingolipid metabolism, and enrich lipid nanovesicles to enhance the cellular delivery of amphiphilic chemotherapeutics like doxorubicin[1][2]. However, its truncated 8-carbon acyl chain fundamentally alters its biophysical properties compared to endogenous long-chain (C16–C24) galactosylceramides. If not handled correctly, these properties lead to severe experimental artifacts, including micellization, spontaneous inter-membrane transfer, and rapid metabolic conversion[3][4].

Section 1: Solubility, Vehicle Toxicity, and Micellization Artifacts

Q: Why am I seeing sudden, non-linear cytotoxicity at higher concentrations of C8-GalCer in my cell culture assays?

The Science: This is a classic biophysical artifact caused by the Critical Micelle Concentration (CMC). Endogenous long-chain ceramides are virtually insoluble in water and strictly form lamellar bilayers. In contrast, the combination of a bulky, hydrophilic galactose headgroup and a short C8 hydrophobic tail gives C8-GalCer a cone-like geometry and higher aqueous solubility[3]. When the concentration of C8-GalCer in the aqueous media exceeds its CMC, the lipid monomers spontaneously self-assemble into micelles. These micelles act as potent detergents, stripping lipids from the cellular plasma membrane and causing artifactual, non-specific cell death that is entirely unrelated to sphingolipid signaling.

Furthermore, because C8-GalCer is typically supplied as a lyophilized powder and dissolved in organic solvents (e.g., DMSO, Ethanol, or Chloroform:Methanol)[1], direct addition of high lipid concentrations to culture media often results in vehicle toxicity.

Table 1: Quantitative Comparison of C8-GalCer Delivery Methods
Delivery MethodMax Recommended ConcentrationRisk of MicellizationRisk of Vehicle ToxicityPrimary Application
Direct Solvent (DMSO/EtOH) < 10 µM (with <0.1% solvent)HighHighRapid screening, short-term biochemical assays
BSA-Complexation 10 - 50 µMLowLowPhysiological in vitro cell culture assays
Liposomal Incorporation > 100 µM (lipid equivalent)Very LowNoneIn vivo drug delivery (e.g., Doxorubicin)[2]

Q: How do I properly prepare C8-GalCer for in vitro cell culture to avoid these artifacts?

The Solution: To ensure physiological delivery, C8-GalCer must be complexed with fatty-acid-free Bovine Serum Albumin (BSA). BSA acts as a physiological lipid carrier, sequestering the hydrophobic tail within its binding pockets. This buffers the free lipid concentration below the CMC and eliminates the need for cytotoxic solvents in the final assay.

Protocol 1: Step-by-Step BSA-C8-GalCer Complexation (Self-Validating System)

Causality Focus: Drying the lipid completely prevents solvent carryover. Heating above the lipid's phase transition temperature ensures it remains fluid for optimal partitioning into BSA.

  • Aliquot : Transfer the desired amount of C8-GalCer (initially dissolved in Chloroform:Methanol 9:1[1]) to a sterile, solvent-resistant glass vial.

  • Evaporate : Dry the lipid under a gentle, steady stream of nitrogen gas to form a thin film.

    • Validation Check: The resulting film must be visually uniform and translucent. Opaque, crystalline chunks indicate incomplete drying or lipid degradation.

  • Resuspend : Add a trace volume of 100% Ethanol (e.g., 20–50 µL) to solubilize the film, then immediately inject pre-warmed (37°C) sterile PBS containing 10% (w/v) fatty-acid-free BSA.

  • Incubate : Vortex vigorously for 1 minute, then incubate at 37°C for 30 minutes to allow the lipid to thermodynamically partition into the BSA binding sites.

  • Filter & Validate : Pass the solution through a 0.22 µm syringe filter to remove any uncomplexed lipid aggregates.

    • Validation Check: Measure the optical density (OD) at 600 nm against a BSA blank. A reading >0.05 indicates light scattering from persistent micelles, meaning the solution must be re-filtered or discarded.

BSA_Complexation A C8-GalCer in CHCl3:MeOH B Dry under N2 (Remove Solvent) A->B Evaporate C Resuspend in Warm BSA/PBS B->C Add Carrier D Incubate 37°C (Partitioning) C->D Complex E 0.22 µm Filtration (Remove Aggregates) D->E Sterilize F Validate OD600 (<0.05) E->F QC Check F->F Pass: Ready for Cells

Caption: Workflow and quality control validation for BSA-complexation of C8-GalCer.

Section 2: Kinetic and Localization Artifacts (The "Leaching" Effect)

Q: My fluorescently labeled C8-GalCer is rapidly disappearing from the cells or localizing to the culture media. Is this an active transport mechanism?

The Science: Likely not. This is a biophysical artifact known as spontaneous inter-membrane transfer. The hydrophobic effect that anchors a lipid into a bilayer is directly proportional to its acyl chain length. Because C8-GalCer only has 8 carbons, it lacks the hydrophobic anchoring energy of physiological ceramides. Consequently, it can easily overcome the activation energy required to desorb from the plasma membrane into the aqueous phase. Once in the media, it acts as a "leaching" agent, spontaneously transferring into serum lipoproteins (e.g., LDL/HDL)[5].

The Solution: For short-term uptake assays, use serum-free media. If your experiment requires prolonged incubation or in vivo application, C8-GalCer should be co-formulated into PEGylated liposomes. This stabilizes the short-chain lipid and allows it to effectively modulate tumor cell membrane permeability for drug delivery without leaching[2][6].

Protocol 2: Formulating C8-GalCer Enriched Liposomes for Stable Delivery

Causality Focus: Co-formulating C8-GalCer at a strict molar ratio prevents liposome destabilization while ensuring the lipid is delivered directly to the target membrane via vesicle fusion.

  • Lipid Mixing : Combine HSPC, Cholesterol, mPEG2000-DSPE, and C8-GalCer in a molar ratio of 62:33:5:10 in chloroform[2][7].

    • Critical Note: Exceeding 15 mol% C8-GalCer disrupts lipid packing and destabilizes the liposome structure[2].

  • Film Formation : Evaporate the solvent under nitrogen and lyophilize overnight to remove trace organic solvents.

  • Hydration : Hydrate the lipid film with 250 mM ammonium sulfate (pH 5.5) at 65°C. Causality: 65°C is above the phase transition temperature of HSPC, ensuring the lipids are in a fluid phase for vesicle formation.

  • Extrusion : Extrude the multilamellar vesicles 10 times through 100 nm polycarbonate membranes at 65°C to form uniform unilamellar nanovesicles.

  • Active Drug Loading : Establish a transmembrane gradient by dialyzing the liposomes against PBS (pH 7.4). Incubate with doxorubicin at 65°C for 1 hour. The internal acidic environment drives the active loading and precipitation of the amphiphilic drug[6].

Section 3: Metabolic Conversion Artifacts

Q: I am observing NF-κB activation and cytokine production after treating cells with C8-GalCer. Is this a direct receptor-mediated effect of the galactosylceramide?

The Science: You must verify whether the observed phenotype is caused by C8-GalCer or its downstream metabolites. Sphingolipid metabolism exhibits extremely rapid turnover[4]. Once internalized, C8-GalCer is trafficked to the lysosome where it is rapidly hydrolyzed by galactosylceramidase (GALC), cleaving the galactose headgroup to yield C8-Ceramide .

C8-Ceramide is a highly potent, bioactive lipid known to independently induce apoptosis, modulate the PI3K/Akt pathway, and activate NF-κB[1][4][7]. If you do not account for this metabolic conversion, you risk falsely attributing a signaling event to C8-GalCer when it is actually mediated by C8-Ceramide.

The Solution: To validate the integrity of your signaling axis, pretreat your cells with a specific GALC inhibitor, or utilize a non-hydrolyzable C8-GalCer analog (e.g., a C-glycoside derivative). Furthermore, perform LC-MS/MS lipidomics on cell lysates at the exact time of the observed phenotype to quantify the ratio of intact C8-GalCer to C8-Ceramide.

C8_Fate Media C8-GalCer in Culture Media Micelle Micelle Formation (Concentration > CMC) Media->Micelle High Dose Uptake Insertion into Plasma Membrane Media->Uptake Physiological Dose Toxicity Membrane Disruption & Artifactual Toxicity Micelle->Toxicity Leaching Spontaneous Efflux (Leaching to Serum Lipoproteins) Uptake->Leaching Reversible Transfer Metabolism Lysosomal Hydrolysis (via GALC) Uptake->Metabolism Endocytosis C8Cer C8-Ceramide Generation Metabolism->C8Cer Artifactual Signaling? Bioactive NF-κB Activation / Apoptosis C8Cer->Bioactive

Caption: Logical relationship of C8-GalCer subcellular fate, highlighting micellization, leaching, and metabolic artifacts.

References

  • van Lummel, M., et al. (2011). "Enriching lipid nanovesicles with short-chain glucosylceramide improves doxorubicin delivery and efficacy in solid tumors". FASEB Journal / ResearchGate. URL:[Link]

  • Carrer, D. C., et al. (2006). "Effects of a Short-Chain Ceramide on Bilayer Domain Formation, Thickness, and Chain Mobility: DMPC and Asymmetric Ceramide Mixtures". Biophysical Journal / ResearchGate. URL:[Link]

  • Li, Y., et al. (2022). "Sphingolipid metabolism in T cell responses after allogeneic hematopoietic cell transplantation". Frontiers in Immunology / PMC. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cellular Uptake of N-Octanoyl-β-D-Galactosylceramide (C8-GalCer)

Welcome to the Technical Support Center for glycosphingolipid delivery. N-Octanoyl-β-D-galactosylceramide (C8-GalCer) is a synthetic, short-chain glycosphingolipid[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for glycosphingolipid delivery. N-Octanoyl-β-D-galactosylceramide (C8-GalCer) is a synthetic, short-chain glycosphingolipid[1]. While its 8-carbon acyl chain makes it significantly more cell-permeable than physiological long-chain ceramides (e.g., C16 or C24), delivering it efficiently into live cells remains a biophysical challenge[2].

When introduced into aqueous environments, free C8-GalCer rapidly reaches its critical micelle concentration (CMC), leading to aggregation and poor plasma membrane partitioning. Furthermore, C8-GalCer is increasingly utilized not just as a bioactive lipid, but as a membrane-modulating agent to drastically enhance the cellular uptake of co-delivered chemotherapeutics like Doxorubicin and Mitoxantrone[3][4]. This guide provides field-proven, self-validating methodologies to troubleshoot and maximize the intracellular accumulation of C8-GalCer.

Troubleshooting & FAQs: Overcoming Biophysical Barriers

Q: Why is my C8-GalCer precipitating when added directly to cell culture media? A: This is a classic hydrophobic effect. Although classified as "cell-permeable," C8-GalCer remains amphiphilic. Adding it directly from a concentrated organic stock (like DMSO or Ethanol) into an aqueous buffer causes the local concentration to exceed its CMC, leading to rapid micelle formation and precipitation. Causality & Solution: Micelles cannot efficiently fuse with the plasma membrane. You must overcome this thermodynamic barrier by either pre-complexing the lipid with a carrier protein (like Bovine Serum Albumin) to facilitate monomeric transfer, or by formulating it into lipid nanovesicles (liposomes)[2][5].

Q: I am using DMSO as a vehicle, but flow cytometry/mass spec shows minimal intracellular accumulation. How can I enhance uptake? A: Free short-chain ceramides partition poorly into cells and are subject to rapid efflux. Transitioning to a liposomal delivery system fundamentally shifts the mechanism of entry. Liposomal encapsulation allows the lipid to enter via endocytosis and direct membrane fusion. Pharmacokinetic analyses demonstrate that liposomal delivery follows first-order kinetics, resulting in significantly greater and sustained intracellular accumulation compared to non-liposomal administration[2][5].

Q: Does the presence of Fetal Bovine Serum (FBS) in the media affect C8-GalCer uptake? A: Yes, significantly. Serum contains high concentrations of lipoproteins and albumin, which act as an extracellular "sink." They will sequester exogenous C8-GalCer, preventing it from interacting with your target cells. Causality & Solution: To drive the thermodynamic equilibrium toward the cell membrane, perform the initial lipid incubation (2 to 4 hours) in serum-free or low-serum (1% FBS) media. Once uptake is achieved, complete media can be restored[3].

Q: Can C8-GalCer be used to enhance the uptake of other therapeutic drugs? A: Yes. Enriching liposomes with short-chain sphingolipids like C8-GalCer (typically at 10-15 mol%) modulates the target cell's plasma membrane dynamics. This membrane permeabilization significantly potentiates the intracellular uptake and cytotoxicity of co-delivered drugs, such as liposomal Doxorubicin or Mitoxantrone, making it a powerful tool in oncology drug development[3][4].

Visual Workflows: Mechanisms & Formulation

G A C8-GalCer + Helper Lipids (in Chloroform/Methanol) B Solvent Evaporation (N2 Gas / Vacuum) A->B C Aqueous Hydration (PBS, 60°C) B->C D Extrusion (100nm Polycarbonate Filter) C->D E Liposomal C8-GalCer (Ready for Dosing) D->E

Workflow for formulating liposomal C8-GalCer to maximize cellular uptake.

Pathway Vehicle Exogenous C8-GalCer BSA BSA-Lipid Complex Vehicle->BSA Monomer delivery Liposome Liposomal Carrier Vehicle->Liposome Nanoparticle delivery Membrane Plasma Membrane BSA->Membrane Direct partitioning Liposome->Membrane Membrane fusion Endosome Endosomal Pathway Liposome->Endosome Endocytosis Cytosol Intracellular Accumulation Membrane->Cytosol Flip-flop / Diffusion Endosome->Cytosol Endosomal release

Cellular uptake mechanisms of C8-GalCer via BSA complexation and liposomal delivery.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation steps, as they confirm the physical state of the lipid prior to cellular application.

Protocol A: BSA-Complexation for Monomeric Delivery

Best for: In vitro mechanistic studies where liposomal endocytosis is undesirable.

  • Preparation: Dissolve C8-GalCer in 100% Ethanol to create a 10 mM stock.

  • Carrier Solution: Prepare a 10 mM solution of essentially fatty-acid-free BSA in sterile PBS.

  • Thermal Equilibration: Heat both solutions to 37°C to increase lipid kinetic energy.

  • Complexation: Slowly inject the C8-GalCer stock into the BSA solution dropwise while vortexing vigorously. Aim for a 1:1 molar ratio.

  • Validation Step: Centrifuge the final mixture at 10,000 x g for 5 minutes. Self-Validation: The absence of a visible pellet confirms that the lipid has successfully complexed with BSA rather than forming precipitated micelles.

  • Application: Dilute the supernatant into serum-free media and apply to cells.

Protocol B: Liposomal Formulation for High-Efficiency Uptake

Best for: Maximizing intracellular accumulation and co-delivery of chemotherapeutics[4][5].

  • Lipid Film Generation: Combine C8-GalCer, DSPC, and Cholesterol (e.g., 10:55:35 molar ratio) in a glass vial using Chloroform as the solvent.

  • Evaporation: Evaporate the solvent under a gentle stream of Nitrogen (N2) gas, followed by 2 hours in a vacuum desiccator to remove trace solvents.

  • Hydration: Hydrate the lipid film with PBS at 60°C. Note: The hydration temperature must be strictly maintained above the phase transition temperature of the primary structural lipid (DSPC).

  • Sizing: Extrude the hydrated multilamellar vesicles 10–15 times through a 100 nm polycarbonate filter using a mini-extruder.

  • Validation Step: Measure the hydrodynamic diameter and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Self-Validation: A PDI of < 0.2 confirms a uniform, monodisperse liposome population capable of consistent cellular endocytosis.

Quantitative Data: Delivery Vehicle Comparison

The choice of delivery vehicle directly dictates the biophysical mechanism of entry and the resulting intracellular concentration.

Delivery MethodPreparation TimeUptake EfficiencyCytotoxicity ProfilePrimary Mechanism of EntryBest Use Case
Solvent (DMSO/EtOH) < 10 minsLow (Prone to precipitation)High background toxicityPassive diffusion (inefficient)Quick screens (Not recommended for live cells)
BSA-Complex 1-2 hoursModerateLowMonomeric partitioningMechanistic in vitro studies
Liposomal Carrier 4-6 hoursHigh (Up to 6-fold increase)Low (Potentiates co-delivered drugs)Endocytosis & Membrane FusionIn vivo delivery & high-efficiency in vitro uptake

References

  • Title: Liposomal delivery enhances short-chain ceramide-induced apoptosis of breast cancer cells Source: PubMed, National Institutes of Health (NIH) URL: [Link] Citation Index: [5]

  • Title: Intracellular delivery of ceramide lipids via liposomes enhances apoptosis in vitro Source: PubMed, National Institutes of Health (NIH) URL: [Link] Citation Index: [2]

  • Title: Coformulated N-Octanoyl-glucosylceramide Improves Cellular Delivery and Cytotoxicity of Liposomal Doxorubicin Source: PubMed, National Institutes of Health (NIH) URL: [Link] Citation Index: [3]

  • Title: Plasma membrane targeting by short chain sphingolipids inserted in liposomes improves anti-tumor activity of mitoxantrone in an orthotopic breast carcinoma xenograft model Source: PubMed, National Institutes of Health (NIH) URL: [Link] Citation Index: [4]

Sources

Optimization

Technical Support Center: Refining Purification Methods for N-Octanoyl-β-D-galactosylceramide

Welcome to the Application Support Center for glycosphingolipid purification. N-Octanoyl-β-D-galactosylceramide (C8-GalCer) is a synthetic, short-chain glycosphingolipid (SC-GSL) widely utilized in drug development to mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for glycosphingolipid purification. N-Octanoyl-β-D-galactosylceramide (C8-GalCer) is a synthetic, short-chain glycosphingolipid (SC-GSL) widely utilized in drug development to modulate tumor cell membranes and enhance the intracellular delivery of chemotherapeutics like doxorubicin[1][2].

Due to its amphiphilic nature—comprising a hydrophilic β-D-galactose headgroup and a hydrophobic d18:1 sphingosine/C8 acyl tail—purifying C8-GalCer presents unique chromatographic challenges. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to help you achieve >98% purity in your workflows.

Part 1: Core Purification Workflows

To achieve high-purity C8-GalCer, a multi-dimensional approach is required. The following self-validating workflow leverages orthogonal separation mechanisms to isolate the target compound from unreacted precursors and structural isomers.

G N1 Crude Lipid Extract (C8-GalCer, Ceramides, Solvents) N2 Solid-Phase Extraction (SPE) Silica or Aminopropyl Cartridge N1->N2 Remove non-polar lipids N3 Normal-Phase HPLC (NP-HPLC) Silica Column (Hexane/i-PrOH/H2O) N2->N3 Isolate glycolipid fraction N4 Reversed-Phase HPLC (RP-HPLC) C18 Column (MeOH/H2O Gradient) N3->N4 Separate closely related analogs N5 Pure N-Octanoyl-β-D-galactosylceramide (>98% Purity) N4->N5 Final polishing & desalting

Workflow for the multi-dimensional chromatographic purification of C8-GalCer.

Protocol A: Solid-Phase Extraction (SPE) Cleanup

Causality: Crude synthetic mixtures contain unreacted fatty acids and highly non-polar lipids that will irreversibly foul HPLC columns. SPE acts as a bulk orthogonal filter to isolate the crude glycosphingolipid fraction[3].

  • Sample Preparation: Dissolve the crude synthetic mixture in a minimal volume of Chloroform/Methanol (2:1, v/v).

  • Column Conditioning: Condition a silica gel SPE cartridge with 5 column volumes (CV) of Hexane.

  • Loading & Washing: Load the sample. Wash with 3 CV of Chloroform to elute unreacted octanoic acid and highly non-polar lipids.

  • Elution: Elute the glycosphingolipid fraction using Acetone/Methanol (9:1, v/v).

  • Validation Checkpoint: Spot the eluate on a High-Performance Thin Layer Chromatography (HPTLC) plate (Chloroform:Methanol:Water 65:25:4). A positive band at Rf ~0.6 (visualized via anilinonaphthalene-sulfonate or orcinol stain) confirms the presence of C8-GalCer[4][5]. Do not proceed to HPLC unless this band is dominant.

Protocol B: Preparative Reversed-Phase HPLC (RP-HPLC)

Causality: While SPE removes bulk contaminants, RP-HPLC separates C8-GalCer from closely related structural isomers and chain-length variants based on hydrophobic interactions[6].

  • Column Selection: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water with 0.1% Formic Acid.

    • Solvent B: LC-MS Grade Methanol with 0.1% Formic Acid.

  • Execution: Run the gradient defined in Table 1 at a flow rate of 15 mL/min. Maintain the column compartment at 45°C to prevent on-column lipid aggregation.

  • Detection: Use an Evaporative Light Scattering Detector (ELSD) with the drift tube set to 50°C, or an in-line ESI-MS.

  • Validation Checkpoint: Pool fractions corresponding to the target mass (m/z 586.8 [M-H]⁻ or 588.8[M+H]⁺). Lyophilize the fractions and perform a final purity check via analytical NP-HPLC.

Part 2: Troubleshooting Guide (Q&A)

Q: Why am I seeing co-elution of C8-GalCer with unreacted C8-ceramide in reversed-phase HPLC? Mechanistic Cause: Both molecules share an identical hydrophobic backbone (d18:1 sphingosine and C8 acyl chain). In RP-HPLC, separation is driven primarily by hydrophobicity. While the polar galactose headgroup provides some differentiation, it is often insufficient to resolve the two peaks under steep organic gradients. Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC) or Normal-Phase HPLC (NP-HPLC) as an orthogonal purification step. In HILIC/NP-HPLC, the stationary phase interacts directly with the highly polar galactose headgroup, causing C8-GalCer to be retained significantly longer than the non-glycosylated ceramide[7].

Q: My recovery rates drop significantly after the SPE step. What is the mechanistic cause? Mechanistic Cause: C8-GalCer is an amphiphilic short-chain glycosphingolipid. In aqueous-rich loading solvents, it self-assembles into micelles. If the concentration exceeds the Critical Micelle Concentration (CMC), these micelles can bypass the stationary phase pores entirely, leading to poor retention and loss in the initial wash step. Solution: Ensure the sample injection solvent closely matches the initial mobile phase conditions. Dilute the sample to maintain the lipid concentration below its CMC during loading.

Q: How do I resolve severe peak tailing and broad peaks during RP-HPLC? Mechanistic Cause: Peak tailing for sphingolipids on silica-based C18 columns is often caused by secondary interactions between the hydroxyl/amide groups of the ceramide backbone and residual unendcapped silanols on the stationary phase. Poor mass transfer at room temperature exacerbates band broadening. Solution: Elevate the column temperature to 45–50°C and add a volatile modifier (e.g., 0.1% formic acid) to the mobile phase[7]. Follow the diagnostic logic tree below:

Troubleshooting Issue Issue: Peak Tailing in RP-HPLC Check1 Check Mobile Phase Add 0.1% Formic Acid? Issue->Check1 Check2 Check Column Temp Increase to 45°C? Issue->Check2 Fix1 Reduces secondary interactions with silanols Check1->Fix1 Fix2 Improves lipid solubility & mass transfer Check2->Fix2

Diagnostic logic tree for resolving peak tailing during RP-HPLC of short-chain glycosphingolipids.

Part 3: Frequently Asked Questions (FAQs)

Q: Which detection method is optimal since C8-GalCer lacks a strong chromophore? A: Because C8-GalCer lacks conjugated double bonds, standard UV detection is ineffective unless the molecule is chemically derivatized (e.g., perbenzoylation, which allows detection at 230 nm)[8]. For purifying the intact, underivatized molecule, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are the industry standards. Coupling the system to an ESI-QqTOF mass spectrometer allows for precise, targeted fraction collection[4].

Q: How does the C8 chain length affect purification compared to natural long-chain (C16-C24) galactosylceramides? A: The shorter octanoyl (C8) chain significantly increases the molecule's hydrophilicity and solubility in polar organic solvents compared to natural C16-C24 ceramides[2][6]. Consequently, you must use a weaker initial organic concentration in RP-HPLC (e.g., starting at 60-70% Methanol rather than 90-100%) to ensure adequate column retention.

Part 4: Quantitative Data & Parameters

Table 1: Optimized Chromatographic Gradient for C8-GalCer (RP-HPLC)

Note: Parameters scaled for a 250 x 21.2 mm preparative C18 column.

Time (min)% Solvent A (H₂O + 0.1% FA)% Solvent B (MeOH + 0.1% FA)Flow Rate (mL/min)Phase Purpose
0.0307015.0Sample Loading & Equilibration
5.0307015.0Isocratic Hold (Elute polar voids)
25.0010015.0Linear Gradient Elution
35.0010015.0Column Wash (Remove lipophilic impurities)
40.0307015.0Re-equilibration
Table 2: Comparative Recovery Rates and Purity Metrics by Purification Strategy
Purification StrategyAverage Purity (%)Recovery Yield (%)Primary Impurities Removed
SPE (Silica) Only75 - 82%90 - 95%Free fatty acids, triglycerides
NP-HPLC (Isocratic)92 - 95%70 - 80%Unreacted ceramides
RP-HPLC (Gradient)98 - 99%65 - 75%Structural isomers, chain-length variants
SPE + NP-HPLC + RP-HPLC > 99% 50 - 60% Comprehensive clearance

Part 5: References

  • C8-glycosphingolipids preferentially insert into tumor cell membranes and promote chemotherapeutic drug uptake. Digital CSIC. Available at: [Link]

  • Preparative and Analytical High Performance Liquid Chromatography of Glycolipids. American Chemical Society. Available at:[Link]

  • Purification and HPLC. Cyberlipid (Gerli). Available at: [Link]

  • Discovery of novel neutral glycosphingolipids in cereal crops: rapid profiling using reversed-phased HPLC–ESI–QqTOF. PMC. Available at: [Link]

  • Exposure of galactosylceramide to galactose oxidase in liposomes: Dependence on lipid environment and ceramide composition. National Open Access Monitor, Ireland. Available at: [Link]

  • Comprehensive Identification of Glycosphingolipids in Human Plasma Using Hydrophilic Interaction Liquid Chromatography. PMC. Available at: [Link]

  • Production of α-Galactosylceramide by a Prominent Member of the Human Gut Microbiota. PMC. Available at:[Link]

Sources

Troubleshooting

challenges in quantifying N-Octanoyl-beta-D-galactosylceramide in tissues

Welcome to the Technical Support Center for Sphingolipidomics. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific analytical bottlenecks associated with quantifying N-Octanoy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sphingolipidomics. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific analytical bottlenecks associated with quantifying N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) in complex tissue matrices.

C8-GalCer is a short-chain, exogenous glycosphingolipid widely utilized as a highly specific substrate and internal standard in multiplexed tandem mass spectrometry (MS/MS) assays, particularly for evaluating Galactocerebrosidase (GALC) activity in Krabbe disease research[1][2]. It is also a critical probe in cell-based assays for monitoring macrophage-mediated myelin degradation[3]. However, its quantification is notoriously complicated by stereoisomeric interference, poor extraction recoveries, and severe matrix effects.

Below is our authoritative troubleshooting guide, structured to explain the causality of these issues and provide self-validating solutions.

Module 1: Chromatographic Resolution & Isomeric Interference

Q: I am detecting a split peak or an unexpected shoulder for C8-GalCer in my LC-MS/MS chromatogram. What is causing this, and how can I resolve it?

The Causality: You are likely observing the co-elution of an isobaric stereoisomer: Glucosylceramide (GlcCer) . GalCer and GlcCer possess virtually identical structures and physicochemical properties; they differ only in the stereochemistry of the 4′-hydroxyl group on the hexose ring, which is axial in GalCer and equatorial in GlcCer[4]. Because they yield identical precursor masses and product ion spectra (producing the identical d18:1 sphingoid base fragment), traditional reversed-phase liquid chromatography (RP-LC) cannot adequately resolve them[5][6].

The Solution: To achieve baseline separation, you must abandon standard C18 reversed-phase methods and utilize orthogonal separation techniques that exploit the subtle conformational differences of the hexose headgroup.

  • Normal-Phase LC or HILIC: Utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with an unbonded silica or amide column. The axial/equatorial hydroxyl differences interact differently with the aqueous layer on the HILIC stationary phase.

  • Differential Ion Mobility Spectrometry (DMS): If LC separation is insufficient, integrate DMS (e.g., SelexION technology). DMS separates ions in the gas phase based on differences in their mobility under alternating high and low electric fields. Using a chemical modifier like 1-propanol, GalCer and GlcCer exhibit distinct compensation voltages (CoV), allowing for complete baseline resolution prior to mass analysis[4][6].

Quantitative Data Summary: Isobaric Cerebroside Parameters

Table 1: Physicochemical and MS/MS parameters for C8-GalCer and common analytical counterparts.

AnalyteChemical FormulaPrecursor Ion [M+H]⁺Primary Quantifier IonStereochemical Distinction
C8-GalCer C₃₂H₆₁NO₈m/z 588.5m/z 264.3Axial C4-OH on hexose ring
C8-GlcCer C₃₂H₆₁NO₈m/z 588.5m/z 264.3Equatorial C4-OH on hexose ring
C10-Ceramide (IS) C₂₈H₅₅NO₃m/z 454.4m/z 264.3N/A (Lacks hexose headgroup)

Note: The product ion m/z 264.3 corresponds to the d18:1 sphingoid base following the collision-induced loss of the fatty acyl chain, the hexose headgroup, and water.

IsomerSeparation cluster_0 Standard Reversed-Phase LC cluster_1 HILIC or DMS (Gas-Phase) Sample Lipid Extract m/z 588.5 RP_LC Co-elution (Unresolved Peak) Sample->RP_LC Fails to resolve GalCer C8-GalCer (Axial C4-OH) Sample->GalCer Resolves isomers GlcCer C8-GlcCer (Equatorial C4-OH) Sample->GlcCer

Caption: Analytical resolution of isobaric cerebrosides using orthogonal separation techniques.

Module 2: Tissue Extraction & Matrix Effects

Q: My C8-GalCer recovery from brain tissue is highly variable (often <50%). I am using a standard Bligh-Dyer chloroform/methanol extraction. How can I improve this?

The Causality: Brain tissue is exceptionally rich in myelin and complex proteolipid networks. While Bligh-Dyer (Chloroform:Methanol:Water) is a classic lipidomics extraction method, it poses a severe mechanical disadvantage for sphingolipids. In a Bligh-Dyer system, the lipid-rich chloroform layer settles at the bottom of the tube, beneath a dense, compacted disc of precipitated proteins. When you insert a pipette to retrieve the bottom layer, sphingolipids (which readily adsorb to both the protein disc and the pipette tip due to their amphiphilic nature) are lost, leading to high variability[7][8].

The Solution: Switch to a Methyl tert-butyl ether (MTBE) extraction system. MTBE forms a two-phase system where the lipid-rich organic layer rests on top of the aqueous phase and protein pellet. This eliminates the need to puncture the protein disc, drastically reducing adsorptive losses and improving the coefficient of variation (CV) for C8-GalCer.

Self-Validating Protocol: Optimized MTBE Extraction for Tissue

This protocol acts as a self-validating system by incorporating a pre-extraction internal standard (IS) spike to mathematically verify recovery efficiency, alongside a matrix blank to rule out endogenous isobaric interference.

Step 1: Cryogenic Homogenization

  • Snap-freeze tissue samples (e.g., 20 mg brain/liver) in liquid nitrogen.

  • Pulverize the tissue cryogenically to disrupt the extracellular matrix without generating heat, which can degrade fragile lipids.

Step 2: Internal Standard (IS) Spiking (Validation Step)

  • Transfer the pulverized tissue to a glass extraction tube (avoid plastics to prevent sphingolipid adsorption).

  • Spike the tissue directly with 10 µL of a stable isotope-labeled IS (e.g., C8-GalCer-d5) or a non-endogenous analog like C10-Ceramide[1]. Crucial: Spiking must occur before solvent addition to account for all subsequent extraction losses.

Step 3: MTBE Extraction

  • Add 1.5 mL of Methanol to the tissue and vortex vigorously for 30 seconds.

  • Add 5 mL of MTBE. Incubate the mixture at room temperature for 1 hour on a platform shaker to ensure complete partitioning of C8-GalCer into the organic phase.

  • Add 1.25 mL of MS-grade Water to induce phase separation. Vortex for 30 seconds.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C.

Step 4: Recovery and Analysis

  • Carefully aspirate the upper organic layer (MTBE) and transfer it to a clean glass vial.

  • Dry the extract completely under a gentle stream of ultra-pure Nitrogen gas.

  • Reconstitute in 100 µL of your initial LC mobile phase (e.g., 95:5 Acetonitrile:Water with 5 mM ammonium formate).

  • Validation Check: Calculate the absolute recovery by comparing the peak area of the pre-extraction IS spike against a post-extraction IS spike in a matrix blank. Acceptable recovery should exceed 85%.

ExtractionWorkflow Tissue Tissue Sample (Spike IS here) Homogenize Cryogenic Homogenization (Disrupt matrix) Tissue->Homogenize Solvent Add MTBE/MeOH/H2O (Extract lipids) Homogenize->Solvent Centrifuge Centrifugation (Phase separation) Solvent->Centrifuge Organic Upper Organic Phase (Contains C8-GalCer) Centrifuge->Organic Dry Dry under N2 & Reconstitute Organic->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Caption: Optimized MTBE extraction workflow for recovering sphingolipids from complex tissue matrices.

Module 3: Overcoming Ion Suppression

Q: Even with good extraction recovery, my absolute signal for C8-GalCer drops significantly when analyzing liver homogenates compared to neat solvent standards. Why?

The Causality: This is a classic manifestation of matrix-induced ion suppression . Liver and brain tissues contain massive quantities of endogenous phospholipids, particularly phosphatidylcholines (PCs) and sphingomyelins (SMs). If these highly abundant, easily ionizable lipids co-elute with your C8-GalCer, they will monopolize the charge available on the surface of the electrospray ionization (ESI) droplets. This prevents C8-GalCer from efficiently transitioning into the gas phase, artificially depressing your quantitative signal.

The Solution:

  • Chromatographic Dilution: Flatten your LC gradient. By extending the gradient time, you allow the highly abundant PCs to elute away from the retention window of C8-GalCer.

  • Matrix-Matched Calibration: Never quantify tissue C8-GalCer using a calibration curve built in neat solvent. You must build your calibration curve in a surrogate matrix (e.g., a lipid-depleted tissue homogenate) or use the method of standard addition to ensure the ionization environment of your standards perfectly mimics your biological samples.

References

  • Separation of Galactosyl and Glucosylceramide Isomers Using the SELECT SERIES™ Cyclic™ IMS. Waters Corporation. Available at:[Link]

  • DMS as an orthogonal separation to LC/ESI/MS/MS for quantifying isomeric cerebrosides in plasma and cerebrospinal fluid. Journal of Lipid Research (PMC). Available at:[Link]

  • Differential ion mobility separation of glycosylceramides (cerebrosides). SCIEX. Available at:[Link]

  • A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of Lipid Research (PMC). Available at:[Link]

  • A Lipidomics Atlas of Selected Sphingolipids in Multiple Mouse Nervous System Regions. MDPI. Available at:[Link]

  • Macrophages Expressing GALC Improve Peripheral Krabbe Disease by a Mechanism Independent of Cross-Correction. Neuron (PMC). Available at:[Link]

  • Set up and optimization of a tandem mass spectrometry procedure for enzymatic assays of lysosomal storage disorders. University of Padua. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing N-Octanoyl-beta-D-galactosylceramide to C6-ceramide effects

An In-Depth Comparison Guide: N-Octanoyl-β-D-galactosylceramide vs. C6-Ceramide in Cellular Signaling and Drug Delivery Executive Summary In the field of sphingolipid research, delivering highly hydrophobic physiological...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide: N-Octanoyl-β-D-galactosylceramide vs. C6-Ceramide in Cellular Signaling and Drug Delivery

Executive Summary

In the field of sphingolipid research, delivering highly hydrophobic physiological ceramides (e.g., C16, C18, C24) to cultured cells presents a significant biophysical hurdle. To bypass this, researchers utilize cell-permeable short-chain analogs. Two prominent tools in this arsenal are C6-ceramide (N-hexanoyl-D-erythro-sphingosine) and N-Octanoyl-β-D-galactosylceramide (C8-GalCer). While structurally similar in their lipid backbones, the addition of a β-linked galactose headgroup in C8-GalCer fundamentally shifts its biological activity from a potent pro-apoptotic second messenger to a modulator of membrane microdomains and immune signaling. This guide provides an objective, data-driven comparison of their physicochemical properties, mechanistic pathways, and experimental applications.

Structural and Quantitative Data Comparison

The structural divergence between these two lipids dictates their solubility, membrane partitioning, and protein interactions. C6-ceramide readily diffuses across membranes to interact with intracellular targets, whereas C8-GalCer's bulky, polar headgroup drives its incorporation into lipid rafts.

Table 1: Physicochemical and Biological Profile Comparison

FeatureC6-CeramideN-Octanoyl-β-D-galactosylceramide (C8-GalCer)
Chemical Name N-hexanoyl-D-erythro-sphingosineN-octanoyl-β-D-galactosylceramide
Molecular Weight 397.6 g/mol 587.8 g/mol
Molecular Formula C24H47NO3C32H61NO8
Primary Biological Function Pro-apoptotic signaling, AKT inhibitionMembrane microdomain modulation, delivery enhancement
Solubility Profile DMSO, Ethanol, ChloroformMethanol, Ethanol, Chloroform:Methanol (9:1)
Typical IC50 / Active Dose 3 – 14 μM (Apoptosis in breast cancer cells)[1]10 μM (NF-κB activation); 100-1000 ng/ml (Splenocyte prolif.)[2]
Key Intracellular Targets PP1, PP2A, AKT/PKB, Mitochondria[3]Lipid rafts, NF-κB pathway[2]

Mechanistic Divergence: Apoptosis vs. Membrane Dynamics

C6-Ceramide: The Pro-Apoptotic Second Messenger

C6-ceramide is the gold-standard reagent for inducing ceramide-mediated apoptosis in vitro. Upon entering the cell, it rapidly alters lipid signaling networks. The primary mechanism involves the direct activation of Protein Phosphatase 2A (PP2A), which subsequently dephosphorylates and inhibits the pro-survival AKT/PKB pathway[3]. Furthermore, C6-ceramide directly impacts mitochondrial integrity, leading to membrane depolarization, cytochrome C release, and the execution of apoptosis[4]. In aggressive cancer models, such as MDA-MB-231 breast cancer cells and C6 glioblastoma cells, C6-ceramide effectively triggers >90% cell death at optimized doses,[4].

C8-GalCer: Microdomain Modulator and Delivery Enhancer

Conversely, C8-GalCer serves as a synthetic short-chain derivative of natural galactosylceramides, which are heavily enriched in oligodendrocytes and myelin sheaths[5]. The galactose headgroup prevents it from efficiently mimicking the apoptotic signaling of standard ceramides. Instead, C8-GalCer partitions into specific membrane microdomains. Experimentally, it is utilized to enhance the cellular delivery and toxicity of nanoliposomal chemotherapeutics (like doxorubicin) specifically in cancerous cells by altering membrane permeability[2]. Additionally, it exhibits distinct signaling properties, such as activating NF-κB in C6 glioma cells at 10 μM and inducing splenocyte proliferation[2].

Lipid_Signaling C6 C6-Ceramide PP2A Protein Phosphatase 2A (PP2A) C6->PP2A Activates AKT AKT / PKB Pathway C6->AKT Inhibits Mito Mitochondrial Membrane Depolarization C6->Mito Disrupts C8Gal C8-β-D-GalCer Rafts Lipid Raft / Microdomains C8Gal->Rafts Incorporates NFKB NF-κB Activation C8Gal->NFKB Activates (e.g., Glioma) Apoptosis Apoptosis / Cytotoxicity PP2A->Apoptosis AKT->Apoptosis Loss of Survival Signal Mito->Apoptosis Delivery Nanoliposomal Drug Delivery Rafts->Delivery Enhances Permeability

Divergent cellular signaling and functional pathways of C6-Ceramide and C8-β-D-GalCer.

Experimental Methodologies: Self-Validating Systems

As an application scientist, ensuring assay fidelity requires controlling for sphingolipid metabolism. Cancer cells frequently upregulate Glucosylceramide Synthase (GCS) or Acid Ceramidase (AC) to convert pro-apoptotic ceramides into non-toxic or proliferative metabolites (e.g., glucosylceramide or sphingosine)[1],[5]. The following protocols are designed as self-validating systems to isolate the true effect of the target lipids.

Protocol A: Evaluating C6-Ceramide-Induced Apoptotic Synergy

Causality Check: Administering C6-ceramide alone often yields moderate cytotoxicity due to rapid cellular metabolism. Co-administering an AC inhibitor ensures the observed phenotype is driven by ceramide accumulation, not its degradation products[4].

  • Cell Seeding: Seed MDA-MB-231 cells at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Metabolic Blockade (Self-Validation Step): Pre-treat cells for 2 hours with 20 μM DM102 (a potent Acid Ceramidase inhibitor). This prevents the hydrolysis of C6-ceramide into sphingosine, locking the lipid in its pro-apoptotic state.

  • Lipid Administration: Treat cells with 5–15 μM C6-ceramide.

    • Critical Choice: Prepare lipid stocks in DMSO, but ensure the final in-well DMSO concentration remains <0.1%. Higher concentrations induce solvent toxicity, confounding viability readouts.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Endpoint Analysis: Assess viability via MTT assay to calculate the IC50 shift. Confirm true apoptosis (vs. necrosis) by harvesting cells and performing Annexin V/PI dual-staining via flow cytometry.

Protocol B: Assessing C8-GalCer as a Nanoliposomal Delivery Enhancer

Causality Check: To prove that C8-GalCer actively enhances delivery rather than just acting as a generalized toxin, you must compare uptake in cancerous vs. non-cancerous control lines[2].

  • Liposome Formulation: Extrude nanoliposomes containing a standard lipid matrix (e.g., DSPC/Cholesterol) doped with 5 mol% C8-GalCer. Encapsulate a fluorescent chemotherapeutic payload such as Doxorubicin.

  • Cell Treatment: Apply the C8-GalCer-liposomes to a cancerous cell line (e.g., HeLa) and a non-cancerous control (e.g., HUVEC) at a standardized Doxorubicin concentration (e.g., 1 μg/mL).

  • Uptake Quantification: After 4 hours, wash cells rigorously with PBS to remove uninternalized liposomes. Measure intracellular Doxorubicin fluorescence using confocal microscopy.

  • Viability Readout: Perform a standard 72-hour viability assay. A successful formulation will show a significant leftward shift in the Doxorubicin IC50 exclusively in the cancerous cell line, validating C8-GalCer's role in selective microdomain-mediated uptake.

Experimental_Workflow Prep Prepare Lipid Stocks (in DMSO/EtOH) Culture Cell Culture (Cancer vs Normal) Prep->Culture Treat Lipid Treatment (5-15 μM C6 or C8-GalCer) Culture->Treat Assay Endpoint Assays (MTT / Flow Cytometry) Treat->Assay Analyze Data Synthesis (IC50 / Synergism) Assay->Analyze

Standardized experimental workflow for evaluating short-chain sphingolipid bioactivity.

References

  • Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches. Source: NIH / PubMed Central. URL:[Link]

  • C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth. Source: NIH / PubMed. URL:[Link]

  • Exogenous Ceramide Treatment Induce Death and Cytotoxicity in Glioma Cells. Source: Turkish Neurosurgery. URL:[Link]

  • Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease. Source: NIH / PubMed Central. URL:[Link]

  • Sphingolipid biology and its role in cancer development and therapy. Source: OAText. URL:[Link]

Sources

Comparative

validation of N-Octanoyl-beta-D-galactosylceramide as a research tool

Validation of N-Octanoyl-β-D-galactosylceramide (C8-GalCer) as a Research Tool: A Comprehensive Comparison Guide As a Senior Application Scientist, selecting the appropriate sphingolipid analog is critical for ensuring t...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of N-Octanoyl-β-D-galactosylceramide (C8-GalCer) as a Research Tool: A Comprehensive Comparison Guide

As a Senior Application Scientist, selecting the appropriate sphingolipid analog is critical for ensuring the reproducibility and physiological relevance of lipid-based assays. N-Octanoyl-β-D-galactosylceramide (C8-GalCer) is a synthetic, short-chain glycosphingolipid. By replacing the highly hydrophobic long acyl chain (e.g., C24) of natural galactosylceramides with an octanoyl (C8) chain, researchers gain a highly cell-permeable tool.

This guide objectively evaluates the performance of C8-GalCer against alternative lipid tools across three primary research domains: liposomal drug delivery, Krabbe disease modeling, and mass spectrometry.

Physicochemical Profiling: Overcoming the Hydrophobicity Barrier

Natural galactosylceramides (like C24-GalCer) are notoriously difficult to utilize in aqueous in vitro systems. Their extreme hydrophobicity causes them to form insoluble aggregates, necessitating the use of harsh detergents (e.g., Triton X-100) or carrier proteins (e.g., BSA) that can artificially alter cell membrane dynamics and confound experimental readouts.

C8-GalCer solves this via its truncated acyl chain. The C8 length provides the perfect thermodynamic balance: it is sufficiently hydrophilic to be solubilized in mild vehicles (like ethanol) for direct cell culture application, yet hydrophobic enough to rapidly partition into lipid bilayers and mimic the biological function of its natural counterparts.

Application 1: Liposomal Drug Delivery & Membrane Modulation

A major hurdle in nanomedicine is the poor intracellular release of chemotherapeutics from stable liposomes. Short-chain glycosphingolipids (SC-GSLs) like C8-GalCer are utilized to actively modulate the tumor cell plasma membrane.

Comparison with Alternatives: When co-formulated into liposomes, C8-GalCer significantly enhances the intracellular uptake of amphiphilic drugs (like mitoxantrone and doxorubicin) compared to standard liposomes[1]. Interestingly, while C8-Glucosylceramide (C8-GlcCer) offers similar benefits, C6-ceramide entirely fails to enhance drug uptake[1]. The causality lies in the headgroup: the bulky, hydrophilic galactose moiety of C8-GalCer alters the spontaneous curvature and hydration of the tumor cell membrane, driving the formation of transient lipid microdomains that permeabilize the membrane to the drug. C6-ceramide lacks this headgroup and cannot induce the necessary biophysical modulation.

DrugDelivery Lipo Liposome Carrier (Drug + C8-GalCer) Membrane Tumor Cell Plasma Membrane Lipo->Membrane Membrane Insertion Rafts Lipid Microdomain Formation Membrane->Rafts Biophysical Modulation Uptake Enhanced Intracellular Drug Uptake Rafts->Uptake Permeabilization

Caption: Mechanism of C8-GalCer-mediated enhancement of liposomal drug uptake in tumor cells.

Validated Protocol: Preparation of SC-GSL Enriched Liposomes
  • Lipid Film Hydration: Combine HSPC, cholesterol, mPEG-DSPE, and 10 mol% C8-GalCer in a chloroform/methanol mixture. Causality: HSPC and cholesterol provide a stable, rigid bilayer, while mPEG-DSPE ensures steric stabilization in vivo. The 10 mol% C8-GalCer is the optimal stoichiometric ratio to allow membrane insertion without destabilizing the liposome itself[1].

  • Film Formation: Evaporate solvents under a nitrogen stream and dry under vacuum overnight to prevent premature liposome rupture from residual organics.

  • Hydration & Remote Loading Setup: Hydrate the lipid film with 250 mM ammonium sulfate at 65°C. Causality: Hydrating above the phase transition temperature of HSPC (52°C) ensures fluid bilayers. The ammonium sulfate creates a transmembrane gradient necessary for the active remote loading of amphiphilic drugs.

  • Extrusion: Pass the suspension through 100 nm polycarbonate filters 10 times to standardize vesicle size, which is critical for exploiting the Enhanced Permeability and Retention (EPR) effect.

  • Drug Encapsulation & Validation: Incubate the liposomes with mitoxantrone at 60°C for 1 hour. The uncharged drug crosses the bilayer, becomes protonated in the acidic core, and precipitates with sulfate. Remove free drug via size exclusion chromatography. Validate the system by measuring encapsulation efficiency (>90%) via spectrophotometry.

Application 2: Krabbe Disease Modeling (Globoid Cell Induction)

Krabbe disease is a severe leukodystrophy caused by a deficiency in the lysosomal enzyme galactocerebrosidase (GALC). This leads to the accumulation of galactosylceramides and the highly toxic metabolite psychosine, resulting in the formation of multinucleated, inflammatory "globoid cells" from macrophages.

Comparison with Alternatives: While psychosine is the primary driver of acute neurotoxicity in Krabbe disease, treating in vitro macrophages with psychosine induces rapid apoptosis and necrosis due to severe membrane disruption. It fails to model the chronic inflammatory shift. Conversely, treating bone marrow-derived macrophages (BMDMs) with C8-GalCer accurately recapitulates the globoid cell phenotype. Because C8-GalCer is a direct GALC substrate, it accumulates in the lysosome, triggering a specific NF-κB stress response without acute solvent toxicity.

KrabbeModel BMDM Bone Marrow-Derived Macrophages (BMDM) Lyso Lysosomal Accumulation BMDM->Lyso Impaired Clearance C8 C8-GalCer Treatment C8->BMDM Internalization NFKB Inflammatory Signaling (TNF-α, IL-1β) Lyso->NFKB Macrophage Activation Globoid Globoid Cell Phenotype (CD206 low) NFKB->Globoid Phenotypic Shift

Caption: Induction of the globoid cell phenotype in macrophages using C8-GalCer.

Validated Protocol: In Vitro Globoid Cell Induction
  • Macrophage Isolation & Differentiation: Isolate bone marrow cells from wild-type mice and culture with 20 ng/mL M-CSF for 7 days. Causality: M-CSF drives the differentiation of monocytes into mature BMDMs, providing a physiologically relevant primary cell model for studying macrophage pathology.

  • C8-GalCer Preparation: Dissolve C8-GalCer in molecular-grade ethanol to create a concentrated stock. Causality: The C8 acyl chain allows solubility in ethanol, avoiding the need for detergents that would lyse the BMDMs.

  • Treatment: Spike the C8-GalCer stock into the culture media to a final concentration of 10–40 µM (ensuring final ethanol concentration is <0.1% v/v) and incubate for 24–48 hours.

  • Phenotypic Validation: Harvest cells and analyze via flow cytometry for CD206 expression, and assay the supernatant via ELISA for TNF-α and IL-1β. Causality: A true globoid cell shift is characterized by the downregulation of the M2 marker (CD206) and the upregulation of pro-inflammatory cytokines (TNF-α/IL-1β), confirming the successful recapitulation of the disease phenotype[2].

Application 3: Mass Spectrometry & GALC Enzymatic Assays

In newborn screening and diagnostic metabolomics, quantifying GALC activity is paramount. While traditional assays utilize artificial fluorogenic substrates (like 4-MU-Gal), these lack physiological relevance and can yield false positives due to cleavage by non-specific β-galactosidases. C8-GalCer serves as a highly specific, structurally relevant substrate for tandem mass spectrometry (MS/MS) screening[3]. When multiplexed with a C10-ceramide internal standard, the enzymatic cleavage of C8-GalCer into C8-ceramide provides a highly precise, quantifiable readout of true GALC activity[3].

Quantitative Data Comparison

ParameterN-Octanoyl-β-D-GalCer (C8)Natural GalCer (C24)C6-CeramidePsychosine
Solubility & Delivery High amphiphilicity; easily partitions into membranes without harsh solvents.Highly hydrophobic; requires toxic detergents or carrier proteins.High amphiphilicity; easily partitions.Highly soluble but acutely cytotoxic.
Liposomal Drug Uptake Enhances uptake via membrane domain formation[1].Poor transfer kinetics from liposome to cell.Fails to enhance uptake (lacks galactose headgroup)[1].N/A (Disrupts liposomal bilayers).
Krabbe Disease Modeling Induces globoid phenotype (CD206 low, TNF-α high).Difficult to deliver in vitro; low bioavailability.N/A (Different signaling pathway).Induces acute apoptosis/necrosis.
MS/MS Utility Excellent, specific substrate for GALC activity assays[3].Poor ionization and solubility.N/ASubstrate/Biomarker, but not used as a synthetic enzymatic spike-in.

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Specificity of N-Octanoyl-beta-D-galactosylceramide Interactions

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of cellular signaling and membrane architecture, the specificity of molecular interactions is paramount. This guide provides an i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling and membrane architecture, the specificity of molecular interactions is paramount. This guide provides an in-depth technical framework for confirming the specific binding of proteins to N-Octanoyl-beta-D-galactosylceramide (C8-GalCer), a key player in vital biological processes such as myelination and signal transduction. As we delve into the causality behind experimental choices, this document will serve as a self-validating system for your research, grounded in authoritative scientific principles.

The Criticality of Specificity: Galactosylceramide vs. Glucosylceramide

N-Octanoyl-beta-D-galactosylceramide is a glycosphingolipid distinguished by a galactose headgroup. Its structural isomer, N-Octanoyl-beta-D-glucosylceramide (C8-GlcCer), differs only in the stereochemistry of the hydroxyl group at the C4 position of the hexose ring. This seemingly minor difference has profound biological consequences, dictating distinct protein interactions and downstream signaling pathways[1]. Therefore, any robust claim of a C8-GalCer-specific interaction must be validated against its epimer, C8-GlcCer, to rule out non-specific binding to the ceramide backbone or the carbohydrate moiety in general.

The Biological Context: Sigma-1 Receptor and Oligodendrocyte Differentiation

A prime example of a biologically significant interaction with galactosylceramide-enriched microdomains involves the Sigma-1 Receptor (S1R), an endoplasmic reticulum chaperone protein[1][2][3][4]. The association of S1R with these domains is crucial for the regulation of oligodendrocyte differentiation, the process by which myelin sheaths are formed around axons in the central nervous system[1][2][3]. Dysregulation of this process is implicated in various demyelinating diseases. This guide will use the S1R-GalCer interaction as a model system to illustrate the principles of specificity confirmation.

Biophysical Approaches to Quantify Binding Specificity

To dissect the specificity of these interactions, we will employ two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics

SPR measures the binding of an analyte (e.g., a protein) to a ligand (e.g., a lipid-containing vesicle) immobilized on a sensor chip in real-time[5][6][7]. By comparing the binding of S1R to liposomes containing C8-GalCer versus those with C8-GlcCer, we can quantitatively assess specificity.

The following table presents a hypothetical but realistic dataset illustrating the expected outcomes of an SPR experiment comparing the binding of S1R to liposomes containing either C8-GalCer or C8-GlcCer.

Liposome CompositionAnalyteAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (nM)
POPC + 10% C8-GalCerSigma-1 Receptor1.5 x 10⁵2.0 x 10⁻³13.3
POPC + 10% C8-GlcCerSigma-1 Receptor2.1 x 10³8.5 x 10⁻³4047.6
POPC (control)Sigma-1 ReceptorNo significant binding--

Note: This data is illustrative and intended to demonstrate the expected trends in a comparative SPR experiment.

Interpretation: The significantly lower KD value for the interaction with C8-GalCer-containing liposomes indicates a much higher binding affinity compared to C8-GlcCer. This disparity, with over a 300-fold difference in affinity, would provide strong evidence for the specific recognition of the galactose headgroup by the Sigma-1 Receptor.

Experimental Workflow: SPR Analysis of S1R-Glycolipid Interaction

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Liposome_Prep Liposome Preparation (POPC, POPC+GalCer, POPC+GlcCer) Immobilization Immobilize Liposomes on L1 Sensor Chip Liposome_Prep->Immobilization Protein_Prep Sigma-1 Receptor Purification Binding_Analysis Inject Serial Dilutions of S1R Protein_Prep->Binding_Analysis Blocking Block Surface with BSA Immobilization->Blocking Blocking->Binding_Analysis Regeneration Regenerate Sensor Surface Binding_Analysis->Regeneration Sensorgrams Generate Sensorgrams Fitting Fit Data to Binding Model Sensorgrams->Fitting Kinetics Determine ka, kd, and KD Fitting->Kinetics

Workflow for SPR analysis of protein-glycolipid interactions.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamic Signature

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS)[8][9][10].

This table presents a hypothetical but realistic dataset from an ITC experiment, highlighting the thermodynamic differences in S1R binding to C8-GalCer and C8-GlcCer containing liposomes.

Liposome CompositionAnalyteBinding Affinity (KD) (μM)Stoichiometry (n)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
POPC + 10% C8-GalCerSigma-1 Receptor0.81.1-5.23.1
POPC + 10% C8-GlcCerSigma-1 Receptor25.30.9-1.54.7
POPC (control)Sigma-1 ReceptorNo significant binding---

Note: This data is illustrative and intended to demonstrate the expected trends in a comparative ITC experiment.

Interpretation: The lower KD value confirms the higher affinity of S1R for C8-GalCer. The more favorable enthalpic contribution (more negative ΔH) for the C8-GalCer interaction suggests stronger, more specific hydrogen bonding and van der Waals interactions, likely involving the galactose headgroup. The difference in the thermodynamic signature provides compelling evidence for a specific binding mechanism.

Experimental Workflow: ITC Analysis of S1R-Glycolipid Interaction

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Liposome_Prep Liposome Preparation (POPC, POPC+GalCer, POPC+GlcCer) Loading Load Liposomes into Cell Load S1R into Syringe Liposome_Prep->Loading Protein_Prep Sigma-1 Receptor Purification Protein_Prep->Loading Buffer_Prep Identical Buffer Preparation Buffer_Prep->Loading Titration Titrate S1R into Liposome Solution Loading->Titration Heat_Measurement Measure Heat Exchange Titration->Heat_Measurement Thermogram Generate Titration Thermogram Binding_Isotherm Integrate and Plot Binding Isotherm Thermogram->Binding_Isotherm Thermodynamics Determine KD, n, ΔH, and ΔS Binding_Isotherm->Thermodynamics

Workflow for ITC analysis of protein-glycolipid interactions.

Cell-Based Functional Assay: Linking Specificity to Biological Outcome

While biophysical methods provide direct evidence of binding, a cell-based assay is crucial to demonstrate that this specific interaction leads to a functional cellular response. Given the role of S1R and GalCer in oligodendrocyte maturation, a differentiation assay is a highly relevant functional readout[1][2][3].

Oligodendrocyte Differentiation Assay

This assay assesses the extent of oligodendrocyte differentiation by monitoring the expression of stage-specific markers. We will look for changes in the expression of Myelin Basic Protein (MBP), a key component of the myelin sheath, in the presence of molecules that either promote or inhibit the S1R-GalCer interaction[11][12].

Treatment ConditionExpected Effect on DifferentiationRationale
ControlBaseline differentiationNormal progression of oligodendrocyte maturation.
S1R AgonistEnhanced differentiation (Increased MBP expression)Promotes the functional consequences of S1R activity, which is linked to GalCer-rich domains.
S1R AntagonistInhibited differentiation (Decreased MBP expression)Blocks S1R function, thereby inhibiting the pro-differentiating signal mediated by GalCer interaction.
C8-GalCer TreatmentPotentially enhanced differentiationExogenous C8-GalCer may augment the formation of functional signaling platforms.
C8-GlcCer TreatmentNo significant effect on differentiationDemonstrates the specificity of the galactosyl moiety in the functional response.

Experimental Workflow: Oligodendrocyte Differentiation Assay

Differentiation_Workflow cluster_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_analysis Imaging & Analysis Culture Culture Oligodendrocyte Precursor Cells (OPCs) Treatment Treat with S1R Agonist/Antagonist, C8-GalCer, or C8-GlcCer Culture->Treatment Fixation Fix and Permeabilize Cells Treatment->Fixation Primary_Ab Incubate with Primary Antibodies (anti-MBP, anti-GalC) Fixation->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibodies Primary_Ab->Secondary_Ab Imaging Acquire Images using Fluorescence Microscopy Secondary_Ab->Imaging Quantification Quantify MBP Expression and Cell Morphology Imaging->Quantification Comparison Compare Differentiation Across Treatment Groups Quantification->Comparison

Workflow for oligodendrocyte differentiation and immunofluorescence analysis.

Detailed Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Analysis
  • Liposome Preparation:

    • Prepare lipid mixtures in chloroform: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) as the bulk lipid, with 10 mol% of either N-Octanoyl-beta-D-galactosylceramide or N-Octanoyl-beta-D-glucosylceramide. A control of 100% POPC should also be prepared.

    • Dry the lipid mixtures under a stream of nitrogen gas to form a thin film.

    • Hydrate the lipid films in SPR running buffer (e.g., HBS-P+, pH 7.4) to a final lipid concentration of 1 mM.

    • Create small unilamellar vesicles (SUVs) by sonication or extrusion through a 100 nm polycarbonate membrane.

  • SPR Experiment Setup:

    • Use an L1 sensor chip, which is suitable for capturing lipid vesicles[6].

    • Equilibrate the system with SPR running buffer.

    • Inject the prepared liposome solutions over separate flow cells at a low flow rate (e.g., 2 µL/min) until a stable baseline of approximately 5000-8000 response units (RU) is achieved.

    • Inject a solution of 0.1 mg/mL bovine serum albumin (BSA) to block any non-specific binding sites on the sensor surface[6].

  • Binding Analysis:

    • Prepare a series of dilutions of purified Sigma-1 Receptor in the running buffer (e.g., ranging from 1 nM to 500 nM).

    • Inject the S1R solutions over the liposome-coated surfaces, from the lowest to the highest concentration.

    • Include buffer-only injections as a control for baseline drift.

    • After each injection, allow for a dissociation phase where only running buffer flows over the surface.

  • Data Analysis:

    • Subtract the response from the control flow cell (POPC only) from the experimental flow cells.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Protocol 2: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare liposomes as described in the SPR protocol, but in a suitable ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Purify the Sigma-1 Receptor and dialyze it extensively against the same ITC buffer to minimize heats of dilution.

    • Degas all solutions immediately before the experiment.

  • ITC Experiment Setup:

    • Load the liposome solution (e.g., 200 µM total lipid) into the sample cell.

    • Load the purified S1R solution (e.g., 20 µM) into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the S1R solution into the liposome-containing sample cell.

    • Allow sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of S1R to lipid.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Protocol 3: Oligodendrocyte Differentiation Assay
  • Cell Culture and Differentiation:

    • Culture primary oligodendrocyte precursor cells (OPCs) or a suitable cell line (e.g., CG-4) on poly-L-lysine coated coverslips.

    • Induce differentiation by switching to a differentiation medium (e.g., containing T3 hormone).

    • Simultaneously, treat the cells with the compounds of interest: S1R agonist, S1R antagonist, C8-GalCer, or C8-GlcCer at appropriate concentrations. Include a vehicle control.

    • Culture for a period sufficient to allow for differentiation (e.g., 3-5 days).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde (PFA)[5].

    • Permeabilize the cells with a solution containing a mild detergent (e.g., 0.1% Triton X-100)[5].

    • Block non-specific antibody binding with a solution containing serum (e.g., 5% normal goat serum).

    • Incubate with primary antibodies against MBP (a marker for mature oligodendrocytes) and GalC (a marker for immature and mature oligodendrocytes)[11].

    • Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Quantify the percentage of MBP-positive cells or the total MBP fluorescence intensity per field of view across the different treatment conditions.

    • Analyze cell morphology, such as the complexity of branching, as an additional measure of differentiation.

Conclusion

By integrating biophysical and cell-based assays, this guide provides a robust framework for unequivocally confirming the specificity of N-Octanoyl-beta-D-galactosylceramide interactions. The direct comparison with its biologically distinct isomer, N-Octanoyl-beta-D-glucosylceramide, is non-negotiable for establishing specificity. The quantitative data from SPR and ITC, coupled with the functional readout from the oligodendrocyte differentiation assay, will provide a compelling and publishable body of evidence for your research.

References

  • Trajkovic, K., et al. (2009). Phosphatidylinositol 4,5-Bisphosphate-Dependent Interaction of Myelin Basic Protein with the Plasma Membrane in Oligodendroglial Cells and Its Rapid Perturbation by Elevated Calcium. Journal of Neuroscience, 29(15), 4818-4829. [Link]

  • Lopez, P. H. H., & Schnaar, R. L. (2006). Determination of glycolipid-protein interaction specificity. Methods in Enzymology, 417, 205–220. [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist, 45(1), 52-56. [Link]

  • Stage-specific oligodendrocyte differentiating marker expression. (n.d.). ResearchGate. [Link]

  • Hayashi, T., & Su, T. P. (2004). Sigma-1 receptors at galactosylceramide-enriched lipid microdomains regulate oligodendrocyte differentiation. Proceedings of the National Academy of Sciences, 101(41), 14949-14954. [Link]

  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. (2017). Nicoya. [Link]

  • Gadola, S. D., et al. (2006). Structure and binding kinetics of three different human CD1d–α-galactosylceramide–specific T cell receptors. The Journal of Experimental Medicine, 203(3), 699-710. [Link]

  • A protocol for the systematic and quantitative measurement of protein-lipid interactions using the liposome-microarray-based assay. (2016). Nature Protocols, 11(6), 1175-1190. [Link]

  • Osanai, H., et al. (2013). A study of the interaction of drugs with liposomes with isothermal titration calorimetry. Journal of Biophysical Chemistry, 4(1), 11-21. [Link]

  • Sigma-1 receptors at galactosylceramide-enriched lipid microdomains regulate oligodendrocyte differentiation. (2004). GenScript. [Link]

  • Reza, S., Ugorski, M., & Suchański, J. (2021). Glucosylceramide and galactosylceramide, small glycosphingolipids with significant impact on health and disease. Glycobiology, 31(11), 1416–1434. [Link]

  • Single molecule tracking of myelin basic protein during oligodendrocyte differentiation. (2023). Biological Imaging, 3, e24. [Link]

  • Protocol for the acquisition and maturation of oligodendrocytes from neonatal rodent brains. (2024). STAR Protocols, 5(4), 103009. [Link]

  • A Guide to Oligodendrocyte Markers. (2022). Biocompare. [Link]

  • Interactions between glucosylceramide and galactosylceramide I3 sulfate and microstructures formed. (n.d.). ResearchGate. [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Frontiers in Pharmacology, 9, 1192. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2018). White Rose Research Online. [Link]

  • Characterizing Binding Interactions by ITC. (n.d.). TA Instruments. [Link]

  • Boggs, J. M., et al. (2003). Interactions between glucosylceramide and galactosylceramide I(3) sulfate and microstructures formed. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1613(1-2), 46-58. [Link]

  • Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC. (n.d.). GlycoPOD. [Link]

  • Gonen, T., et al. (2021). Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(8), 4067. [Link]

  • Separation of Galactosyl and Glucosylceramide Isomers Using the SELECT SERIES™ Cyclic™ IMS. (n.d.). Waters. [Link]

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Comparative

Introduction: Navigating the Nuances of Galactosylceramides in Cancer Biology

An In-Depth Comparative Guide to N-Octanoyl-beta-D-galactosylceramide in Cellular Signaling and Cancer Research N-Octanoyl-beta-D-galactosylceramide (C8-GalCer), a synthetic short-chain derivative of galactosylceramide,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to N-Octanoyl-beta-D-galactosylceramide in Cellular Signaling and Cancer Research

N-Octanoyl-beta-D-galactosylceramide (C8-GalCer), a synthetic short-chain derivative of galactosylceramide, occupies a complex and often contradictory space in cancer research. As a member of the vast sphingolipid family, its parent molecule, ceramide, is a well-established regulator of cell fate, capable of inducing apoptosis and halting cell proliferation.[1] However, the addition of a galactose moiety dramatically alters its function. This guide provides a comprehensive comparison of scientific literature, dissecting the multifaceted roles of galactosylceramides. We will explore the critical distinction between the pro-survival functions of endogenously produced galactosylceramide (GalCer) and the experimental applications of exogenously supplied C8-GalCer. This analysis aims to equip researchers, scientists, and drug development professionals with a nuanced understanding of how this class of molecules can be both a driver of chemoresistance and a tool for therapeutic innovation.

It is crucial to distinguish β-galactosylceramide from its anomer, α-galactosylceramide (α-GalCer). While structurally similar, α-GalCer is a potent immunostimulatory lipid that activates invariant Natural Killer T (iNKT) cells, a function not shared by C8-GalCer.[2][3] This guide will focus exclusively on the direct cellular effects of β-galactosylceramides.

Comparative Analysis I: The Pro-Survival Role of Endogenous Galactosylceramide

A significant body of research points to the accumulation of endogenous galactosylceramide, synthesized by the enzyme UDP-glycosyltransferase 8 (UGT8), as a key mechanism for cancer cell survival and chemoresistance, particularly in breast cancer.[4][5] This stands in stark contrast to the pro-apoptotic function of its precursor, ceramide.

Mechanism of Anti-Apoptotic Action

Studies on MDA-MB-231 and MCF7 breast cancer cell lines have demonstrated that elevated levels of GalCer, driven by UGT8 expression, confer resistance to apoptosis induced by chemotherapeutic agents like doxorubicin.[4][5] The mechanism is multifactorial and involves the transcriptional regulation of key apoptosis-related genes.

  • Upregulation of Anti-Apoptotic Genes: High GalCer content is directly linked to the increased expression of the BCL2 gene, a cornerstone of cell survival pathways that inhibits mitochondrial-mediated apoptosis.[5]

  • Downregulation of Pro-Apoptotic Genes: Concurrently, GalCer has been shown to suppress the expression of genes from the tumor necrosis factor receptor superfamily, specifically TNFRSF1B and TNFRSF9, which are involved in initiating death receptor-mediated apoptosis.[5]

This dual effect positions GalCer as a critical cellular rheostat, tipping the balance away from cell death and towards survival, thereby facilitating tumor progression and metastasis.[4]

Causality in Experimental Design

The causal link between GalCer and chemoresistance was established through experiments that modulated UGT8 expression. By overexpressing UGT8 in cancer cells, researchers could induce GalCer accumulation and observe a corresponding increase in resistance to doxorubicin. Conversely, silencing UGT8 would sensitize cells to the drug. This approach directly implicates the ceramide-to-GalCer conversion as a pivotal pro-survival switch.

Below is a diagram illustrating the signaling pathway by which endogenous GalCer promotes cell survival.

cluster_0 Chemotherapeutic Stress (e.g., Doxorubicin) cluster_1 Ceramide Metabolism cluster_2 Transcriptional Regulation cluster_3 Cellular Outcome chemo Doxorubicin ceramide Ceramide chemo->ceramide Induces accumulation apoptosis Apoptosis chemo->apoptosis Induces ugt8 UGT8 (Ceramide Galactosyltransferase) ceramide->ugt8 galcer Galactosylceramide (GalCer) Accumulation ugt8->galcer Synthesizes bcl2 BCL2 Gene (Anti-Apoptotic) galcer->bcl2 Upregulates tnfrsf TNFRSF1B / TNFRSF9 Genes (Pro-Apoptotic) galcer->tnfrsf Downregulates bcl2->apoptosis Inhibits tnfrsf->apoptosis Promotes survival Cell Survival & Chemoresistance

Caption: Endogenous GalCer signaling pathway promoting chemoresistance.

Comparative Analysis II: Exogenous N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) in Therapeutics

While endogenous GalCer is pro-survival, the application of synthetic, short-chain C8-GalCer presents a different paradigm. Its primary investigated use is not as a direct cytotoxic agent but as a component in advanced drug delivery systems.

Enhancing Chemotherapeutic Efficacy

Research has shown that incorporating C8-GalCer into the nanoliposomal membrane of doxorubicin formulations can significantly enhance the drug's toxicity and delivery to cancerous cells.[2] This suggests a role for C8-GalCer in modulating membrane properties to facilitate drug uptake.

Trustworthiness of the Protocol: The self-validating aspect of this experimental design lies in the comparison between standard nanoliposomal-doxorubicin and the C8-GalCer-enhanced version. The protocol must include control groups of cancerous and non-cancerous cells treated with both formulations to demonstrate selective toxicity. The increased cell death in cancer cells treated with the C8-GalCer formulation, compared to both the standard formulation and the non-cancerous control, validates the efficacy and selectivity of the approach.[2]

Quantitative Data Comparison

The following table summarizes the conceptual findings from studies on endogenous GalCer versus the application of exogenous C8-GalCer.

Study FocusMoleculeCell Lines StudiedConcentration/LevelKey OutcomeImplicationCitation
Endogenous Production Galactosylceramide (GalCer)MDA-MB-231, MCF7 (Breast Cancer)High (via UGT8 overexpression)Inhibition of doxorubicin-induced apoptosisPro-survival, Chemoresistance[4][5]
Exogenous Application C8 GalactosylceramideCancerous vs. Non-cancerous cellsComponent of nanoliposomeIncreased doxorubicin toxicity in cancer cellsDrug Delivery Enhancement[2]
Apoptosis Induction N-octanoyl-sphingosine (C8-Cer)U937 (Leukemia)Micromolar rangeStereospecific induction of apoptosisPro-apoptotic (for ceramide analog)[6]

Note: The C8-Cer study is included for context, highlighting how a small structural change (galactose vs. hydroxyl group) reverses the biological effect from pro-survival to pro-apoptotic.

Methodological Deep Dive: Key Experimental Protocols

To ensure reproducibility and scientific rigor, detailed methodologies are essential. Below are standardized protocols for assessing the effects of galactosylceramides on cell viability and apoptosis.

Protocol 1: Assessing Chemoresistance via Cell Viability (MTT Assay)

This protocol is designed to quantify the effect of GalCer levels on cell sensitivity to a cytotoxic drug.

  • Cell Culture: Culture breast cancer cells (e.g., MDA-MB-231) with varying UGT8 expression (control vs. UGT8-overexpressing) in DMEM with 10% FBS.

  • Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of doxorubicin (e.g., 0.1 µM to 10 µM) for 48 hours. Include untreated controls.

  • MTT Incubation: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Compare the IC50 values between control and UGT8-overexpressing cells.

Causality Explanation: A higher IC50 value in UGT8-overexpressing cells directly demonstrates increased resistance to the chemotherapeutic agent, validating the pro-survival role of GalCer.

Protocol 2: Quantifying Apoptosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with the chosen agent (e.g., doxorubicin at its IC50) for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

cluster_workflow Experimental Workflow: Apoptosis Quantification start Seed Cells in 6-Well Plates treat Treat with Doxorubicin (e.g., 48h) start->treat harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC & Propidium Iodide wash->stain analyze Analyze via Flow Cytometry stain->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Synthesis and Future Directions

The literature presents a dual narrative for N-Octanoyl-beta-D-galactosylceramide and its parent molecule.

  • Endogenous GalCer as a Biomarker: The upregulation of GalCer via UGT8 in tumors like breast cancer is a clear mechanism of chemoresistance.[4][5] This pathway represents a promising target for therapeutic intervention. Developing UGT8 inhibitors could be a viable strategy to resensitize cancer cells to existing chemotherapies.

  • Exogenous C8-GalCer as a Tool: The utility of synthetic C8-GalCer in enhancing liposomal drug delivery highlights its potential in formulation science.[2] Future research should focus on optimizing the lipid composition of these nanocarriers to maximize selective tumor targeting and drug release.

References

  • Suchanski, J., et al. (2013). Galactosylceramide Affects Tumorigenic and Metastatic Properties of Breast Cancer Cells as an Anti-Apoptotic Molecule. PLoS ONE, 8(12), e84191. Available at: [Link]

  • Suchanski, J., et al. (2024). Galactosylceramide Upregulates the Expression of the BCL2 Gene and Downregulates the Expression of TNFRSF1B and TNFRSF9 Genes, Acting as an Anti-Apoptotic Molecule in Breast Cancer Cells. International Journal of Molecular Sciences, 25(2), 1146. Available at: [Link]

  • Bielawska, A., et al. (1996). Stereospecific induction of apoptosis in U937 cells by N-octanoyl-sphingosine stereoisomers and N-octyl-sphingosine. The ceramide amide group is not required for apoptosis. Journal of Biological Chemistry, 271(21), 12646-12654. Available at: [Link]

  • Gomez-Larrauri, A., et al. (2025). The Role of Ceramide and Sphingolipid Metabolism in Cancer Therapeutics. Cancers, 17(1), 1. Available at: [Link]

  • Mattocks, M. A., et al. (2014). Targeted delivery of α-galactosylceramide to CD8α+ dendritic cells optimizes type I NKT cell-based antitumor responses. Journal of Immunology, 193(3), 1475-1483. Available at: [Link]

  • Wang, B., et al. (2019). β1,4-Galactosyltransferase V activates Notch1 signaling in glioma stem-like cells and promotes their transdifferentiation into endothelial cells. Journal of Biological Chemistry, 294(4), 1180-1191. Available at: [Link]

  • Galadari, S., et al. (2013). Schematic representation of mechanism of beta-cell apoptosis caused by ceramide. ResearchGate. Available at: [Link]

  • Ren, Y., & Cui, J. (2021). α-GalCer and iNKT Cell-Based Cancer Immunotherapy: Realizing the Therapeutic Potentials. Frontiers in Immunology, 12, 757269. Available at: [Link]

  • Meng, M., et al. (2020). The figure of the experimental protocol. ResearchGate. Available at: [Link]

  • Park, J., et al. (2022). Tumor-Localized Administration of α-GalCer to Recruit Invariant Natural Killer T Cells and Enhance Their Antitumor Activity against Solid Tumors. Cancers, 14(14), 3328. Available at: [Link]

  • Tomura, M., et al. (1999). The Natural Killer T (NKT) Cell Ligand α-Galactosylceramide Demonstrates Its Immunopotentiating Effect by Inducing Interleukin (IL)-12 Production by Dendritic Cells and IL-12 Receptor Expression on NKT Cells. The Journal of Experimental Medicine, 190(4), 559-569. Available at: [Link]

  • Wdowiak, K., et al. (2025). Signaling Pathways in Gliomas. International Journal of Molecular Sciences, 26(10), 1. Available at: [Link]

  • Li, Y., et al. (2025). Role of Galactosylceramide Metabolism in Satellite Glial Cell Dysfunction and Neuron–Glia Interactions in Painful Diabetic Peripheral Neuropathy. International Journal of Molecular Sciences, 26(6), 1. Available at: [Link]

  • Sondhi, D., et al. (2020). Sex differences in gene expression with galactosylceramide treatment in Cln3Δex7/8 mice. PLoS ONE, 15(11), e0242220. Available at: [Link]

  • Kovar, O., et al. (2021). Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells. International Journal of Molecular Sciences, 22(8), 4237. Available at: [Link]

  • Sondhi, D., et al. (2019). Exogenous Galactosylceramide as Potential Treatment for CLN3 Disease. Annals of Neurology, 86(5), 785-796. Available at: [Link]

  • Parekh, V. V., et al. (2005). Activation or anergy: NKT cells are stunned by α-galactosylceramide. Journal of Clinical Investigation, 115(9), 2360-2362. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety, Handling, and Disposal Guide for N-Octanoyl-beta-D-galactosylceramide (C8-GalCer)

N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) is a semi-synthetic, cell-permeable glycosphingolipid widely utilized in liposomal drug delivery systems[1], lipidomics, and research into glycolipid-storage diseases such...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Octanoyl-beta-D-galactosylceramide (C8-GalCer) is a semi-synthetic, cell-permeable glycosphingolipid widely utilized in liposomal drug delivery systems[1], lipidomics, and research into glycolipid-storage diseases such as Gaucher disease[2]. While C8-GalCer is not classified as acutely toxic under the Globally Harmonized System (GHS), its amphiphilic structure necessitates precise handling, reconstitution, and disposal protocols to maintain experimental integrity and comply with environmental safety standards[3].

As a laboratory standard, chemical handling must be approached as a self-validating system of physical chemistry and environmental stewardship. The following guide provides authoritative, step-by-step operational and disposal procedures.

Physicochemical Properties & Safety Assessment

Before handling C8-GalCer, it is critical to understand its physicochemical profile. The molecule consists of a hydrophilic beta-D-galactose headgroup and a hydrophobic ceramide backbone. This dual nature dictates its solubility, stability, and environmental behavior.

Table 1: Physicochemical and Safety Profile of C8-GalCer

ParameterSpecification
Chemical Name N-Octanoyl-beta-D-galactosylceramide
CAS Number 41613-16-5
Molecular Formula C32H61NO8
Molecular Weight 588.8 g/mol
Physical State Solid (Lyophilized powder)
Solubility Chloroform/Methanol (9:1 or 2:1), Ethanol, Methanol
Storage Temperature -20°C
GHS Classification Not classified as hazardous[3]
Environmental Hazard Water Hazard Class 1 (Slightly hazardous for water)[3]

Causality Insight: Why is C8-GalCer classified as a Water Hazard Class 1? Despite having low acute toxicity to humans, synthetic sphingolipids act as surfactants in aquatic environments. If discharged into the sewer, they can accumulate and potentially disrupt the lipid bilayers of aquatic microorganisms. Therefore, sink disposal is strictly prohibited[3].

Operational Handling and Reconstitution Protocol

To ensure self-validating experimental workflows, the reconstitution of C8-GalCer must be performed using specific solvent ratios. The hydrophilic galactose moiety and the hydrophobic C8 acyl chain require a balanced solvent polarity to achieve a true molecular solution rather than a micellar suspension.

Step-by-Step Reconstitution Methodology:

  • Equilibration: Remove the C8-GalCer vial from -20°C storage and allow it to equilibrate to room temperature (approx. 20–25°C) in a desiccator for 30 minutes. Reasoning: Opening cold vials introduces atmospheric condensation. Moisture can lead to the slow hydrolysis of the glycosidic bond over time, degrading the lipid.

  • Solvent Preparation: Prepare a solvent mixture of Chloroform:Methanol at a 9:1 or 2:1 (v/v) ratio under a certified chemical fume hood. Reasoning: Chloroform solvates the hydrophobic ceramide tail, while methanol disrupts hydrogen bonding among the galactose headgroups, preventing aggregation.

  • Dissolution: Add the calculated volume of solvent to achieve your desired stock concentration (typically 1–10 mg/mL). Vortex gently for 30 seconds.

  • Validation Check: Inspect the solution against a light source. It must be completely clear. If turbidity persists, sonicate the sealed vial in a room-temperature water bath for 1–2 minutes.

  • Aliquoting & Storage: Aliquot the reconstituted lipid into amber glass vials with PTFE-lined caps to prevent solvent evaporation and photodegradation. Store immediately at -20°C.

Proper Disposal Procedures

Because C8-GalCer is frequently dissolved in hazardous organic solvents, your disposal strategy is primarily dictated by the solvent rather than the lipid itself. However, even the pure solid powder must be treated as regulated laboratory waste[3].

A. Solid Waste Disposal (Powders, Vials, Contaminated Consumables)
  • Segregation: Collect all empty stock vials, contaminated pipette tips, and weighing boats in a designated, puncture-resistant solid chemical waste container.

  • Labeling: Label the container explicitly as "Non-Hazardous Solid Chemical Waste - Contains Trace Sphingolipids."

  • Disposal Route: Do not dispose of this in standard municipal trash. Submit the container to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration[3]. Reasoning: Incineration ensures the complete thermal breakdown of the ceramide backbone into harmless carbon dioxide, water vapor, and nitrogen oxides, eliminating any environmental persistence.

B. Liquid Waste Disposal (Solvent Mixtures)
  • Halogenated vs. Non-Halogenated Routing:

    • If C8-GalCer was dissolved in a chloroform-containing mixture, the waste MUST be segregated into a "Halogenated Organic Waste" carboy.

    • If dissolved purely in ethanol or methanol, route it to the "Non-Halogenated Organic Waste" carboy. Reasoning: Halogenated solvents require specialized, high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into halogenated streams unnecessarily increases disposal costs and environmental burden.

  • Compatibility Check: Ensure the waste container is made of high-density polyethylene (HDPE) or glass. Chloroform will rapidly degrade standard plastics like polystyrene or acrylic.

C. Spill Response Protocol
  • Solid Spill: If the dry powder is spilled, do not use water . Mechanically collect the powder using a paper towel slightly dampened with ethanol to prevent aerosolization[3]. Place the towel in the solid chemical waste bin. Reasoning: C8-GalCer is highly hydrophobic. Adding water will not dissolve it; it will only spread the fine powder and create a slippery, difficult-to-contain film.

  • Liquid Spill (in Solvent): Ensure the fume hood is operating. Use a compatible chemical absorbent pad to soak up the solvent. Place the saturated pad in a sealed bag and dispose of it as hazardous solvent waste. Wipe the affected area with 70% ethanol to remove any residual lipid film.

Workflow Visualization

C8GalCer_Disposal Start C8-GalCer (Solid) Storage Storage (-20°C) Start->Storage Recon Reconstitution (CHCl3 / MeOH) Storage->Recon Exp Experimental Application (Liposomes / Assays) Recon->Exp Waste Waste Generation Exp->Waste SolidW Solid Waste (Tips, Vials) Waste->SolidW Consumables LiqHal Liquid Waste (Halogenated - CHCl3) Waste->LiqHal Chloroform Mix LiqNon Liquid Waste (Non-Halogenated - EtOH) Waste->LiqNon Ethanol/Methanol Incineration EHS Incineration (Complete Thermal Breakdown) SolidW->Incineration LiqHal->Incineration LiqNon->Incineration

Operational and disposal workflow for C8-GalCer, emphasizing solvent-based waste segregation.

References

  • Title: Liposomal Drug Delivery Systems for Cancer Therapy: The Rotterdam Experience Source: National Institutes of Health (NIH) URL: [Link]

  • Title: US7429460B2 - Methods of screening for inhibitors of phospholipid synthesis related to glycolipid-storage diseases Source: Google Patents URL

Sources

Handling

Personal protective equipment for handling N-Octanoyl-beta-D-galactosylceramide

An In-Depth Guide to the Safe Handling of N-Octanoyl-beta-D-galactosylceramide for Research Professionals As laboratory professionals, our primary responsibility extends beyond achieving groundbreaking results to ensurin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Safe Handling of N-Octanoyl-beta-D-galactosylceramide for Research Professionals

As laboratory professionals, our primary responsibility extends beyond achieving groundbreaking results to ensuring the safety and integrity of our work environment. This guide provides a detailed protocol for the safe handling of N-Octanoyl-beta-D-galactosylceramide, a key reagent in sphingolipid research. While some safety data sheets (SDS) may classify this compound as not hazardous under the Globally Harmonized System (GHS), it is crucial to recognize that the toxicological properties of many research chemicals have not been fully investigated.[1][2] Therefore, this guide is built upon a foundation of best practices and a cautious approach, designed to minimize potential exposure and ensure operational excellence.

Our philosophy is that a robust safety protocol is a self-validating system, where each step is grounded in a clear understanding of the potential risks and the rationale for mitigating them. This approach not only protects the researcher but also enhances the reliability and reproducibility of the experimental outcomes.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe laboratory practice. For N-Octanoyl-beta-D-galactosylceramide, which is typically supplied as a solid powder, our recommendations focus on preventing inadvertent contact, inhalation, and ingestion.[1]

Core PPE Requirements
PPE ComponentSpecificationRationale and Best Practices
Eye/Face Protection Safety glasses with side shields (ANSI Z87.1-rated)Minimum Requirement: Protects against accidental splashes or airborne particles during routine handling.[3] For tasks with a higher splash risk, such as dissolving the compound in a solvent, upgrading to chemical splash goggles is recommended.
Hand Protection Disposable nitrile glovesFor Incidental Contact: Nitrile gloves offer adequate protection against accidental contact with the solid compound.[3][4] Given that no specific glove material has been universally recommended due to a lack of testing, it is critical to change gloves immediately if they become contaminated.[2] For prolonged work or when using solvents, consult a solvent compatibility chart to ensure the chosen glove material is appropriate.
Body Protection Standard lab coatContamination Prevention: A lab coat is essential to protect your skin and personal clothing from contamination with the chemical powder.[5] It should be kept clean and laundered regularly.
Respiratory Protection Not typically required under normal useEngineering Controls are Primary: Handling the powder in a well-ventilated area or, ideally, within a chemical fume hood is the preferred method to prevent inhalation of dust. If these engineering controls are not available and there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[6]

Operational Protocol: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling N-Octanoyl-beta-D-galactosylceramide minimizes the risk of exposure and ensures the integrity of the compound. The following workflow outlines the critical steps from receipt to experimental use.

Workflow for Handling N-Octanoyl-beta-D-galactosylceramide

G Figure 1: Safe Handling Workflow cluster_prep Preparation & Weighing cluster_exp Experimental Use cluster_cleanup Cleanup & Disposal A 1. Don PPE: Lab coat, gloves, safety glasses B 2. Prepare Workspace: Work in a fume hood or well-ventilated area A->B C 3. Weigh Compound: Use a tared weigh boat. Avoid generating dust. B->C D 4. Dissolution (if applicable): Add solvent slowly to the solid. C->D E 5. Experimental Procedure: Conduct experiment following all lab protocols. D->E F 6. Decontaminate: Wipe down work surfaces. E->F G 7. Segregate Waste: Dispose of contaminated items in a labeled waste container. F->G H 8. Doff PPE & Wash Hands G->H

Caption: A step-by-step workflow for the safe handling of N-Octanoyl-beta-D-galactosylceramide.

Detailed Procedural Steps:
  • Preparation and PPE: Before handling the compound, ensure you are in the designated laboratory area and have donned the appropriate PPE as outlined in the table above.[3]

  • Workspace Setup: Prepare your workspace by ensuring it is clean and uncluttered. Whenever possible, perform all manipulations of the solid compound within a chemical fume hood or a well-ventilated area to minimize the potential for dust inhalation.

  • Weighing: When weighing the powder, use a microbalance with a draft shield. Use a clean spatula to carefully transfer the desired amount to a tared weigh boat. Avoid any actions that could create airborne dust.[1]

  • Dissolution: If your protocol requires the compound to be in solution, add the solvent to the solid slowly to avoid splashing.

  • Conducting the Experiment: Follow your established experimental protocol, adhering to all general laboratory safety practices.

  • Decontamination: Upon completion of your work, decontaminate the work area by wiping it down with an appropriate cleaning agent.

  • Waste Disposal: Carefully collect all contaminated disposable items, such as weigh boats, pipette tips, and gloves, and place them in a designated, clearly labeled waste container.[5]

  • Final Steps: Once all materials are properly stored and waste is secured, remove your PPE and wash your hands thoroughly.

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Even though N-Octanoyl-beta-D-galactosylceramide is not classified as a hazardous substance, it should be disposed of as chemical waste.[2]

Disposal Procedures:
  • Consult Local Regulations: Before initiating disposal, always consult your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[5] These will provide specific instructions for your location.

  • Solid Waste:

    • Segregation: Do not mix waste from N-Octanoyl-beta-D-galactosylceramide with other waste streams unless explicitly permitted by your EHS department.[5]

    • Containment: Place all solid waste, including contaminated gloves, wipes, and plasticware, into a durable, sealable plastic bag or a designated solid waste container.

    • Labeling: Clearly label the waste container with the chemical name ("N-Octanoyl-beta-D-galactosylceramide") and any other information required by your institution.[5]

  • Liquid Waste:

    • If the compound was dissolved in a solvent, the resulting solution should be disposed of in the appropriate liquid chemical waste container, following your institution's guidelines for that particular solvent.

By adhering to these detailed procedures, researchers can confidently handle N-Octanoyl-beta-D-galactosylceramide, ensuring both personal safety and the integrity of their scientific work. This commitment to a culture of safety is the bedrock of innovative and trustworthy research.

References

  • SAFETY DATA SHEET - Anti-β-Galactosidase mAb. Enzo Life Sciences. [Link]

  • Safety Data Sheet - Octyl Beta Glucoside (N-Octyl-beta-D-glucopyranoside). G-Biosciences. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of California, Irvine - Environmental Health and Safety. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Chapter 10: Personal Protective Equipment for Biohazards. University of Iowa - Environmental Health & Safety. [Link]

Sources

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